Haloxyfop
Beschreibung
RN given refers to parent cpd
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCUAJYOYBLQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69806-86-6 (hydrochloride salt) | |
| Record name | Haloxyfop [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7042019 | |
| Record name | Haloxyfop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69806-34-4 | |
| Record name | Haloxyfop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69806-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haloxyfop [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloxyfop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOXYFOP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24TYO6H90H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Haloxyfop's Mechanism of Action in Monocots: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Haloxyfop is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP) chemical class, renowned for its efficacy against annual and perennial grass weeds in broadleaf crops.[1][2] Its mode of action centers on the specific inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible monocot species.[3][4] This enzyme catalyzes the first committed step in the de novo biosynthesis of fatty acids, which are crucial for the formation of cell membranes.[3][5] By disrupting this vital pathway, this compound effectively halts the growth of weedy grasses, leading to their eventual death, while broadleaf crops remain largely unaffected due to a structurally different, insensitive form of the ACCase enzyme.[3][6] This document provides an in-depth technical overview of the biochemical and physiological mechanisms underpinning this compound's herbicidal activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Biochemical Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
The primary target of this compound is the enzyme acetyl-CoA carboxylase (ACCase, EC 6.4.1.2).[3][7] In monocots, this enzyme is a homodimeric protein located in the chloroplasts and is highly sensitive to APP herbicides.[6][8] ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, a critical building block for the synthesis of long-chain fatty acids.[5][9]
This compound acts as a potent and reversible inhibitor of ACCase.[10] Kinetic studies have demonstrated that it is a linear, noncompetitive inhibitor with respect to the three substrates of the enzyme: MgATP, bicarbonate (HCO₃⁻), and acetyl-CoA.[10] This suggests that this compound binds to a site on the enzyme distinct from the active site for these substrates, likely in the carboxyltransferase (CT) domain, thereby preventing the carboxylation of acetyl-CoA.[11][12] The inhibition of the transcarboxylation reaction (acetyl-CoA to malonyl-CoA) is more sensitive to this compound than the biotin carboxylation reaction.[10]
The disruption of fatty acid synthesis leads to a cascade of downstream effects. Without the necessary fatty acids, the plant cannot produce the phospholipids required for the formation and maintenance of cellular membranes.[3][4] This is particularly detrimental in rapidly growing tissues, such as the meristems, where cell division and expansion are constant.[13] The inability to form new membranes ultimately leads to a cessation of growth, cellular leakage, and necrosis, culminating in the death of the plant.[4][7]
Signaling and Metabolic Pathway
The following diagram illustrates the metabolic pathway inhibited by this compound.
Caption: Figure 1. This compound inhibits ACCase, blocking fatty acid synthesis.
Quantitative Data: ACCase Inhibition Kinetics
The inhibitory potential of this compound against ACCase has been quantified through kinetic studies. The following table summarizes the inhibition constants (Kis and Kii) for this compound with respect to the substrates of ACCase from a susceptible monocot species, Zea mays (maize). Kis represents the inhibition constant for the free enzyme, while Kii represents the inhibition constant for the enzyme-substrate complex.
| Substrate | Kis (μM) | Kii (μM) | Type of Inhibition | Reference |
| Acetyl-CoA | 0.36 | > Kis | Noncompetitive | [10] |
| HCO₃⁻ | 0.87 | < Kis | Noncompetitive | [10] |
| MgATP | 2.89 | < Kis | Noncompetitive | [10] |
Table 1: Inhibition constants of this compound for ACCase from Zea mays.
Experimental Protocols
In Vitro ACCase Inhibition Assay (Colorimetric Method)
This protocol outlines a non-radioactive method for determining the inhibitory effect of this compound on ACCase activity using a malachite green-based assay to quantify the phosphate released from ATP hydrolysis.[14][15]
Materials:
-
Crude enzyme extract from susceptible monocot tissue (e.g., etiolated maize shoots).
-
Assay buffer: 100 mM Tricine-KOH (pH 8.0), 0.5 M glycerol, 50 mM KCl, 2 mM DTT.
-
Substrate solution: 10 mM ATP, 10 mM MgCl₂, 30 mM NaHCO₃, 2.5 mM acetyl-CoA.
-
This compound stock solution (in a suitable solvent like DMSO).
-
Malachite green reagent (commercially available phosphate assay kit).
-
96-well microplate and microplate reader.
Procedure:
-
Enzyme Extraction: Homogenize fresh or frozen monocot tissue in extraction buffer. Centrifuge the homogenate to pellet debris and collect the supernatant containing the crude enzyme extract.
-
Assay Setup: In a 96-well microplate, add the assay buffer, varying concentrations of this compound (or solvent control), and the crude enzyme extract.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to each well.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 34°C) for a specific duration (e.g., 20 minutes).
-
Reaction Termination and Color Development: Stop the reaction and develop the color by adding the malachite green reagent according to the manufacturer's instructions. This reagent forms a colored complex with the inorganic phosphate released during the ACCase reaction.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 630 nm) using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of ACCase inhibition for each this compound concentration relative to the control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[15][16]
Whole-Plant Dose-Response Bioassay
This protocol describes a typical workflow for assessing the herbicidal efficacy of this compound on whole monocot plants.
Workflow Diagram:
Caption: Figure 2. Workflow for a whole-plant dose-response bioassay.
Procedure:
-
Plant Growth: Grow a susceptible monocot species (e.g., Avena fatua or Digitaria insularis) in pots under controlled greenhouse conditions until they reach the 3-4 leaf stage.[17]
-
Herbicide Application: Prepare a series of this compound-P-methyl dilutions. Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.
-
Incubation: Return the treated plants to the greenhouse and monitor for a period of 14-21 days.
-
Assessment: At the end of the incubation period, visually assess the plants for injury (chlorosis, necrosis).
-
Data Collection: Harvest the above-ground biomass for each plant and measure the fresh weight. Dry the biomass in an oven until a constant weight is achieved to determine the dry weight.
-
Analysis: Express the biomass of treated plants as a percentage of the untreated control. Use non-linear regression analysis to fit a dose-response curve and calculate the GR₅₀ value (the dose required to cause a 50% reduction in plant growth).[16][17]
Selectivity and Metabolism
The selectivity of this compound between monocots (grasses) and dicots (broadleaf plants) is a key feature. This selectivity arises from the structural differences in the ACCase enzyme between these two plant groups.[3] Dicotyledonous plants possess a prokaryotic-type, multi-subunit ACCase in their chloroplasts that is insensitive to APP herbicides like this compound.[4] While they also have a sensitive eukaryotic form in the cytoplasm, the chloroplastidic pathway is sufficient for their survival.
This compound is typically applied as a methyl ester (this compound-P-methyl), which facilitates its absorption through the plant cuticle.[13][18] Once inside the plant, the ester is rapidly hydrolyzed to its biologically active acid form, this compound-P, which is then translocated via the phloem to the meristematic tissues where it exerts its inhibitory effect.[13][19]
Conclusion
This compound's mechanism of action in monocots is a well-defined process involving the potent and specific inhibition of acetyl-CoA carboxylase. This targeted disruption of fatty acid biosynthesis provides a highly effective and selective means of controlling grass weeds. A thorough understanding of this mechanism, supported by robust quantitative data and standardized experimental protocols, is essential for its continued effective use, for managing the evolution of herbicide resistance, and for the development of new herbicidal molecules with similar modes of action.
References
- 1. This compound-P-methyl Herbicide – Targeted Grass Weed Control [smagrichem.com]
- 2. Why this compound-P-methyl (D) is a Go-To Herbicide for Grass Weed Control in Broadleaf Crops [jindunchemical.com]
- 3. wssa.net [wssa.net]
- 4. botany - How does this compound control young grassy weeds in fields of broadleaved crops? - Biology Stack Exchange [biology.stackexchange.com]
- 5. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. file.sdiarticle3.com [file.sdiarticle3.com]
- 8. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 10. experts.umn.edu [experts.umn.edu]
- 11. scielo.br [scielo.br]
- 12. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by this compound and diclofop - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-P-methyl Herbicides | POMAIS [allpesticides.com]
- 14. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 15. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. fao.org [fao.org]
- 19. openknowledge.fao.org [openknowledge.fao.org]
An In-depth Technical Guide to Haloxyfop-P-methyl: Molecular Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haloxyfop-P-methyl is a selective, post-emergence herbicide renowned for its efficacy in controlling annual and perennial grass weeds in a variety of broadleaf crops.[1][2] As the active R-enantiomer of this compound-methyl, this compound offers enhanced herbicidal activity, allowing for lower application rates and a reduced environmental footprint.[3] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and relevant experimental methodologies associated with this compound-P-methyl.
Molecular Structure and Identification
This compound-P-methyl is the methyl ester of the R-enantiomer of this compound.[4] The molecule possesses a single chiral center, and it is this specific stereoisomer that confers the majority of its herbicidal properties.[3]
Chemical Name: methyl (R)-2-[4-(3-chloro-5-(trifluoromethyl)-2-pyridyloxy)phenoxy]propionate[5]
CAS Number: 72619-32-0[2]
Molecular Formula: C₁₆H₁₃ClF₃NO₄[5]
Molecular Structure:
Caption: 2D chemical structure of this compound-P-methyl.
Physicochemical Properties
A summary of the key physicochemical properties of this compound-P-methyl is presented in the table below. These properties are crucial for understanding its environmental fate, bioavailability, and formulation development.
| Property | Value | Reference(s) |
| Molecular Weight | 375.7 g/mol | [6] |
| Physical State | Light amber colored liquid | [7] |
| Melting Point | 55-57 °C / 107-108 °C | [8][9] |
| Boiling Point | > 280 °C | |
| Water Solubility | 8.74 - 9.08 mg/L at 20 °C | |
| Vapor Pressure | 2.6 x 10⁻⁵ Pa at 20°C | [10] |
| LogP (Octanol-Water Partition Coefficient) | 4.0 | [10] |
| Density | 1.372 g/cm³ | [6] |
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
This compound-P-methyl is a selective herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1][11] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and play a vital role in plant growth and development.[3] By inhibiting this enzyme in susceptible grass species, this compound-P-methyl disrupts the production of lipids, leading to the cessation of growth and eventual death of the weed.[11] Broadleaf plants are generally not affected due to differences in the structure of their ACCase enzyme.[1]
Upon application, this compound-P-methyl is absorbed through the foliage and roots of the plant.[5] It is then rapidly hydrolyzed to its biologically active form, this compound-P acid.[10] This active metabolite is translocated through the plant's vascular system to the meristematic tissues, where it exerts its inhibitory effect on ACCase.[5]
Caption: Signaling pathway of this compound-P-methyl's herbicidal action.
Experimental Protocols
Synthesis of this compound-P-methyl
The commercial synthesis of this compound-P-methyl is a multi-step process designed to produce the herbicidally active R-enantiomer with high purity. A common synthetic route involves the following key steps:
-
Preparation of 2,3-dichloro-5-trifluoromethylpyridine: This intermediate is synthesized from 2-chloro-5-chloromethylpyridine through chlorination and subsequent fluorination reactions.[12]
-
Reaction with (R)-2-(4-hydroxyphenoxy) methyl propionate: The 2,3-dichloro-5-trifluoromethylpyridine is then reacted with (R)-2-(4-hydroxyphenoxy) methyl propionate in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylacetamide or DMSO.[7][12] This nucleophilic substitution reaction forms the ether linkage, yielding this compound-P-methyl.[7]
-
Purification: The crude product is subjected to a series of workup steps, including washing and vacuum distillation, to remove unreacted starting materials and byproducts, resulting in the purified this compound-P-methyl.[7]
Analytical Methodology for Quantification
The determination of this compound-P-methyl in technical materials and formulations is typically performed using High-Performance Liquid Chromatography (HPLC).
-
Principle: this compound-P-methyl (the R-enantiomer) is separated from its S-enantiomer and other impurities using a chiral stationary phase. Quantification is achieved by comparing the peak area of the analyte to that of an external standard.[13]
-
Instrumentation: An HPLC system equipped with a UV detector is commonly employed.[14]
-
Chromatographic Conditions (Example):
-
Column: A chiral column, such as Chiralcel OK, is used to achieve enantiomeric separation. A C18 column can be used for general quantification without chiral separation.[14]
-
Mobile Phase: A mixture of acetonitrile, water, and glacial acetic acid is a common mobile phase for reversed-phase HPLC.[14] For normal phase chiral separation, a mixture of heptane and isopropanol may be used.
-
Detection: UV detection at a wavelength of 280 nm is typically used.
-
-
Sample Preparation: A known amount of the sample is accurately weighed and dissolved in a suitable solvent, such as acetonitrile or a mixture of heptane and isopropanol.[14] The solution is then diluted to an appropriate concentration for HPLC analysis.
Metabolism in Plants
Following application, this compound-P-methyl is rapidly absorbed by the plant and undergoes hydrolysis to form the active herbicidal acid, this compound-P.[15] This is the primary metabolic step. Further metabolism can occur, leading to the formation of polar conjugates, such as glycosides.[15] The rate of metabolism and the nature of the metabolites can vary depending on the plant species.
Toxicological Profile
This compound-P-methyl is classified as harmful if swallowed.[4] It is also very toxic to aquatic life with long-lasting effects.[4] Studies in rats have indicated potential for hepatotoxicity, nephrotoxicity, and oxidative stress in testicular tissue at certain exposure levels.[16] As with any agrochemical, appropriate personal protective equipment should be used during handling and application.
Conclusion
This compound-P-methyl remains a valuable tool in modern agriculture for the selective control of grass weeds. Its efficacy is derived from its specific molecular structure and its targeted inhibition of the ACCase enzyme. A thorough understanding of its physicochemical properties, mechanism of action, and analytical methodologies is essential for its safe and effective use in research and agricultural applications.
References
- 1. pomais.com [pomais.com]
- 2. This compound-P-methyl Herbicide – Targeted Grass Weed Control [smagrichem.com]
- 3. This compound-P (Ref: DE 535 acid) [sitem.herts.ac.uk]
- 4. This compound-P-methyl | C16H13ClF3NO4 | CID 13363033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound-P-methyl Herbicides | POMAIS [allpesticides.com]
- 6. This compound-P-methyl | 72619-32-0 | FH34265 | Biosynth [biosynth.com]
- 7. This compound-P-methyl (Ref: DE 535) [sitem.herts.ac.uk]
- 8. This compound-methyl | Others 12 | 69806-40-2 | Invivochem [invivochem.com]
- 9. nacchemical.com [nacchemical.com]
- 10. openknowledge.fao.org [openknowledge.fao.org]
- 11. Why this compound-P-methyl (D) is a Go-To Herbicide for Grass Weed Control in Broadleaf Crops [jindunchemical.com]
- 12. CN103787961A - Efficient this compound-methyl synthesizing method - Google Patents [patents.google.com]
- 13. This compound-P-methyl [526.201] [cipac.org]
- 14. ppqs.gov.in [ppqs.gov.in]
- 15. fao.org [fao.org]
- 16. Hepatotoxicity, Nephrotoxicity and Oxidative Stress in Rat Testis Following Exposure to this compound-p-methyl Ester, an Aryloxyphenoxypropionate Herbicide - PMC [pmc.ncbi.nlm.nih.gov]
Haloxyfop uptake and translocation in plants
An In-depth Technical Guide to Haloxyfop Uptake and Translocation in Plants
Introduction
This compound is a selective, post-emergence herbicide widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, cotton, canola, and sugar beet.[1][2][3] It belongs to the aryloxyphenoxypropionate ("fop") chemical family.[4] The herbicidal efficacy of this compound is critically dependent on its absorption by the target weed, translocation to its site of action, and subsequent metabolic fate within the plant. Understanding these physiological and biochemical processes is paramount for optimizing its application, managing herbicide resistance, and developing new herbicidal compounds. This guide provides a comprehensive technical overview of the uptake, translocation, and mechanism of action of this compound in plants, tailored for researchers and scientists in the fields of agriculture and drug development.
Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition
The primary mode of action for this compound is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the formation of malonyl-CoA from acetyl-CoA.[5] This inhibition disrupts the production of phospholipids and triacylglycerols, which are essential components of cellular membranes.[5] The disruption of membrane synthesis, particularly in the highly active meristematic tissues, leads to a cessation of growth, loss of cellular integrity, and ultimately, the death of the grass weed.[5]
The selectivity of this compound between grasses (monocots) and broadleaf crops (dicots) is attributed to differences in the structure of the ACCase enzyme.[5] Dicots possess a prokaryotic form of ACCase in their chloroplasts which is insensitive to this compound, while grasses have a susceptible eukaryotic form in both their cytoplasm and chloroplasts.[5]
Originally produced as a racemic mixture, it was discovered that only the R-isomer (this compound-P) possesses significant herbicidal activity.[6][7] Modern formulations, such as this compound-P-methyl, exclusively use this active R-enantiomer to increase efficacy and reduce the environmental load of non-active compounds.[6][7][8]
Uptake and Metabolism
This compound is primarily applied as an ester, commonly this compound-P-methyl, to facilitate its penetration through the waxy leaf cuticle.[2][6]
Foliar and Root Absorption
The main route of entry into the plant is through foliar absorption.[9][10] Studies using radiolabeled ¹⁴C-haloxyfop-methyl have shown that foliar absorption can be almost complete within 48 hours of application.[9][11] The herbicide can also be taken up by the roots from the soil, though this is a less significant pathway for its post-emergence activity.[10]
Hydrolysis to the Active Form
Once absorbed into the leaf, the this compound ester is rapidly hydrolyzed by plant carboxylesterases into its biologically active acid form, this compound.[3][6][9] This conversion is swift, with studies showing that even after 2 days, very little of the applied ester remains in the treated leaves.[12] This rapid hydrolysis is a crucial activation step, as the ester form itself is not herbicidally active and does not appear in untreated parts of the plant.[6][12]
Factors Influencing Uptake
Several factors can influence the rate and extent of this compound absorption:
-
Adjuvants: The addition of adjuvants, such as crop oil concentrates (COC) or methylated seed oils (MSO), is essential for optimal performance.[4][13] These agents reduce the surface tension of spray droplets, improve spreading on the leaf surface, and enhance penetration through the cuticle.[14] Petroleum oil concentrate (POC) has been shown to result in greater foliar absorption than soybean oil concentrate (SBOC) or surfactants alone.
-
Environmental Conditions: High relative humidity (e.g., 70%) significantly increases both absorption and translocation compared to low humidity (30%).[15] This is because higher humidity hydrates the cuticle and keeps the herbicide in a soluble form on the leaf surface for a longer period.[16] Conversely, water stress can reduce herbicide uptake and efficacy.[17][18]
-
Rainfastness: Due to its rapid absorption, this compound is considered relatively rainfast. However, a rain-free period of at least one hour is generally recommended to ensure maximum uptake.[4]
Translocation in Plants
Following its conversion to the active acid form, this compound is readily mobile within the plant.
Translocation Pathway
This compound is a systemic herbicide that is translocated primarily via the phloem (symplastic pathway).[19] It moves from the treated leaves (source tissues) to areas of high metabolic activity and rapid growth (sink tissues), such as the meristems in the shoots and roots.[9][19] This ensures the herbicide accumulates at its target sites where cell division and membrane synthesis are most active.[5] While primarily phloem-mobile, some movement in the xylem (apoplastic pathway) can also occur.[20]
Factors Influencing Translocation
-
Plant Species: The extent of translocation can vary between different grass species. Studies have shown that tolerant soybean and highly susceptible shattercane plants translocated more ¹⁴C-haloxyfop than susceptible yellow foxtail.[11]
-
Water Stress: Plants under high water stress exhibit significantly reduced translocation of this compound out of the treated leaves compared to non-stressed plants.[17] This is a key reason for reduced herbicide performance in drought conditions.
-
Metabolism: In the untreated parts of the plant, unconjugated this compound acid is the major component of the residue, indicating that it is the primary form being translocated.[12] Over time, the plant metabolizes the this compound acid into less mobile polar conjugates, such as glycosides.[6][12]
Quantitative Data Summary
The following tables summarize key quantitative data on the absorption, translocation, and efficacy of this compound from various studies.
Table 1: Foliar Absorption of ¹⁴C-Haloxyfop-Methyl in Different Plant Species
| Plant Species | Time After Treatment (h) | Absorption (% of Applied ¹⁴C) | Reference |
|---|---|---|---|
| Soybean (Glycine max) | 48 | ~100% (Almost complete) | [9][11] |
| Shattercane (Sorghum bicolor) | 48 | ~100% (Almost complete) | [9][11] |
| Yellow Foxtail (Setaria glauca) | 48 | ~100% (Almost complete) | [9][11] |
| Chloris virgata (Susceptible) | 72 | ~85% | [21] |
| Chloris virgata (Resistant) | 72 | ~85% |[21] |
Table 2: Translocation of ¹⁴C from Treated Leaf in Different Plant Species
| Plant Species | Time After Treatment (h) | Translocation (% of Absorbed ¹⁴C) | Notes | Reference |
|---|---|---|---|---|
| Soybean (Glycine max) | 48 | Significant | More translocation than yellow foxtail. | [9][11] |
| Shattercane (Sorghum bicolor) | 48 | Significant | More translocation than yellow foxtail. | [9][11] |
| Yellow Foxtail (Setaria glauca) | 48 | Significant | Less translocation than soybean and shattercane. | [9][11] |
| Green Foxtail (Setaria viridis) | Not Specified | Greater under low water stress | Reduced translocation under high water stress. | [17] |
| Proso Millet (Panicum miliaceum) | Not Specified | Greater under low water stress | Reduced translocation under high water stress. |[17] |
Table 3: Efficacy of this compound on Grassy Weeds in Soybean | Herbicide Treatment | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference | | :--- | :--- | :--- | :--- | | this compound 10 EC | 75 | - | Less effective than higher doses. |[22] | | this compound 10 EC | 100 | - | Effective control, comparable to 125 g/ha. |[22][23] | | this compound 10 EC | 125 | 97.5 - 98.3 | Highest weed control efficiency among chemical treatments. |[22] |
Experimental Protocols
The study of herbicide uptake and translocation heavily relies on the use of radiolabeled compounds, most commonly with Carbon-14 (¹⁴C).[24] The following protocol is a synthesized methodology based on common practices for studying this compound behavior in plants.[24][25]
Plant Material and Growth Conditions
-
Select uniform plants of the target species (e.g., soybean, shattercane) at a specific growth stage (e.g., V2 stage for soybean).[11]
-
Grow plants in a controlled environment (greenhouse or growth chamber) with defined temperature, light, and humidity conditions.
Application of Radiolabeled this compound
-
Prepare a treatment solution containing ¹⁴C-haloxyfop-methyl of a known specific activity. The herbicide is typically dissolved in a solvent like acetone or ethanol and mixed with any required adjuvants.
-
Using a microsyringe, apply a precise volume (e.g., 10-20 µL) of the treatment solution as small droplets to a specific location on a mature leaf surface (e.g., the first trifoliate leaf of a soybean plant).[11][25]
-
Include non-treated plants as controls.
Harvest and Sample Processing
-
Harvest plants at predetermined time intervals after treatment (e.g., 2, 4, 8, 24, 48, 72 hours).[11][12]
-
Absorption Measurement:
-
Excise the treated leaf.
-
Wash the leaf surface with a solvent solution (e.g., 10 mL of water:methanol, 1:1 v/v) to remove unabsorbed herbicide.[26]
-
Analyze an aliquot of the leaf wash solution using Liquid Scintillation Counting (LSC) to quantify the amount of unabsorbed ¹⁴C.
-
Calculate absorbed radioactivity by subtracting the unabsorbed amount from the total amount applied.
-
-
Translocation Measurement:
-
Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Dry the plant sections.
-
Quantify the radioactivity in each section using biological oxidation. This process combusts the dried plant tissue, and the resulting ¹⁴CO₂ is trapped in a special scintillation cocktail.[25]
-
Measure the trapped ¹⁴CO₂ using LSC. The amount of radioactivity in parts other than the treated leaf represents the translocated herbicide.
-
Analysis of Metabolites
-
Homogenize plant tissue sections in a suitable solvent (e.g., acetonitrile) to extract the herbicide and its metabolites.
-
Concentrate the extract and analyze it using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.[3][15][27]
-
Identify and quantify the parent compound (this compound-methyl), the active acid (this compound), and polar conjugates by comparing their retention times or Rf values with known standards.[11]
Visualizations
This compound Uptake, Activation, and Translocation Pathway
Caption: Workflow of this compound from foliar application to target site accumulation.
Experimental Workflow for ¹⁴C-Haloxyfop Study
Caption: Standard protocol for quantifying herbicide uptake and translocation.
This compound's Biochemical Mode of Action
Caption: Inhibition of the fatty acid synthesis pathway by this compound.
References
- 1. pomais.com [pomais.com]
- 2. This compound-P-methyl Herbicide – Targeted Grass Weed Control [smagrichem.com]
- 3. fao.org [fao.org]
- 4. genfarm.com.au [genfarm.com.au]
- 5. botany - How does this compound control young grassy weeds in fields of broadleaved crops? - Biology Stack Exchange [biology.stackexchange.com]
- 6. fao.org [fao.org]
- 7. This compound-P (Ref: DE 535 acid) [sitem.herts.ac.uk]
- 8. Environmental behavior of the chiral herbicide this compound. 1. Rapid and preferential interconversion of the enantiomers in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavior of 14C-Haloxyfop-Methyl in Intact Plants and Cell Cultures | Weed Science | Cambridge Core [cambridge.org]
- 10. Acidic herbicide in focus: this compound - Eurofins Scientific [eurofins.de]
- 11. Behavior of 14C-Haloxyfop-Methyl in Intact Plants and Cell Cultures | Weed Science | Cambridge Core [cambridge.org]
- 12. fao.org [fao.org]
- 13. saskpulse.com [saskpulse.com]
- 14. Role of spray adjuvants with postemergence herbicides | Integrated Crop Management [crops.extension.iastate.edu]
- 15. Adjuvant Effects on Absorption, Translocation, and Metabolism of this compound-Methyl in Corn (Zea mays) | Weed Science | Cambridge Core [cambridge.org]
- 16. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 17. Plant Responses to this compound as Influenced by Water Stress | Weed Science | Cambridge Core [cambridge.org]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. Translocation of Foliar-Applied Herbicides | Foliar Absorption and Phloem Translocation - passel [passel2.unl.edu]
- 20. ag.purdue.edu [ag.purdue.edu]
- 21. researchgate.net [researchgate.net]
- 22. isws.org.in [isws.org.in]
- 23. researchgate.net [researchgate.net]
- 24. scielo.br [scielo.br]
- 25. researchgate.net [researchgate.net]
- 26. Research Portal [scholarship.libraries.rutgers.edu]
- 27. academic.oup.com [academic.oup.com]
The Environmental Fate and Degradation of Haloxyfop: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloxyfop is a selective post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops. Its environmental fate and degradation are of significant interest to ensure its safe and effective use. This technical guide provides an in-depth overview of the core principles governing the environmental transformation of this compound, including its degradation pathways in soil and water, and its potential for bioaccumulation. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support research and development efforts.
This compound is typically used as an ester, such as this compound-methyl or this compound-etotyl. These esters are rapidly hydrolyzed in the environment to the active ingredient, this compound acid. The herbicidal activity is primarily attributed to the R-enantiomer of this compound acid.
Chemical Properties
A summary of the key chemical properties of this compound-P-methyl is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (R)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridyloxy]phenoxy}propanoic acid | [1] |
| CAS Number | 72619-32-0 | [1] |
| Molecular Formula | C16H13ClF3NO4 | [1] |
| Molecular Weight | 375.7 g/mol | [1] |
| Water Solubility | 9.08 mg/L at 25°C | [1] |
| Vapor Pressure | 7.3 x 10⁻⁷ Pa at 25°C | [1] |
| log Kow | 4.0 | [1] |
Environmental Fate and Degradation
Degradation in Soil
The degradation of this compound in soil is a multifaceted process involving both biotic and abiotic mechanisms. The primary transformation is the rapid hydrolysis of the ester form to this compound acid. This is followed by microbial degradation of the acid.
Aerobic Soil Metabolism:
Under aerobic conditions, this compound-P-methyl is rapidly hydrolyzed to this compound-P acid with a half-life of approximately 0.5 days.[2] This hydrolysis is primarily a chemical process, as it occurs at a similar rate in both sterile and non-sterile soil.[2] The resulting this compound-P acid is then degraded by soil microorganisms. The half-life of this compound-P acid in aerobic soil typically ranges from 9 to 21 days, but can be longer in subsoils with low organic carbon content (28 to 129 days).[2] The degradation proceeds through the cleavage of the ether linkage, leading to the formation of several metabolites, including 3-chloro-5-(trifluoromethyl)-2-pyridinol, and further degradation to carbon dioxide.[2]
Anaerobic Soil Metabolism:
Information on the anaerobic degradation of this compound is less abundant. However, the initial rapid hydrolysis of the ester to the acid is expected to occur under anaerobic conditions as well. The subsequent degradation of the acid is likely to be slower in the absence of oxygen.
Photolysis on Soil Surfaces:
Photolysis on the soil surface is not considered a major degradation pathway for this compound. Studies have shown that the degradation rates in the presence of light are similar to those in the dark, indicating that microbial degradation is the dominant process.[2]
Degradation in Aquatic Systems
In aquatic environments, the degradation of this compound is influenced by hydrolysis and photolysis.
Hydrolysis:
Similar to soil, this compound esters are rapidly hydrolyzed to this compound acid in water. The rate of hydrolysis is pH-dependent, being faster under alkaline conditions.
Photolysis in Water:
Photodegradation in water can be a significant pathway for the dissipation of this compound. One study found that this compound-methyl is highly unstable in natural waters when exposed to sunlight, with half-lives ranging from 9.18 to 47.47 minutes.[3] The photodegradation follows first-order kinetics and leads to the formation of various photoproducts.[3]
Quantitative Degradation Data
The following tables summarize the available quantitative data on the degradation of this compound in soil and water.
Table 1: Aerobic Soil Metabolism of this compound-P-methyl and this compound-P acid
| Compound | Soil Type | Temperature (°C) | Half-life (DT50) | Reference |
| This compound-P-methyl | Various | 20 | ~0.5 days | [2] |
| This compound-P acid | Various (n=8) | 20 | 9 - 21 days | [2] |
| This compound-P acid | Subsoils (low organic carbon) | 20 | 28 - 129 days | [2] |
Table 2: Photodegradation of this compound-methyl in Natural Waters
| Water Type | Half-life (minutes) | Percentage of Photodegradation | Reference |
| Distilled Water | 9.18 | 98% | [3] |
| Well Water (0.5m) | Not specified | 94.3% | [3] |
| Well Water (1m) | Not specified | 93% | [3] |
| Runoff Water | Not specified | 94.2% | [3] |
| River Water | 47.47 | 58.6% | [3] |
Mobility and Sorption
The mobility of this compound in soil is influenced by its sorption to soil particles. The sorption is primarily governed by the organic carbon content of the soil.
Sorption Coefficients:
The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the mobility of pesticides in soil. While specific Koc values for this compound were not found in the initial search, phenoxy acid herbicides generally have Koc values that indicate moderate to high mobility in soils with low organic matter and low mobility in soils with high organic matter.
Bioaccumulation
The potential for bioaccumulation of this compound in organisms is an important aspect of its environmental risk assessment.
In Aquatic Organisms:
The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water. While specific BCF values for this compound in fish were not found in the provided search results, the log Kow of 4.0 suggests a potential for bioaccumulation.[1] However, rapid metabolism and excretion can mitigate this potential. Further studies are needed to definitively determine the bioaccumulation potential of this compound in various aquatic species.
Experimental Protocols
Aerobic Soil Metabolism Study
Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.
Methodology:
-
Soil Selection and Characterization: Select at least three different soil types with varying textures, organic matter content, and pH. Characterize the soils for properties such as particle size distribution, organic carbon content, pH, and microbial biomass.
-
Test Substance: Use radiolabeled ([¹⁴C]) this compound-P-methyl to facilitate the tracking of the parent compound and its degradation products.
-
Incubation: Treat fresh soil samples (adjusted to 40-60% of their maximum water holding capacity) with the [¹⁴C]this compound-P-methyl solution at a concentration relevant to field application rates. Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in flow-through systems that allow for the trapping of volatile organic compounds and CO₂.
-
Sampling: Collect triplicate soil samples at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction: Extract the soil samples with an appropriate solvent system (e.g., acetonitrile/water) to recover the parent compound and its metabolites.
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent compound and its degradation products. Identify the major metabolites using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Calculate the dissipation half-life (DT50) of this compound-P-methyl and this compound-P acid using first-order kinetics. Determine the formation and decline of major metabolites over time.
Photodegradation Study in Water
Objective: To determine the rate and pathway of this compound photodegradation in an aqueous solution.
Methodology:
-
Test Solution: Prepare a sterile aqueous buffer solution (e.g., pH 7) containing a known concentration of [¹⁴C]this compound-P-methyl.
-
Irradiation: Expose the test solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Maintain a constant temperature (e.g., 25°C).
-
Dark Control: Incubate a parallel set of test solutions in the dark under the same temperature conditions to serve as a control for abiotic hydrolysis.
-
Sampling: Collect samples from both the irradiated and dark control solutions at various time intervals.
-
Analysis: Analyze the samples by HPLC with a radioactivity detector to quantify the parent compound. Identify major photoproducts using LC-MS or GC-MS.
-
Data Analysis: Calculate the photodegradation half-life of this compound-P-methyl.
Signaling Pathways and Experimental Workflows
Caption: Aerobic soil degradation pathway of this compound esters.
Caption: Workflow for an aerobic soil metabolism study of this compound.
Conclusion
The environmental fate of this compound is characterized by the rapid hydrolysis of its ester forms to the herbicidally active this compound acid. In soil, the acid undergoes microbial degradation with a moderate half-life, while in water, photodegradation can be a significant dissipation pathway. The mobility of this compound in soil is dependent on the organic matter content. While its log Kow suggests a potential for bioaccumulation, further research is required to fully understand its bioconcentration in aquatic organisms. The provided experimental protocols offer a framework for conducting further studies to refine our understanding of the environmental behavior of this important herbicide. This knowledge is crucial for conducting accurate environmental risk assessments and ensuring the sustainable use of this compound in agriculture.
References
A Technical Guide to the Toxicological Effects of Haloxyfop on Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological effects of the herbicide Haloxyfop on a range of non-target organisms. This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family, primarily used to control annual and perennial grasses in broadleaf crops.[1][2] Its herbicidal activity stems from the R-enantiomer (this compound-P), which inhibits the enzyme acetyl-CoA carboxylase (ACCase), a critical component in fatty acid biosynthesis.[3][4] While effective against target weeds, its potential impact on other organisms within the ecosystem is a critical area of study. This document synthesizes key findings on its mechanisms of action, summarizes toxicological data across various species, details relevant experimental protocols, and visualizes key pathways and processes.
Primary Mechanisms of Toxic Action
This compound's toxicity, even in non-target organisms, is primarily linked to two mechanisms: the inhibition of lipid synthesis and the induction of oxidative stress.[5][6]
-
ACCase Inhibition: this compound targets and inhibits acetyl-CoA carboxylase (ACCase), the rate-limiting enzyme in the de novo fatty acid biosynthesis pathway.[3][5] This disruption impairs the production of essential fatty acids required for cell membrane integrity and other vital cellular functions, ultimately leading to cell death.[5]
-
Oxidative Stress: this compound has been shown to induce oxidative stress by generating reactive oxygen species (ROS).[5][7] An excess of ROS can overwhelm an organism's antioxidant defenses, leading to oxidative damage to crucial macromolecules like lipids, proteins, and DNA.[5][6] This cellular damage can manifest in various toxicological outcomes, including developmental defects and inflammation.[7][8]
In animals and the environment, ester forms of this compound, such as this compound-P-methyl, are rapidly hydrolyzed to the biologically active acid form, this compound-P.[2][9] This conversion is a critical step in its toxicokinetic profile.
Toxicological Effects on Aquatic Organisms
Aquatic ecosystems are particularly vulnerable to herbicide runoff. Studies have demonstrated a range of effects on fish, invertebrates, and amphibians.
Fish
This compound's toxicity to fish varies depending on the specific form and species. This compound-ethoxyethyl is generally more toxic than this compound-methyl.[1] Recent studies using zebrafish (Danio rerio) have elucidated specific developmental and systemic toxicities. Exposure to this compound-P-methyl has been shown to induce developmental defects, including spinal deformities, pericardial edema, and reduced heart rate.[7][8] It can also hamper vasculogenesis (blood vessel formation) and induce neurodegeneration.[7]
Table 1: Acute Toxicity of this compound to Fish
| Species | Chemical Form | Exposure Duration | LC50 Value | Reference |
| Rainbow trout (Oncorhynchus mykiss) | This compound-P-methyl | 96-hour | 460 µg/L | [9] |
| Rainbow trout (Oncorhynchus mykiss) | This compound-ethoxyethyl | 96-hour | 1.8 mg/L | [1] |
| Bluegill sunfish (Lepomis macrochirus) | This compound-ethoxyethyl | 96-hour | 0.28 mg/L | [1] |
| Fathead minnow (Pimephales promelas) | This compound-ethoxyethyl | 96-hour | 0.54 mg/L | [1][10] |
Aquatic Invertebrates
Aquatic invertebrates show varied sensitivity to this compound. The water flea, Daphnia, is a common model organism for ecotoxicological testing.
Table 2: Acute Toxicity of this compound to Aquatic Invertebrates
| Species | Chemical Form | Exposure Duration | EC50 Value | Reference |
| Water flea (Daphnia magna) | This compound-ethoxyethyl | 48-hour | 4.64 mg/L | [1] |
| Water flea (Daphnia sp.) | Not Specified | 48-hour | 38 mg/L | [10] |
Algae and Aquatic Plants
Effects on primary producers like algae and aquatic plants are also a concern, as they form the base of the aquatic food web.
Table 3: Toxicity of this compound to Algae and Aquatic Plants
| Species | Endpoint | EC50/ErC50 Value | Reference |
| Green algae | ErC50 | >31 mg/L | [10] |
| Common duckweed (Lemna minor) | EC50 (14 days) | 0.00036 mg/L | [10] |
Toxicological Effects on Terrestrial Organisms
On land, non-target organisms can be exposed to this compound through spray drift, contaminated food sources, and soil contact.
Birds
Data indicates that this compound has low to moderate acute toxicity to birds.
Table 4: Acute and Dietary Toxicity of this compound to Birds
| Species | Endpoint | Value | Reference |
| Mallard duck (Anas platyrhynchos) | Oral LD50 | >2,150 mg/kg | [1] |
| Bobwhite quail (Colinus virginianus) | 8-day Dietary LC50 | >5,620 mg/kg | [1] |
| Bobwhite quail (Colinus virginianus) | LC50 | >1517 mg/kg bw | [10] |
Mammals
Mammalian toxicity studies are crucial for human risk assessment. The liver and kidneys are identified as primary target organs.[1][10][11] The Acceptable Daily Intake (ADI) for racemic this compound, this compound-R, and their methyl-esters has been established at 0-0.0007 mg/kg of body weight, with an Acute Reference Dose (ARfD) of 0.08 mg/kg bw.[2][9]
Table 5: Acute and Chronic Toxicity of this compound-methyl in Mammals
| Species | Endpoint | Value | Effects Noted | Reference |
| Rat | Acute Oral LD50 | 393 mg/kg | Reduced food intake, liver & kidney damage | [1] |
| Rat | Acute Oral LD50 (Male) | 337 mg/kg bw | - | [11] |
| Rat | Acute Oral LD50 (Female) | 545 mg/kg bw | - | [11] |
| Rabbit | Dermal LD50 | >5,000 mg/kg | Non-irritating to skin | [1] |
| Rat | Organ Toxicity | 100 mg/kg/day | Kidney damage | [1][10] |
| Mouse | 2-year Study | 0.6 mg/kg/day | Reduced body weight, increased liver weight | [1][10] |
Soil Organisms and Terrestrial Invertebrates
The impact on soil health is a key consideration. This compound has a relatively short half-life in soil, typically ranging from 2.6 to 4.9 days.[12][13] Studies on soil microbial communities show that this compound can cause an initial decrease in bacterial diversity, which may recover over time.[12][13] It can also increase the relative abundance of certain bacterial genera, some of which may be involved in its degradation.[12] However, other research suggests that single applications at recommended doses may have minimal non-target effects on overall soil microbial diversity and function.[14]
Table 6: Toxicity of this compound to Soil Organisms and Bees
| Organism Group | Species | Endpoint | Value | Reference |
| Soil Invertebrates | Earthworm | LC50 | 671 mg/kg | [10] |
| Terrestrial Invertebrates | Honeybee (Apis mellifera) | LD50 (48 hrs) | >200 µ g/bee | [10] |
Experimental Protocols & Methodologies
The data presented in this guide are derived from standardized toxicological studies. Understanding these methodologies is key to interpreting the results.
Aquatic Toxicity Testing (e.g., OECD 203 Fish, Acute Toxicity Test)
This protocol is used to determine the LC50 (the concentration of a chemical that is lethal to 50% of the test fish) over a 96-hour period.
-
Test Organism: A recommended fish species, such as the Rainbow trout (Oncorhynchus mykiss).[9]
-
Test Substance: this compound-P-methyl, dissolved in water to create a series of test concentrations (e.g., 93, 156, 259, 432, 720, 1200 µg/L).[9]
-
Experimental Setup: Fish are exposed to the test concentrations in a controlled environment (semi-static or flow-through system) for 96 hours. Key parameters like temperature, pH, and dissolved oxygen are monitored.
-
Endpoint: Mortality is recorded at regular intervals (e.g., 24, 48, 72, and 96 hours). The LC50 is then calculated using statistical methods.
-
Analytical Verification: The concentrations of this compound in the test water are analytically confirmed to ensure accurate exposure levels.
Zebrafish Embryo Development Assay
This assay assesses the effects of a chemical on the early life stages of a vertebrate model.
-
Test Organism: Zebrafish (Danio rerio) embryos.
-
Exposure: Embryos are placed in multi-well plates and exposed to various concentrations of this compound-P-methyl shortly after fertilization.
-
Duration: Typically 48 to 96 hours post-fertilization.
-
Endpoints: A range of developmental and physiological parameters are observed and measured, including:
-
Viability and Hatching Rate: Percentage of surviving and successfully hatched embryos.[7]
-
Morphological Defects: Incidence of abnormalities such as pericardial edema, yolk sac edema, and spinal curvature.[7][8]
-
Physiological Functions: Heart rate is measured.[7]
-
Molecular Analysis: Gene expression analysis (e.g., for apoptosis, inflammation, and vasculogenesis) is performed to understand the underlying mechanisms.[7]
-
Residue Analysis Methodology
Determining the concentration of this compound in environmental and biological samples is crucial for exposure assessment. These methods must account for this compound's tendency to form conjugates.[2][15]
-
Extraction & Hydrolysis: The sample (e.g., soil, plant tissue, animal tissue) is homogenized and subjected to extraction and hydrolysis, typically using a basic solution like methanolic sodium hydroxide (NaOH).[2][15] This step is critical to release the parent this compound acid from its various ester and natural conjugate forms.
-
Cleanup: The extract undergoes a cleanup process, often involving solvent partitioning and/or solid-phase extraction (SPE) with materials like Florisil, to remove interfering substances.[2][16]
-
Derivatization: The this compound acid is often converted back to an ester form (e.g., methylated or butylated) to make it suitable for gas chromatography (GC) analysis.[2][15]
-
Detection: The final determination is typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS/MS) for high sensitivity and specificity.[16][17] The Limit of Quantification (LOQ) for this compound in most matrices is typically in the range of 0.01–0.05 mg/kg.[2][15]
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. fao.org [fao.org]
- 3. This compound (Ref: DOWCO 453) [sitem.herts.ac.uk]
- 4. Acidic herbicide in focus: this compound - Eurofins Scientific [eurofins.de]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-P-methyl induces developmental defects in zebrafish embryos through oxidative stress and anti-vasculogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound-p-methyl on the developmental toxicity, neurotoxicity, and immunotoxicity in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openknowledge.fao.org [openknowledge.fao.org]
- 10. assets.website-files.com [assets.website-files.com]
- 11. apps.who.int [apps.who.int]
- 12. Influence of the herbicide this compound-R-methyl on bacterial diversity in rhizosphere soil of Spartina alterniflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. fao.org [fao.org]
- 16. Determination of this compound-p-methyl Residue in Soil,Tobacco and Rape by HPLC | Semantic Scholar [semanticscholar.org]
- 17. academic.oup.com [academic.oup.com]
Haloxyfop's Impact on Plant Cell Cycle and Division: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haloxyfop, a member of the aryloxyphenoxypropionate (APP) class of herbicides, is a potent inhibitor of acetyl-CoA carboxylase (ACCase) in susceptible grass species.[1][2] This enzyme catalyzes the first committed step in de novo fatty acid biosynthesis.[3][4] The inhibition of ACCase leads to a cascade of downstream effects, culminating in the cessation of cell division and eventual plant death.[5][6] This technical guide provides an in-depth analysis of the molecular and cellular consequences of this compound exposure, with a focus on its effects on the plant cell cycle and division. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the underlying signaling pathways and experimental workflows are visualized.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
This compound and other APP herbicides selectively target the carboxyltransferase (CT) domain of the homomeric ACCase found in the plastids of graminaceous plants.[6][7] This inhibition is competitive with respect to the acetyl-CoA substrate.[8] By blocking the conversion of acetyl-CoA to malonyl-CoA, this compound effectively halts the production of the building blocks required for fatty acid synthesis.[5][9] Fatty acids are essential components of cell membranes, and their depletion disrupts the formation of new membranes necessary for cell division and growth.[5]
Signaling Pathway of this compound's Herbicidal Action
Caption: this compound inhibits ACCase, blocking fatty acid synthesis and cell division.
Quantitative Effects on Cell Growth and Division
The inhibitory effects of this compound on plant growth and cell cycle progression have been quantified in various studies. These effects are typically dose- and time-dependent.
Table 1: Effect of this compound on Root Growth
| Plant Species | This compound Derivative | Concentration | Exposure Time | % Root Growth Inhibition | EC50 | Reference |
| Allium cepa | This compound-R-methyl | 0.5 mg/L | - | 22.55% | 2.38 mg/L | [10] |
| Allium cepa | This compound-R-methyl | 1.0 mg/L | - | 31.28% | 2.38 mg/L | [10] |
| Allium cepa | This compound-R-methyl | 2.0 mg/L | - | 48.09% | 2.38 mg/L | [10] |
| Allium cepa | This compound-R-methyl | 2.5 mg/L | - | 55.51% | 2.38 mg/L | [10] |
| Allium cepa | This compound-R-methyl | 5.0 mg/L | - | 71.06% | 2.38 mg/L | [10] |
| Sorghum bicolor | This compound | 10⁻⁶ M | 24 h | Complete Inhibition | - | [11] |
Table 2: Effect of this compound on Mitotic Index (MI)
| Plant Species | This compound Derivative | Concentration | Exposure Time | Mitotic Index (% of Control) | Reference |
| Sorghum bicolor | This compound | 10⁻⁶ M | 24 h | Near Zero | [11] |
| Sorghum bicolor | This compound | 10⁻⁸ M | 24 h | Reduced | |
| Allium cepa | This compound-R-methyl | 1.19 mg/L | 24 h | Significantly Decreased | [12] |
| Allium cepa | This compound-R-methyl | 2.38 mg/L | 24 h | Significantly Decreased | [12] |
| Allium cepa | This compound-R-methyl | 4.76 mg/L | 24 h | Significantly Decreased | [12] |
Table 3: Effect of this compound on Cell Cycle Progression and Macromolecule Synthesis in Oat (Avena sativa) Root Tips
| Parameter | This compound Concentration | Exposure Time | Effect (% of Control) | Reference |
| ³H-Leucine Incorporation | 2.7 x 10⁻⁴ M | 1 h | Almost Complete Absence | [13] |
| ³H-Labeled Dividing Cells | 2.7 x 10⁻⁴ M | 4 h | ~20% | [13] |
| ³H-Labeled Dividing Cells | 2.7 x 10⁻⁴ M | 8 h | Essentially Zero | [13] |
| ³H-Thymidine Incorporation | 2.7 x 10⁻⁴ M | - | Inhibited (not proportional to cell division reduction) | [13] |
| ³H-Uridine Incorporation | 2.7 x 10⁻⁴ M | 8 h | Enhanced | [13] |
Studies on oat root tips suggest that this compound arrests cells in the G2 phase of the interphase, likely by inhibiting the synthesis of proteins required for mitosis.[13]
Cytological and Genotoxic Effects
Beyond inhibiting the mitotic index, this compound has been shown to induce various cytological abnormalities and DNA damage.
Table 4: Chromosomal Aberrations (CAs) Induced by this compound-R-methyl in Allium cepa
| Concentration | Exposure Time | % Chromosomal Aberrations | Reference |
| 1.19 mg/L | 24 h | 4.4% | [10] |
| 2.38 mg/L | 24 h | 11.2% | [10] |
These aberrations can include chromosome bridges, fragments, and micronuclei, indicating both clastogenic (chromosome breaking) and aneugenic (spindle disrupting) effects.[14] Furthermore, comet assays have revealed that this compound can induce DNA damage in a concentration- and time-dependent manner.[12] Histological analyses of sorghum root tips treated with this compound revealed severe vacuolization of cells in the root apex, followed by a loss of visible cytoplasm and nuclei, ultimately leading to cell collapse.[11]
Experimental Protocols
Allium cepa Test for Cytotoxicity and Genotoxicity
The Allium cepa (onion) root tip assay is a widely used method for assessing the cytological and genotoxic effects of chemical compounds.[10]
Caption: Workflow for the Allium cepa cytotoxicity and genotoxicity assay.
Procedure:
-
Root Growth Inhibition: Measure the length of onion roots after exposure to different concentrations of this compound to determine the EC50 value.[10]
-
Mitotic Index (MI) Calculation: MI is calculated as the ratio of dividing cells to the total number of cells observed. A significant decrease in MI indicates cytotoxicity.[10]
-
Chromosomal Aberration (CA) Analysis: Score the frequency and types of chromosomal abnormalities in anaphase and telophase cells.[10]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.[10]
Procedure:
-
Cell Suspension Preparation: Prepare a single-cell suspension from this compound-treated and control root tips.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: Observe the slides under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails.[10]
Measurement of Macromolecule Synthesis
The incorporation of radiolabeled precursors is a common method to assess the synthesis of DNA, RNA, and proteins.[13]
Procedure:
-
Treatment: Expose plant root tips to this compound for various durations.
-
Radiolabeling: Incubate the root tips in a medium containing a radiolabeled precursor:
-
³H-thymidine for DNA synthesis.
-
³H-uridine for RNA synthesis.
-
³H-leucine for protein synthesis.
-
-
Extraction: Extract the respective macromolecules (DNA, RNA, or protein).
-
Quantification: Measure the amount of radioactivity incorporated into the macromolecules using a scintillation counter. A reduction in incorporation compared to the control indicates an inhibition of synthesis.[13]
Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding interactions between this compound and its target, the carboxyltransferase (CT) domain of ACCase. These studies have confirmed strong binding interactions, providing a molecular basis for the observed inhibitory effects.[10][12] Docking studies have also suggested that this compound and its active form can bind to the minor groove of DNA, particularly in GC-rich regions, which may contribute to its genotoxic effects.[12]
Conclusion
This compound's primary mode of action is the inhibition of ACCase, leading to a depletion of fatty acids essential for cell membrane biogenesis. This disruption of lipid synthesis has profound consequences on the plant cell cycle, primarily causing an arrest in the G2 phase and a significant reduction in the mitotic index. Furthermore, this compound exhibits cytological and genotoxic effects, inducing chromosomal aberrations and DNA damage. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers investigating the cellular impacts of this compound and for professionals involved in the development of novel herbicides. The visualization of the signaling pathway and experimental workflows offers a clear conceptual framework for understanding the multifaceted effects of this potent herbicide.
References
- 1. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]
- 2. file.sdiarticle3.com [file.sdiarticle3.com]
- 3. Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 6. Searching of Novel Herbicides for Paddy Field Weed Management—A Case Study with Acetyl-CoA Carboxylase [mdpi.com]
- 7. Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Efficacy of this compound‐R‐Methyl on Allium cepa: Cyto‐Genotoxic and In Silico Docking Studies on the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histological and cytological effects of this compound on sorghum (Sorghum bicolor) and unicorn-plant (Proboscidea louisianica) root meristems [agris.fao.org]
- 12. Efficacy of this compound-R-Methyl on Allium cepa: Cyto-Genotoxic and In Silico Docking Studies on the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound and CGA-82725 on Cell Cycle and Cell Division of Oat (Avena sativa) Root Tips | Weed Science | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
Biochemical Pathways Affected by Haloxyfop: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haloxyfop is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate class, widely utilized for the control of annual and perennial grass weeds in broadleaf crops. Its herbicidal activity stems from the specific inhibition of a key enzyme in fatty acid biosynthesis, leading to a cascade of metabolic disruptions and ultimately, cell death in susceptible plant species. This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound, with a focus on its primary mechanism of action and secondary physiological consequences. Detailed experimental protocols for studying these effects are provided, along with a compilation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the underlying molecular and cellular events.
Primary Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary target of this compound is the enzyme Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2).[1][2] ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1][2]
In plants, two main isoforms of ACCase exist: a heteromeric (prokaryotic-type) form found in the plastids of most plants, and a homomeric (eukaryotic-type) form located in the cytoplasm.[1] Grasses (monocots) are unique in that they possess the homomeric form of ACCase in both their cytoplasm and plastids. This compound and other aryloxyphenoxypropionate ("fop") herbicides are potent and specific inhibitors of the homomeric plastidic ACCase.[1] This selectivity is the basis for their use in controlling grass weeds in broadleaf crops (dicots), which rely on the herbicide-insensitive heteromeric ACCase in their plastids for fatty acid synthesis.[1]
The inhibition of ACCase by this compound is reversible and non-competitive with respect to the substrates MgATP and bicarbonate, but exhibits a more complex interaction with acetyl-CoA, suggesting it binds to the carboxyltransferase (CT) domain of the enzyme.[3] This binding prevents the transfer of the carboxyl group from biotin to acetyl-CoA, thereby halting the production of malonyl-CoA.[1]
Biochemical Pathway: Fatty Acid Synthesis
The inhibition of ACCase by this compound directly disrupts the fatty acid synthesis pathway, which is crucial for the production of lipids necessary for cell membrane formation, energy storage, and signaling molecules. The pathway begins with acetyl-CoA and proceeds through a series of elongation steps, with malonyl-CoA serving as the two-carbon donor in each cycle.
Secondary Effects: Oxidative Stress
While the primary mode of action of this compound is the inhibition of fatty acid synthesis, a secondary effect observed in treated plants is the induction of oxidative stress. The disruption of lipid metabolism can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). This increase in ROS can overwhelm the plant's antioxidant defense system, leading to lipid peroxidation, protein damage, and ultimately, cell death.
A key indicator of lipid peroxidation is the accumulation of malondialdehyde (MDA), a product of polyunsaturated fatty acid degradation. Studies have shown that treatment with ACCase-inhibiting herbicides can lead to increased levels of MDA in susceptible plants. Concurrently, the activity of antioxidant enzymes such as superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT), which breaks down hydrogen peroxide, may be altered as the plant attempts to mitigate the oxidative damage.
Quantitative Data
The following tables summarize key quantitative data regarding the biochemical effects of this compound.
Table 1: Inhibition of Acetyl-CoA Carboxylase (ACCase) by this compound
| Plant Species | Enzyme Source | Inhibitor | IC50 (µM) | Kis (µM) vs Acetyl-CoA | Kis (µM) vs HCO3- | Kis (µM) vs MgATP | Reference |
| Zea mays (Maize) | Suspension-culture cells | This compound | - | 0.36 | 0.87 | 2.89 | [3] |
| Hordeum vulgare (Barley) | - | This compound | - | 0.01 - 0.06 | - | - | [1] |
| Triticum aestivum (Wheat) | - | This compound | - | 0.01 - 0.06 | - | - | [1] |
| Poa annua (Resistant) | - | This compound | 962.2 (LD50 g ae ha⁻¹) | - | - | - | [4][5] |
| Poa annua (Susceptible) | - | This compound | 46.4 (LD50 g ae ha⁻¹) | - | - | - | [4][5] |
IC50: The concentration of inhibitor required to reduce enzyme activity by 50%. Kis: The inhibition constant for a competitive inhibitor. LD50: The lethal dose required to kill 50% of the population.
Table 2: Effects of this compound on Fatty Acid Composition (Hypothetical Data)
Note: Specific quantitative data on the changes in the fatty acid profile of susceptible plants after this compound treatment was not available in the searched literature. The following table is a hypothetical representation based on the known mechanism of action.
| Fatty Acid | Control (% of Total Fatty Acids) | This compound-Treated (% of Total Fatty Acids) | % Change |
| Palmitic Acid (16:0) | 25 | 20 | -20% |
| Stearic Acid (18:0) | 5 | 3 | -40% |
| Oleic Acid (18:1) | 10 | 7 | -30% |
| Linoleic Acid (18:2) | 40 | 30 | -25% |
| α-Linolenic Acid (18:3) | 20 | 15 | -25% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biochemical effects of this compound.
Acetyl-CoA Carboxylase (ACCase) Activity Assay (Malachite Green Method)
This colorimetric assay measures the activity of ACCase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP during the carboxylation of acetyl-CoA.
Materials:
-
Plant tissue (e.g., young leaves of a susceptible grass species)
-
Extraction Buffer: 0.1 M Tricine-HCl (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM Dithiothreitol (DTT), 0.01% (w/v) Bovine Serum Albumin (BSA)
-
Assay Buffer: Extraction buffer containing 120 mM NaHCO₃ and 25 mM ATP
-
Substrate: Acetyl-CoA lithium salt solution (4.5 mM)
-
Malachite Green Stock Solution: 72.9 mg of malachite green dissolved in 3.31 ml of 12.1 M HCl, brought to a final volume of 200 ml with molecular-grade deionized water, and filtered.
-
Ammonium Molybdate Solution: 8.5 mM
-
Triton-X Solution: 10%
-
Malachite Green Termination Solution: Mix 5 ml of malachite green stock solution with 1.44 ml of 8.5 mM ammonium molybdate and 0.104 ml of 10% Triton-X. Prepare fresh.
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Extraction:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize the powder in ice-cold extraction buffer (e.g., 1:3 w/v).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Reaction:
-
In a 96-well microplate, add 25 µl of the enzyme extract to each well.
-
Add 25 µl of this compound solution at various concentrations (or solvent control).
-
Add 150 µl of the assay buffer to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 25 µl of the acetyl-CoA solution to each well.
-
Incubate the plate at 30°C for 20 minutes.
-
-
Termination and Measurement:
-
Stop the reaction by adding 25 µl of the malachite green termination solution to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi produced in each reaction.
-
Express ACCase activity as nmol Pi/min/mg protein.
-
For inhibition studies, plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction of total lipids and the analysis of fatty acid methyl esters (FAMEs) to determine changes in the fatty acid profile of plants after this compound treatment.
Materials:
-
Plant tissue
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Sodium methoxide in methanol (0.5 M)
-
Hexane
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Procedure:
-
Lipid Extraction (Bligh and Dyer method):
-
Homogenize a known weight of plant tissue in a mixture of chloroform:methanol (1:2, v/v).
-
Add chloroform and 0.9% NaCl solution to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Transesterification to FAMEs:
-
Redissolve the lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Add the internal standard.
-
Add sodium methoxide solution and incubate at 50°C for 10 minutes.
-
Stop the reaction by adding an acid (e.g., acetic acid).
-
Extract the FAMEs with hexane.
-
Wash the hexane phase with water and dry over anhydrous sodium sulfate.
-
Evaporate the hexane and redissolve the FAMEs in a small volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the FAMEs sample into the GC-MS.
-
Use a temperature program that allows for the separation of the different FAMEs.
-
Identify the individual FAMEs based on their retention times and mass spectra compared to known standards.
-
Quantify the amount of each fatty acid relative to the internal standard.
-
Measurement of Oxidative Stress Markers
4.3.1. Malondialdehyde (MDA) Assay (TBARS Method):
-
Homogenize plant tissue in trichloroacetic acid (TCA) solution (e.g., 0.1% w/v).
-
Centrifuge the homogenate.
-
Mix the supernatant with thiobarbituric acid (TBA) solution (e.g., 0.5% in 20% TCA).
-
Heat the mixture in a water bath (e.g., 95°C for 30 min), then cool on ice.
-
Centrifuge to clarify the solution.
-
Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.
-
Calculate the MDA concentration using its extinction coefficient.
4.3.2. Antioxidant Enzyme Activity Assays:
-
Superoxide Dismutase (SOD): The activity can be measured by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).
-
Catalase (CAT): The activity is determined by monitoring the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm.
Resistance to this compound
The development of resistance to this compound in weed populations is a significant agricultural concern. The primary mechanism of resistance is target-site modification, involving point mutations in the gene encoding the plastidic ACCase. These mutations alter the herbicide-binding site, reducing the affinity of this compound for the enzyme. Common mutations conferring resistance have been identified at specific amino acid positions within the CT domain of ACCase, such as Ile-1781-Leu and Ile-2041-Asn.
Conclusion
This compound is a highly effective graminicide that acts through the specific inhibition of acetyl-CoA carboxylase, a critical enzyme in the fatty acid biosynthesis pathway of susceptible grass species. This primary action leads to a cessation of lipid production, disruption of cell membrane integrity, and subsequent induction of oxidative stress, culminating in plant death. Understanding the detailed biochemical and physiological effects of this compound is crucial for optimizing its use, managing weed resistance, and for the development of new herbicidal compounds. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of plant science, weed science, and agrochemical development.
References
- 1. botany - How does this compound control young grassy weeds in fields of broadleaved crops? - Biology Stack Exchange [biology.stackexchange.com]
- 2. Turnover of Fatty Acids during Natural Senescence of Arabidopsis, Brachypodium, and Switchgrass and in Arabidopsis β-Oxidation Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-P-methyl Herbicide – Targeted Grass Weed Control [smagrichem.com]
- 4. Molecular characteristics of the first case of this compound-resistant Poa annua - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Core of Haloxyfop Metabolism: A Technical Guide for Researchers
An In-depth Examination of the Metabolic Fates of Haloxyfop in Tolerant and Susceptible Plants
This compound, a potent aryloxyphenoxypropionate (AOPP) herbicide, is a critical tool in modern agriculture for the selective control of grass weeds.[1][2][3] Its efficacy hinges on the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis.[1][2][3][4][5] However, the emergence of herbicide-resistant weeds poses a significant threat to sustainable crop production. Understanding the metabolic mechanisms that differentiate tolerant and susceptible plants is paramount for the development of effective resistance management strategies and novel herbicide technologies.[6][7][8] This technical guide provides a comprehensive overview of this compound metabolism, focusing on the comparative biochemical pathways in tolerant and susceptible plant species.
Bioactivation and Detoxification: The Central Paradigm
The metabolic fate of this compound is a story of activation and detoxification. This compound is typically applied as a methyl or ethoxyethyl ester (e.g., this compound-P-methyl), which is a pro-herbicide.[9][10] In both tolerant and susceptible plants, these esters are rapidly hydrolyzed by esterases to the herbicidally active acid form, this compound acid.[9][10][11] It is this acid that inhibits the ACCase enzyme.
The key difference between tolerant and susceptible plants lies in their ability to further metabolize and detoxify this compound acid. Tolerant species possess robust enzymatic systems that rapidly convert this compound acid into non-toxic metabolites.[12][13] Susceptible plants, on the other hand, either lack these efficient detoxification pathways or exhibit significantly lower metabolic rates, leading to the accumulation of toxic this compound acid at the target site.[12][14]
Key Metabolic Pathways and Enzymatic Systems
The detoxification of this compound acid is a multi-phase process, primarily involving three major classes of enzymes: Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Glucosyltransferases (GTs).[12][13][15]
Phase I: Oxidation by Cytochrome P450s
The initial step in the detoxification of this compound acid is often an oxidation reaction catalyzed by P450s.[16][17][18] These enzymes introduce a hydroxyl group onto the herbicide molecule, typically on the phenyl ring. This hydroxylation reaction increases the polarity of the molecule and provides a site for subsequent conjugation reactions.[19][20]
Phase II: Conjugation Reactions
Following oxidation, the hydroxylated this compound can be conjugated with endogenous molecules like glutathione or glucose.
-
Glutathione Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to the hydroxylated this compound.[21][22][23][24] This reaction significantly increases the water solubility of the herbicide and marks it for sequestration.
-
Glucose Conjugation: Glucosyltransferases (GTs) can also conjugate glucose to the hydroxylated herbicide, forming a glycoside conjugate. This process also enhances water solubility and detoxification.[15]
Phase III: Sequestration
The resulting glutathione or glucose conjugates are generally considered non-phytotoxic and are actively transported into the vacuole for sequestration or further metabolized and incorporated into cell wall components.[12][15][20] This compartmentalization effectively removes the herbicide from the cytoplasm, preventing it from reaching its target site in the chloroplasts.
Quantitative Comparison of this compound Metabolism
The rate and extent of metabolism are critical determinants of tolerance. The following tables summarize the key quantitative differences observed between tolerant and susceptible plants.
Table 1: Absorption and Translocation of this compound
| Parameter | Susceptible Plants | Tolerant Plants | Reference |
| Foliar Absorption (% of applied at 72h) | ~75-85% | ~60-70% | [25] |
| Translocation out of Treated Leaf (% of absorbed) | ~15-25% | ~5-15% | [25] |
Note: Data is generalized from studies on various grass species and may vary depending on the specific species and environmental conditions.
Table 2: Metabolic Fate of this compound Acid
| Metabolite | Susceptible Plants (% of total absorbed) | Tolerant Plants (% of total absorbed) | Reference |
| This compound Acid (Parent) | High (>70%) | Low (<30%) | [12] |
| Hydroxylated Metabolites | Low | Moderate | [12] |
| Conjugated Metabolites | Very Low | High | [12] |
| Half-life of this compound Acid | Long | Short | [12] |
Experimental Protocols for Studying this compound Metabolism
The following provides a generalized methodology for investigating this compound metabolism in plants.
4.1. Radiolabeled Herbicide Application
-
Plant Material: Grow tolerant and susceptible plant biotypes under controlled environmental conditions.
-
Herbicide Preparation: Prepare a treatment solution containing a known concentration of radiolabeled this compound (e.g., ¹⁴C-haloxyfop).
-
Application: Apply a precise volume of the radiolabeled herbicide solution to a specific leaf of each plant.
4.2. Absorption and Translocation Analysis
-
Harvest: At various time points after treatment, harvest the treated leaf, the shoot above the treated leaf, and the roots.
-
Leaf Wash: Wash the surface of the treated leaf with a suitable solvent (e.g., acetone:water mixture) to remove unabsorbed herbicide.
-
Combustion and Scintillation Counting: Oxidize the different plant parts and the leaf wash to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified using a liquid scintillation counter. This allows for the determination of the amount of herbicide absorbed and translocated.
4.3. Metabolite Analysis
-
Extraction: Homogenize the plant tissues in a suitable extraction buffer (e.g., acetonitrile:water).
-
Purification: Centrifuge the homogenate and pass the supernatant through a solid-phase extraction (SPE) column to clean up the sample.
-
Chromatographic Separation: Separate the parent herbicide and its metabolites using high-performance liquid chromatography (HPLC) with a radiodetector.
-
Identification: Identify the metabolites by comparing their retention times with those of known standards or by using mass spectrometry (LC-MS/MS).
Visualizing the Metabolic Pathways and Workflows
Diagram 1: this compound Metabolic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 4farmers.com.au [4farmers.com.au]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. This compound-P-methyl Herbicide – Targeted Grass Weed Control [smagrichem.com]
- 6. Development of enzymes for robust aryloxyphenoxypropionate and synthetic auxin herbicide tolerance traits in maize and soybean crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 8. wric.ucdavis.edu [wric.ucdavis.edu]
- 9. fao.org [fao.org]
- 10. fao.org [fao.org]
- 11. file.sdiarticle3.com [file.sdiarticle3.com]
- 12. ars.usda.gov [ars.usda.gov]
- 13. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uppersouthplatte.org [uppersouthplatte.org]
- 15. Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance, and Regulation | Weed Science | Cambridge Core [cambridge.org]
- 16. Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cytochrome P450 CYP709C56 metabolizing mesosulfuron-methyl confers herbicide resistance in Alopecurus aequalis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. my.ucanr.edu [my.ucanr.edu]
- 21. Plant glutathione S-transferases and herbicide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medcraveonline.com [medcraveonline.com]
- 23. [PDF] Glutathione S-transferases Detoxify Endogenous and Exogenous Toxic Agents- Minireview | Semantic Scholar [semanticscholar.org]
- 24. Frontiers | Glutathione S-Transferases: Role in Combating Abiotic Stresses Including Arsenic Detoxification in Plants [frontiersin.org]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mode of Action of Aryloxyphenoxypropionate Herbicides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aryloxyphenoxypropionate (APP or FOP) herbicides are a critical class of selective, post-emergence graminicides used extensively in global agriculture for the control of grass weeds in broadleaf crops. Their efficacy stems from the specific inhibition of a key enzyme in fatty acid biosynthesis, Acetyl-CoA Carboxylase (ACCase). This technical guide provides a comprehensive overview of the biochemical and physiological mode of action of APP herbicides, detailing their target enzyme, the consequences of its inhibition, the basis of their selectivity, and the mechanisms by which weeds evolve resistance. Furthermore, this guide furnishes detailed experimental protocols for key assays used in the study of these herbicides and presents quantitative data on their efficacy. Visual diagrams are provided to illustrate critical pathways and experimental workflows, offering a complete resource for professionals in plant science and herbicide development.
Primary Mode of Action: Inhibition of Acetyl-CoA Carboxylase
The primary mechanism of action for aryloxyphenoxypropionate herbicides is the potent and specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2).[1][2][3][4][5][6] ACCase is a vital, biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[1][4][7] This two-step reaction involves the ATP-dependent carboxylation of a biotin prosthetic group, followed by the transfer of the carboxyl group to acetyl-CoA to form malonyl-CoA.[4]
Malonyl-CoA serves as the primary building block for the elongation of fatty acid chains. By inhibiting ACCase, APP herbicides effectively halt the production of fatty acids, which are essential components for:
-
Cell Membranes: Phospholipids and glycolipids are fundamental to the integrity and function of all cellular membranes.
-
Energy Storage: Triacylglycerols serve as a major energy reserve.
-
Cuticle Formation: The plant cuticle, composed of cutin (a polyester of fatty acids), is crucial for preventing water loss and protecting against external stresses.
-
Signaling Molecules: Certain fatty acid derivatives act as signaling molecules in plant development and defense.
The disruption of fatty acid synthesis leads to a cascade of cellular failures, including the loss of membrane integrity, cessation of cell division and growth, leakage of cellular contents, and ultimately, cell death and necrosis of the entire plant.[3][8][9] Symptoms, such as chlorosis of new leaves and necrosis at the meristematic regions (growing points), typically appear within one to three weeks of application.[10]
Basis of Selectivity
The remarkable selectivity of APP herbicides for grasses (monocots) over broadleaf plants (dicots) is rooted in the structural differences of the ACCase enzyme between these plant groups.[11]
-
Grasses (Poaceae): Possess a homomeric (or eukaryotic-type) ACCase in their chloroplasts, where de novo fatty acid synthesis occurs. This form consists of a single large polypeptide with all three functional domains (biotin carboxylase, biotin carboxyl carrier protein, and carboxyltransferase). This homomeric, plastidic ACCase is highly sensitive to APP herbicides.[12]
-
Most Dicots: Have a heteromeric (or prokaryotic-type) ACCase in their chloroplasts, composed of multiple, distinct subunits. This heteromeric form is insensitive to APP herbicides.[7][9] While dicots also have a homomeric ACCase in their cytosol, this enzyme is not the primary target for these herbicides.
This fundamental difference in the target enzyme structure is the cornerstone of the selective control of grass weeds in crops like soybeans, cotton, and canola.[2][4]
Active Form and Stereochemistry
APP herbicides are typically formulated and sold as esters (e.g., fluazifop-P-butyl, diclofop-methyl) to enhance their lipophilicity, which facilitates penetration through the waxy plant cuticle.[10] Once absorbed into the plant, these esters are rapidly hydrolyzed by endogenous esterases to their corresponding free acid form. This free acid is the biologically active molecule that inhibits the ACCase enzyme.[10]
Furthermore, the propionate moiety of these herbicides contains a chiral center. The herbicidal activity resides almost exclusively in the R-enantiomer, which can be 8 to 12 times more effective at inhibiting the target enzyme than the S-enantiomer.[3] Modern formulations often contain only the active R-isomer (e.g., fluazifop-P-butyl, haloxyfop-R-methyl).
Secondary Mode of Action: Oxidative Stress
In addition to the primary mechanism of ACCase inhibition, a secondary mode of action involving the induction of oxidative stress has been described.[1] The disruption of cellular processes caused by lipid depletion can lead to the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). When the plant's antioxidant defense systems are overwhelmed, these ROS can cause widespread damage to lipids, proteins, and nucleic acids, contributing to membrane dysfunction and accelerating cell death.[1]
Herbicide Resistance Mechanisms
The intensive use of APP herbicides has led to the evolution of resistance in numerous grass weed species, including Lolium spp. (ryegrass), Avena fatua (wild oat), and Echinochloa crus-galli (barnyardgrass).[5][9][12] Resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).
Target-Site Resistance (TSR)
TSR is the most common mechanism of resistance to APP herbicides and involves modifications to the ACCase enzyme itself.[9]
-
Point Mutations: Single nucleotide polymorphisms in the ACCase gene can result in amino acid substitutions in the carboxyltransferase (CT) domain, where the herbicides bind.[13][14] These substitutions reduce the binding affinity of the herbicide to the enzyme, rendering it less sensitive to inhibition. Several key mutations have been identified that confer resistance, including substitutions at positions 1781, 1999, 2027, 2041, 2078, 2088, and 2096.[12][14][15] Different mutations can confer varying levels of resistance and distinct cross-resistance patterns to different ACCase-inhibiting chemical families (FOPs, DIMs, and DENs).[14]
-
Gene Amplification: Overexpression of the ACCase enzyme can also lead to resistance. In this case, even though the enzyme remains sensitive, there is simply too much of it for the herbicide to inhibit completely at standard field rates.
Non-Target-Site Resistance (NTSR)
NTSR involves mechanisms that prevent the active herbicide from reaching its target site at a lethal concentration.
-
Enhanced Metabolism: This is a significant NTSR mechanism where resistant plants exhibit an increased rate of herbicide detoxification.[8][16] The herbicide is metabolized into non-toxic forms more rapidly than in susceptible plants, often through the action of enzyme families like cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[8][17] Enhanced metabolism can confer broad cross-resistance to herbicides with different modes of action.[8]
-
Altered Absorption and Translocation: While less common, reduced absorption of the herbicide through the cuticle or impaired translocation of the active acid to the meristematic tissues can contribute to resistance, though this is not considered a primary mechanism.[16][18]
Quantitative Data on Herbicide Efficacy
The efficacy of APP herbicides can be quantified at both the enzymatic and whole-plant levels.
ACCase Inhibition (IC₅₀ Values)
The concentration of an herbicide required to inhibit 50% of the ACCase enzyme's activity in vitro is known as the IC₅₀ value. Lower IC₅₀ values indicate higher potency. Resistance is often characterized by a significant increase in the IC₅₀ value for the resistant biotype compared to the susceptible biotype.
| Herbicide (Acid Form) | Weed Species | Biotype | IC₅₀ (µM) | Resistance Factor (R/S) | Reference |
| Diclofop Acid | Avena sterilis | Susceptible | 0.15 | - | [19] |
| Resistant | 7.8 | 52 | [19] | ||
| This compound Acid | Avena sterilis | Susceptible | 0.12 | - | [19] |
| Resistant | 3.0 | 25 | [19] | ||
| Fluazifop Acid | Avena sterilis | Susceptible | 0.22 | - | [19] |
| Resistant | 2.0 | 9 | [19] |
Table 1: Comparative IC₅₀ values for three APP herbicides against ACCase extracted from susceptible and resistant biotypes of Avena sterilis.
Whole-Plant Dose-Response (GR₅₀ Values)
The dose of an herbicide required to cause a 50% reduction in plant growth (e.g., biomass) is the GR₅₀ (Growth Reduction 50%) value. The resistance factor (RF) or resistance index (RI) is calculated as the ratio of the GR₅₀ of the resistant population to the GR₅₀ of the susceptible population.
| Herbicide (Ester Form) | Weed Species | Biotype | GR₅₀ (g ai/ha) | Resistance Factor (R/S) | Reference |
| Cyhalofop-butyl | Echinochloa crus-galli | Susceptible | - | - | [16] |
| Resistant | - | 7.9 - 14.4 | [16] | ||
| Fenoxaprop-ethyl | Echinochloa crus-galli | Susceptible | - | - | [16] |
| Resistant | - | 7.9 - 14.4 | [16] | ||
| Quizalofop-ethyl | Echinochloa crus-galli | Susceptible | - | - | [16] |
| Resistant | - | 2.4 - 3.1 | [16] | ||
| This compound | Lolium multiflorum | Susceptible | ~5 | - | [14] |
| Resistant | >485 | >97 | [14] | ||
| Clodinafop-propargyl | Avena fatua | Susceptible | - | - | [15] |
| Resistant | - | ~3.5 | [15] | ||
| Diclofop-methyl | Avena fatua | Susceptible | 104.8 | - | [20] |
| Resistant | >1000 | >9.5 | [20] |
Table 2: Comparative whole-plant GR₅₀ values and resistance factors for various APP herbicides against key grass weed species.
Experimental Protocols
ACCase Activity Assay (Malachite Green Colorimetric Method)
This assay measures ACCase activity by quantifying the inorganic phosphate (Pi) released from the ATP hydrolysis that drives the carboxylation reaction. The Pi is detected by forming a colored complex with malachite green and molybdate.
Protocol:
-
Enzyme Extraction:
-
Harvest 10-20 g of fresh, young leaf tissue from plants grown under controlled conditions. Perform all subsequent steps at 4°C.
-
Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Homogenize the powder in an extraction buffer (e.g., 100 mM Tricine-KOH pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (PMSF), and 0.5% polyvinylpyrrolidone).
-
Filter the homogenate through layers of cheesecloth and centrifuge at high speed (e.g., 100,000 x g) to pellet membranes and debris.
-
The resulting supernatant is the crude enzyme extract. The protein concentration should be determined (e.g., using a Bradford assay) and can be standardized across samples.
-
-
ACCase Assay Reaction:
-
Prepare a reaction mixture in a 96-well microplate. Each well should contain:
-
150 µL Enzyme Assay Buffer (e.g., 0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, 25 mM ATP).[16][21]
-
25 µL of the enzyme extract (standardized protein concentration).
-
25 µL of the APP herbicide (in its active acid form) at various concentrations (e.g., 0 to 40 µM) or a solvent control.[16][21]
-
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of acetyl-CoA (e.g., final concentration of 4.5 mM).[16][21]
-
-
Reaction Termination and Detection:
-
Incubate the reaction at 30°C for 20 minutes.[16]
-
Stop the reaction by adding 25 µL of a Malachite Green Termination Solution (prepared by mixing a malachite green stock solution with ammonium molybdate and a detergent like Triton X-100).[16][21]
-
Allow color to develop for 15-20 minutes at room temperature.
-
Read the absorbance at ~630 nm using a microplate reader.[16][21]
-
Generate a standard curve using known concentrations of inorganic phosphate to quantify the Pi produced.
-
Calculate enzyme activity and express it as a percentage of the no-herbicide control. Plot the results against herbicide concentration to determine the IC₅₀ value.
-
Herbicide Metabolism Study using Radiolabeled Compounds
This method tracks the fate of a herbicide within the plant to determine if resistance is due to enhanced metabolism.
Protocol:
-
Plant Treatment:
-
Grow susceptible and resistant plants to the 2-4 leaf stage.
-
Apply a ¹⁴C-labeled version of the APP herbicide (e.g., ¹⁴C-quizalofop-ethyl) to a specific spot on a single leaf of each plant using a microsyringe.[1] The total radioactivity applied should be known.
-
-
Harvest and Extraction:
-
Harvest plants at various time points after treatment (e.g., 8, 24, 48, 72 hours).
-
Thoroughly wash the treated leaf with a solvent (e.g., acetone:water) to recover any unabsorbed herbicide. Quantify the radioactivity in the wash using Liquid Scintillation Counting (LSC).
-
Separate the plant into different parts (treated leaf, shoots above treated leaf, roots, etc.).
-
Homogenize the plant tissues and extract the radioactive compounds using a suitable solvent system (e.g., acetonitrile/water).
-
-
Analysis of Metabolites:
-
Concentrate the extracts and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.[1]
-
Identify and quantify the parent herbicide (ester form), the active acid, and any polar (conjugated) metabolites by comparing their retention times/Rf values with known standards.
-
Compare the metabolic profiles of the resistant and susceptible biotypes. A faster disappearance of the parent compound and active acid, and a more rapid accumulation of polar metabolites in the resistant biotype, indicates enhanced metabolism as the resistance mechanism.[16]
-
Detection of ACCase Gene Mutations (dCAPS Assay)
The derived Cleaved Amplified Polymorphic Sequence (dCAPS) assay is a modified PCR method used to detect known single nucleotide polymorphisms (SNPs) that confer resistance.
Protocol:
-
DNA Extraction: Extract genomic DNA from leaf tissue of individual susceptible and resistant plants.
-
Primer Design:
-
Design a pair of PCR primers to amplify a short region of the ACCase gene containing the target mutation site (e.g., codon 1781).
-
Crucially, one of the primers is designed with a deliberate mismatch near its 3' end. This mismatch, in combination with the SNP, creates or abolishes a restriction enzyme recognition site in the PCR product from either the resistant or susceptible allele, but not both.
-
-
PCR Amplification: Perform a standard PCR using the designed dCAPS primers and the extracted genomic DNA as a template.
-
Restriction Digest:
-
Digest the resulting PCR products with the specific restriction enzyme whose recognition site was engineered by the dCAPS primer.
-
-
Gel Electrophoresis:
-
Separate the digested (and undigested) PCR products on an agarose gel.
-
The banding pattern will reveal the genotype of the plant:
-
Homozygous Susceptible: Will show one pattern (e.g., a single, large undigested band).
-
Homozygous Resistant: Will show a different pattern (e.g., two smaller, digested bands).
-
Heterozygous: Will show a combination of both patterns (e.g., three bands: one undigested and two digested).
-
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Biochemical pathway of aryloxyphenoxypropionate (APP) herbicide action.
Caption: Logical relationships of herbicide resistance mechanisms.
Experimental Workflows
References
- 1. scielo.br [scielo.br]
- 2. Response of Wild Oat (Avena fatua), Flax (Linum usitatissimum), and Rapeseed (Brassica campestris and B. napus) to Diclofop-methyl | Weed Science | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Herbicide Injury – ACCase Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. aapresid.org.ar [aapresid.org.ar]
- 15. Diversity of Herbicide-Resistance Mechanisms of Avena fatua L. to Acetyl-CoA Carboxylase-Inhibiting Herbicides in the Bajio, Mexico [mdpi.com]
- 16. Cross-resistance of barnyardgrass [Echinochloa crus-galli (L.) P. Beauv.] to aryloxyphenoxypropionate herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Insight into the herbicide resistance patterns in Lolium rigidum populations in Tunisian and Moroccan wheat regions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. notulaebotanicae.ro [notulaebotanicae.ro]
- 21. Effect of Moisture Stress on Wild Oat (Avena fatua) Response to Diclofop | Weed Science | Cambridge Core [cambridge.org]
Haloxyfop's Disruption of Fatty Acid Synthesis in Grasses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haloxyfop is a potent and selective aryloxyphenoxypropionate herbicide highly effective against a wide range of annual and perennial grass weeds.[1][2] Its herbicidal activity stems from the specific inhibition of a critical enzyme in fatty acid biosynthesis, acetyl-coenzyme A carboxylase (ACCase).[1][3][4] This targeted disruption of lipid metabolism ultimately leads to the cessation of cell membrane production and the death of susceptible grass species.[5] This technical guide provides an in-depth examination of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in weed science and herbicide development.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary mode of action of this compound is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1][3][4] ACCase is a pivotal enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[6][7][8] This reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[9] Malonyl-CoA serves as the primary building block for the elongation of fatty acid chains.[5]
This compound acts as a potent, reversible inhibitor of ACCase.[10] Specifically, it targets the carboxyltransferase (CT) domain of the enzyme, binding to the active site at the dimer interface.[9] This binding is competitive with respect to malonyl-CoA, suggesting that this compound interferes with the carboxyl transfer site of the enzyme.[9][10] By blocking the activity of ACCase, this compound effectively halts the production of malonyl-CoA, thereby shutting down fatty acid synthesis.[5][9] This leads to a depletion of lipids, which are essential components of cell membranes and are crucial for new growth.[3][5] The disruption of membrane integrity, particularly in the meristematic tissues, results in the characteristic mushy and disintegrated growing point in affected grasses.[5]
Selectivity in Grasses
The selectivity of this compound for grasses (monocots) over broadleaf weeds (dicots) is attributed to differences in the structure of the ACCase enzyme between these plant groups.[5][11] Grasses possess a eukaryotic form of ACCase in both their cytoplasm and chloroplasts, and this form is susceptible to inhibition by this compound.[5] In contrast, dicots have a resistant, prokaryotic form of ACCase in their chloroplasts, which allows them to continue producing fatty acids even in the presence of the herbicide.[5][11]
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound as an ACCase inhibitor is quantified by its 50% inhibitory concentration (IC50) value, which represents the concentration of the herbicide required to reduce the enzyme's activity by half.
| Herbicide | Plant Species | Enzyme Source | IC50 (µM) | Reference |
| This compound (racemic) | Maize (Zea mays) | Partially purified ACCase | ~0.3 | [6] |
| This compound (R(+) enantiomer) | Maize (Zea mays) | Partially purified ACCase | ~0.1 | [6] |
| This compound (S(-) enantiomer) | Maize (Zea mays) | Partially purified ACCase | >10 | [6] |
| This compound | Blackgrass (Alopecurus myosuroides) - Susceptible | Crude enzyme extract | Not specified, but significant inhibition at low concentrations | [12] |
| This compound | Annual Poa (Poa annua) - Resistant | Not specified | LD50 was 20 times higher than susceptible population | [13][14] |
Note: The R(+) enantiomer of this compound is the herbicidally active form.[6][15]
Experimental Protocols
Acetyl-CoA Carboxylase (ACCase) Activity Assay (Radiometric Method)
This protocol is a standard method for determining the activity of ACCase and the inhibitory effects of herbicides like this compound.
Materials:
-
Plant tissue (e.g., maize seedlings)
-
Extraction buffer (e.g., 100 mM Tricine-HCl, pH 8.0, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 0.5 M DTT, 1 mM PMSF)
-
Assay buffer (e.g., 50 mM Tricine-HCl, pH 8.0, 0.2 M KCl, 2.5 mM MgCl2, 0.5 mM DTT)
-
Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)
-
Herbicide solutions of varying concentrations (e.g., this compound dissolved in a suitable solvent)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 100,000 x g) to obtain a partially purified enzyme supernatant.
-
-
Assay Reaction:
-
Prepare reaction mixtures containing assay buffer, ATP, MgCl₂, acetyl-CoA, and the herbicide at various concentrations.
-
Initiate the reaction by adding the enzyme extract and NaH¹⁴CO₃.
-
Incubate the mixture at a controlled temperature (e.g., 32°C) for a specific time (e.g., 10 minutes).
-
-
Stopping the Reaction and Quantification:
-
Stop the reaction by adding a strong acid (e.g., 6 M HCl), which also removes unreacted ¹⁴CO₂.
-
Dry the samples to remove all liquid.
-
Resuspend the residue in water and add a scintillation cocktail.
-
Measure the incorporation of ¹⁴C into the acid-stable product (malonyl-CoA) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of ACCase activity based on the amount of radiolabel incorporated over time.
-
Plot the percentage of ACCase inhibition against the herbicide concentration to determine the IC50 value.
-
Fatty Acid Synthesis Measurement (In Vivo)
This protocol measures the overall effect of a herbicide on the synthesis of fatty acids in living plant tissue.
Materials:
-
Plant seedlings or tissue slices
-
Incubation buffer (e.g., MES buffer with sucrose)
-
[¹⁴C]-acetate (radiolabeled precursor for fatty acid synthesis)
-
Herbicide solutions
-
Saponification solution (e.g., methanolic KOH)
-
Hexane for extraction
-
Scintillation counter
Procedure:
-
Treatment:
-
Pre-incubate plant tissue in the incubation buffer containing various concentrations of the herbicide.
-
-
Labeling:
-
Add [¹⁴C]-acetate to the incubation medium and continue the incubation for a set period to allow for the synthesis of radiolabeled fatty acids.
-
-
Extraction:
-
Wash the tissue to remove excess radiolabel.
-
Saponify the lipids by heating the tissue in a saponification solution.
-
Acidify the mixture and extract the fatty acids with hexane.
-
-
Quantification:
-
Measure the radioactivity in the hexane phase using a scintillation counter.
-
-
Data Analysis:
-
Compare the amount of radiolabeled fatty acids synthesized in herbicide-treated tissues to that in untreated controls to determine the extent of inhibition.
-
Visualizations
Signaling Pathway of Fatty Acid Synthesis and Inhibition by this compound
Caption: this compound inhibits ACCase, blocking fatty acid synthesis.
Experimental Workflow for Herbicide Mode of Action Study
References
- 1. This compound-P-methyl Herbicide – Targeted Grass Weed Control [smagrichem.com]
- 2. This compound (Ref: DOWCO 453) [sitem.herts.ac.uk]
- 3. Lipid synthesis inhibitor herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]
- 4. genfarm.com.au [genfarm.com.au]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. aocs.org [aocs.org]
- 9. pnas.org [pnas.org]
- 10. Inhibition of acetyl-coenzyme A carboxylase by two classes of grass-selective herbicides (Journal Article) | OSTI.GOV [osti.gov]
- 11. Herbicide Inhibitors of Fatty Acid Synthesis and Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]
- 12. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Molecular characteristics of the first case of this compound-resistant Poa annua - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fao.org [fao.org]
Methodological & Application
Haloxyfop in Plant Physiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Haloxyfop, a selective post-emergence herbicide, as a tool in plant physiology research. Its specific mechanism of action makes it an invaluable compound for studying fatty acid biosynthesis and its downstream effects on plant growth and development.
Mechanism of Action
This compound is a member of the aryloxyphenoxypropionate ("fops") chemical family.[1][2] Its primary mode of action is the potent and specific inhibition of the enzyme Acetyl-Coenzyme A Carboxylase (ACCase).[1][2] ACCase catalyzes the first committed step in de novo fatty acid biosynthesis, the carboxylation of acetyl-CoA to form malonyl-CoA.[1][2]
The selectivity of this compound arises from its differential activity towards the two isoforms of ACCase in plants. Monocotyledonous plants (grasses) possess a susceptible eukaryotic form of ACCase in both their cytoplasm and plastids. In contrast, dicotyledonous plants (broadleaf species) have a resistant prokaryotic form of ACCase in their plastids, rendering them largely tolerant to the effects of this compound.
Inhibition of ACCase by this compound leads to a depletion of malonyl-CoA, a critical building block for the synthesis of long-chain fatty acids. These fatty acids are essential components of cell membranes, and their absence halts cell division and expansion, particularly in the meristematic regions of the plant.[2] This disruption of membrane integrity ultimately leads to cell death and the characteristic symptoms of herbicide activity, including chlorosis, necrosis, and a "rotten growing point".[2]
Recent studies also suggest a secondary mechanism of action involving the induction of oxidative stress. The disruption of lipid metabolism can lead to the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide radicals, which can cause widespread cellular damage through lipid peroxidation and other oxidative processes.
Signaling Pathways and Experimental Workflows
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of this compound.
Table 1: Inhibition of ACCase Activity by this compound
| Plant Species | IC₅₀ (µM) | Reference(s) |
| Corn (Zea mays) | 0.5 | [3] |
| Black-grass (Alopecurus myosuroides) | 0.06 - 4.0 | [4] |
| Wheat (Triticum aestivum) | 0.01 - 0.06 | [1] |
| Barley (Hordeum vulgare) | 0.01 - 0.06 | [1] |
Table 2: Effect of this compound on Root Growth
| Plant Species | Parameter | Value (mg/L) | Reference(s) |
| Onion (Allium cepa) | EC₅₀ | 2.38 | [5] |
Table 3: this compound-Induced Oxidative Stress Markers (Hypothetical Data Based on Literature)
| Plant Species | Treatment | H₂O₂ Increase (fold) | MDA Increase (fold) | SOD Activity (% change) | CAT Activity (% change) | POD Activity (% change) |
| Sensitive Grass | This compound (IC₅₀) | 2.5 | 3.0 | +25% | -30% | +40% |
Table 4: Alterations in Fatty Acid Composition in a Sensitive Grass Species (Hypothetical Data Based on Literature)
| Fatty Acid | Control (% of total) | This compound Treatment (% of total) | % Change |
| Palmitic Acid (C16:0) | 20 | 25 | +25% |
| Stearic Acid (C18:0) | 5 | 7 | +40% |
| Oleic Acid (C18:1) | 15 | 12 | -20% |
| Linoleic Acid (C18:2) | 45 | 35 | -22% |
| α-Linolenic Acid (C18:3) | 15 | 10 | -33% |
Experimental Protocols
Protocol 1: Determination of ACCase Activity (Colorimetric Assay)
Objective: To measure the activity of ACCase in plant extracts and determine the inhibitory effect of this compound.
Materials:
-
Plant tissue (e.g., young leaves of a sensitive grass species)
-
Liquid nitrogen
-
Extraction buffer: 100 mM Tricine-HCl (pH 8.3), 0.5 M glycerol, 50 mM KCl, 1 mM EDTA, 1 mM DTT, and 1% (w/v) PVPP.
-
Assay buffer: 100 mM Tricine-HCl (pH 8.3), 2 mM DTT, 10 mM MgCl₂, 5 mM ATP, 20 mM NaHCO₃, and 0.5 mg/mL BSA.
-
Acetyl-CoA solution (10 mM)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Malachite Green reagent
-
34% Citric acid solution
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Harvest 1-2 g of fresh plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Add 5 mL of ice-cold extraction buffer and continue grinding until a homogenous slurry is formed.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
ACCase Assay:
-
Prepare a reaction mixture in a 96-well microplate containing:
-
50 µL of assay buffer
-
10 µL of enzyme extract (diluted to an appropriate concentration)
-
10 µL of this compound solution at various concentrations (or solvent control).
-
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM acetyl-CoA.
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 34% citric acid.
-
Add 100 µL of Malachite Green reagent and incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the ACCase activity as the rate of phosphate released (which is proportional to ADP formation).
-
Plot the percentage of ACCase inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Measurement of De Novo Fatty Acid Biosynthesis (¹⁴C-Acetate Incorporation)
Objective: To quantify the rate of new fatty acid synthesis in plant tissues treated with this compound.
Materials:
-
Plant leaf discs from a sensitive grass species
-
[¹⁴C]-Sodium Acetate
-
Incubation buffer: 10 mM MES-KOH (pH 6.5), 1 mM CaCl₂
-
This compound stock solution
-
Lipid extraction solvent: Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Treatment:
-
Excise leaf discs (e.g., 1 cm diameter) from young, healthy leaves.
-
Pre-incubate the leaf discs in incubation buffer containing various concentrations of this compound (or solvent control) for 1 hour under light.
-
-
Radiolabeling:
-
Add [¹⁴C]-Sodium Acetate to the incubation buffer to a final concentration of 1 µCi/mL.
-
Continue the incubation for 2-4 hours under the same conditions.
-
-
Lipid Extraction:
-
Remove the leaf discs from the labeling solution and wash them briefly with unlabeled incubation buffer.
-
Blot the discs dry and place them in a glass tube.
-
Add 5 mL of chloroform:methanol (2:1, v/v) and homogenize the tissue.
-
Add 1 mL of 0.9% NaCl, vortex, and centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
-
Quantification:
-
Transfer an aliquot of the chloroform phase to a scintillation vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM) per mg of fresh weight.
-
Calculate the percentage inhibition of fatty acid synthesis at each this compound concentration.
-
Protocol 3: Quantification of Oxidative Stress Markers
Objective: To assess the level of oxidative stress in plants treated with this compound by measuring hydrogen peroxide (H₂O₂) and malondialdehyde (MDA) content.
A. Hydrogen Peroxide (H₂O₂) Measurement:
Materials:
-
Plant tissue
-
0.1% (w/v) Trichloroacetic acid (TCA)
-
10 mM Potassium phosphate buffer (pH 7.0)
-
1 M Potassium iodide (KI)
-
Spectrophotometer
Procedure:
-
Homogenize 0.1 g of plant tissue in 1 mL of 0.1% TCA on ice.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Mix 0.5 mL of the supernatant with 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M KI.
-
Incubate the reaction mixture in the dark for 1 hour.
-
Measure the absorbance at 390 nm.
-
Calculate the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂.
B. Malondialdehyde (MDA) Measurement:
Materials:
-
Plant tissue
-
0.1% (w/v) Trichloroacetic acid (TCA)
-
20% (w/v) TCA containing 0.5% (w/v) Thiobarbituric acid (TBA)
-
Spectrophotometer
Procedure:
-
Homogenize 0.1 g of plant tissue in 1 mL of 0.1% TCA.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Mix 0.5 mL of the supernatant with 1 mL of 20% TCA containing 0.5% TBA.
-
Heat the mixture at 95°C for 30 minutes.
-
Quickly cool the reaction on ice and centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).
-
Calculate the MDA concentration using the extinction coefficient of 155 mM⁻¹ cm⁻¹.
Protocol 4: Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the relative abundance of different fatty acids in plant tissues treated with this compound.
Materials:
-
Plant tissue
-
Lipid extraction solvent (Chloroform:Methanol, 2:1, v/v)
-
Methylation reagent (e.g., 2% H₂SO₄ in methanol)
-
Hexane
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-23)
Procedure:
-
Lipid Extraction: Extract total lipids from plant tissue as described in Protocol 2.
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Evaporate the lipid extract to dryness under nitrogen.
-
Add 2 mL of methylation reagent and heat at 80°C for 1 hour.
-
Cool the reaction and add 1 mL of hexane and 1 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAME extract into the GC-MS.
-
Use a temperature program suitable for separating C16 and C18 fatty acids.
-
Identify individual FAMEs based on their retention times and mass spectra compared to known standards.
-
-
Data Analysis:
-
Quantify the peak area of each identified FAME.
-
Express the abundance of each fatty acid as a percentage of the total fatty acids.
-
Compare the fatty acid profiles of control and this compound-treated samples.[5]
-
Protocol 5: Root Growth Inhibition Assay
Objective: To assess the phytotoxicity of this compound by measuring its effect on seedling root growth.
Materials:
-
Seeds of a sensitive grass species
-
Petri dishes with filter paper
-
This compound solutions of varying concentrations
-
Growth chamber or incubator
-
Ruler or caliper
Procedure:
-
Seed Germination:
-
Surface sterilize seeds and place them on moist filter paper in petri dishes.
-
Allow seeds to germinate in the dark at a suitable temperature (e.g., 25°C) for 2-3 days, or until radicles are a few millimeters long.
-
-
Herbicide Treatment:
-
Prepare a series of this compound dilutions in distilled water or a nutrient solution.
-
Transfer the germinated seedlings to new petri dishes containing filter paper moistened with the respective this compound solutions (or a control solution).
-
-
Incubation:
-
Place the petri dishes in a growth chamber with controlled light and temperature conditions.
-
Incubate for 3-7 days.
-
-
Measurement:
-
Carefully remove the seedlings and measure the length of the primary root of each seedling.
-
-
Data Analysis:
References
- 1. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by this compound and diclofop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. shimadzu.com [shimadzu.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Seedling growth inhibitor herbicides | UMN Extension [extension.umn.edu]
Application Notes and Protocols for Studying Herbicide Resistance Evolution Using Haloxyfop
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Haloxyfop, an Acetyl-CoA Carboxylase (ACCase) inhibiting herbicide, as a tool to investigate the evolution of herbicide resistance in weed populations. The following protocols and data are intended to facilitate the design and execution of experiments aimed at understanding, monitoring, and managing herbicide resistance.
Introduction to this compound and Herbicide Resistance
This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. It effectively controls grass weeds by inhibiting the ACCase enzyme, which is crucial for fatty acid synthesis in susceptible plants.[1][2] The repeated use of this compound and other ACCase inhibitors has led to the evolution of resistant weed biotypes, posing a significant challenge to agricultural productivity.[3][4] Studying the mechanisms and dynamics of this compound resistance provides valuable insights into the broader evolutionary processes that drive herbicide resistance.
Resistance to this compound can arise from two primary mechanisms:
-
Target-Site Resistance (TSR): This involves mutations in the ACCase gene that alter the herbicide's binding site, reducing its efficacy.[1][3][5] A common mutation involves an isoleucine to leucine substitution at position 1781 of the ACCase gene.[4]
-
Non-Target-Site Resistance (NTSR): This encompasses a range of mechanisms that prevent the herbicide from reaching its target at a lethal concentration. These can include reduced herbicide uptake, altered translocation, or enhanced metabolic detoxification of the herbicide by enzymes such as cytochrome P450 monooxygenases.[1][3][6]
Experimental Protocols
Protocol for Whole-Plant Herbicide Resistance Screening
This protocol is designed to assess the level of resistance to this compound in a weed population through a whole-plant bioassay.[7][8]
Materials:
-
Seeds from putative resistant and known susceptible weed populations.
-
Pots or trays filled with appropriate soil mix.
-
Growth chamber or greenhouse with controlled environmental conditions.
-
Commercial formulation of this compound-R-methyl ester.
-
Laboratory sprayer calibrated to deliver a consistent volume.
-
Deionized water.
-
Personal Protective Equipment (PPE).
Procedure:
-
Seed Germination:
-
Sow seeds of both putative resistant and susceptible populations in separate pots or trays.
-
If necessary, break seed dormancy using appropriate methods (e.g., stratification at 4°C).[8]
-
Grow seedlings under optimal conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
-
Herbicide Application:
-
When seedlings reach the 2-4 leaf stage, thin them to a uniform number per pot.
-
Prepare a range of this compound concentrations. A typical dose-response experiment might include 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.
-
Spray the seedlings uniformly with the different herbicide concentrations using a calibrated laboratory sprayer. Include an untreated control (sprayed with water only).
-
-
Data Collection and Analysis:
-
Return the treated plants to the growth chamber or greenhouse.
-
Assess plant survival and biomass (shoot dry weight) 21-28 days after treatment.
-
Calculate the dose required to cause 50% mortality (LD50) and 50% growth reduction (GR50) for both resistant and susceptible populations using appropriate statistical software (e.g., using a three-parameter logistic model).[9]
-
The Resistance Index (RI) is calculated as the ratio of the LD50 or GR50 of the resistant population to that of the susceptible population (RI = Resistant LD50 / Susceptible LD50).
-
Protocol for Rapid Petri Dish Bioassay
This rapid test can be used for quick screening of this compound resistance in a large number of samples.[10]
Materials:
-
Seeds from putative resistant and known susceptible weed populations.
-
Petri dishes with filter paper.
-
A range of this compound-R-methyl ester concentrations.
-
Growth chamber.
Procedure:
-
Determine Discriminating Concentration:
-
Place seeds of the susceptible population in petri dishes containing filter paper moistened with a range of this compound concentrations.
-
Identify the lowest concentration that completely inhibits the growth of the susceptible seedlings. This is the discriminating concentration. For winter wild oat, a discriminating concentration of 0.106 mg ai L-1 has been reported.[10]
-
-
Screening Putative Resistant Populations:
-
Place seeds of the putative resistant populations in petri dishes with filter paper moistened with the predetermined discriminating concentration of this compound.
-
Include a control petri dish with water only for each population.
-
Incubate the petri dishes in a growth chamber.
-
-
Assessment:
-
After a set period (e.g., 7-14 days), assess the germination and growth (e.g., root and shoot length) of the seedlings.
-
Populations that show normal growth in the presence of the discriminating concentration are considered resistant.
-
Data Presentation
The following tables summarize quantitative data on this compound resistance from various studies.
Table 1: Resistance Frequencies of Ryegrass (Lolium spp.) to this compound
| Species | Resistance Frequency (%) | Geographic Origin |
| Lolium spp. | 0.00112 - 10 | New Zealand, United States, Europe, Japan[11][12] |
| Lolium spp. | 0.00212 - 14.28 (for iodosulfuron) | New Zealand, United States, Europe, Japan[11][12] |
Table 2: Resistance Levels (LD50 and GR50) to this compound in Various Weed Species
| Weed Species | Herbicide | LD50 (g a.i. ha⁻¹) | GR50 (g a.i. ha⁻¹) | Resistance Factor (R/S) | Reference |
| Rigid Ryegrass (Lolium rigidum) | This compound-P-ethyl | 11 - 107 | - | - | [9] |
| Rigid Ryegrass (Lolium rigidum) | This compound | - | 140 | - | [9] |
| Rigid Ryegrass (Lolium rigidum) | Diclofop | - | - | 1.4 (for this compound) | [6] |
| Johnsongrass (Sorghum halepense) | This compound-p-methyl | >8x recommended rate | >8x recommended rate | >8 | [13] |
| American sloughgrass | Fenoxaprop | - | - | 564 | [14] |
| American sloughgrass | Clodinafop | - | - | 19.5 | [14] |
| American sloughgrass | Cyhalofop | - | - | 10 | [14] |
Visualizations
The following diagrams illustrate key concepts and workflows in the study of this compound resistance.
Caption: Workflow of herbicide resistance evolution under selection pressure.
Caption: Mechanisms of this compound resistance in weeds.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. uv.mx [uv.mx]
- 2. Plant Protection Science: Origin, mechanism and molecular basis of weed resistance to herbicides [pps.agriculturejournals.cz]
- 3. wric.ucdavis.edu [wric.ucdavis.edu]
- 4. hh-ra.org [hh-ra.org]
- 5. DSpace [digital.library.adelaide.edu.au]
- 6. hh-ra.org [hh-ra.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
- 11. Resistance to the herbicides this compound and iodosulfuron is common in commercial ryegrass (Lolium) seed lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to the herbicides this compound and iodosulfuron is common in commercial ryegrass (Lolium) seed lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular basis for the resistance of American sloughgrass to aryloxyphenoxypropionic acid pesticides and its environmental relevance: A combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Total Haloxyfop Residue in Complex Matrices
Audience: Researchers, scientists, and drug development professionals involved in pesticide residue analysis.
Introduction Haloxyfop is a selective post-emergence herbicide used to control grass weeds in a variety of broadleaf crops. It is often applied as an ester, such as this compound-methyl or this compound-P-methyl, which is rapidly hydrolyzed in plants and soil to the active acidic form, this compound.[1] Regulatory guidelines often require the determination of "total this compound," which includes the parent acid as well as its esters, salts, and conjugates.[2][3][4] This necessitates an analytical method that can effectively convert all forms to the parent acid prior to analysis.
This application note details a sensitive and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of total this compound in various matrices. The protocol incorporates an alkaline hydrolysis step to ensure all conjugated forms are measured, followed by a streamlined sample cleanup using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.
Principle The analytical workflow begins with an alkaline hydrolysis of the sample homogenate using sodium hydroxide to convert this compound esters and conjugates into the this compound parent acid.[2][5] Following hydrolysis, the sample is extracted with acetonitrile and subjected to a partitioning step using magnesium sulfate and sodium chloride to separate the organic and aqueous layers.[1][2] A subsequent dispersive solid-phase extraction (dSPE) with C18 sorbent is performed to remove non-polar interferences like lipids.[2][6] The final extract is then analyzed using a reversed-phase LC-MS/MS system operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.
Experimental Protocols
1. Sample Preparation: Modified QuEChERS with Alkaline Hydrolysis
This protocol is adapted from established methods for total this compound analysis in challenging matrices like infant formula and tobacco.[2][6]
Materials and Reagents:
-
Homogenized Sample
-
Deionized Water
-
Acetonitrile (ACN), HPLC Grade
-
Sodium Hydroxide (NaOH), 5N and 15N solutions
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Sodium Chloride (NaCl)
-
Dispersive SPE (dSPE) tubes containing 150 mg MgSO₄ and 50 mg octadecyl (C18) sorbent[2]
-
50 mL and 15 mL Polypropylene Centrifuge Tubes
-
Vortex Mixer
-
Centrifuge
Procedure:
-
Weighing: Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydrolysis:
-
Add 10 mL of deionized water to the tube.
-
Add 10 mL of acetonitrile.[5]
-
Add 0.7 mL of 5 N NaOH (for most matrices) or 15 N NaOH (for high-acidity matrices like citrus).[5]
-
Cap the tube tightly and vortex for 1 minute.
-
Place the tube in a water bath at 40°C for 30 minutes to facilitate hydrolysis.[5]
-
-
Extraction and Partitioning:
-
After hydrolysis, cool the tube to room temperature.
-
Add a salt mixture of 4 g MgSO₄ and 1 g NaCl.[2]
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE tube containing MgSO₄ and C18 sorbent.[2]
-
Vortex for 1 minute.
-
-
Final Centrifugation: Centrifuge the dSPE tube at ≥6000 rpm for 3 minutes.[6]
-
Collection: Transfer the final supernatant into an autosampler vial for LC-MS/MS analysis. If necessary, dilute the extract with the initial mobile phase.
Caption: Workflow for total this compound residue extraction.
2. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions. Optimization may be required based on the specific instrument and matrix.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting |
|---|---|
| System | UPLC / HPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate |
Table 2: Mass Spectrometry (MS/MS) Parameters | Parameter | Setting | | :--- | :--- | | System | Triple Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization (ESI), Negative | | Capillary Voltage | 2.0 - 3.5 kV | | Desolvation Temp. | 500 - 600°C | | Source Temp. | 140 - 150°C | | Scan Type | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | | this compound | 358.0 | 314.0 | 168.0 |
Note: MRM transitions should be optimized for the specific instrument being used.
Caption: High-level overview of the analytical workflow.
Data Presentation: Method Performance
The described methodology has been validated across multiple laboratories and matrices, demonstrating its robustness and reliability.[2] Key performance metrics from published studies are summarized below.
Table 3: Summary of Quantitative Method Performance Data
| Parameter | Matrix | Value | Reference |
|---|---|---|---|
| Linearity (R²) | Tobacco Leaf | > 0.9978 | [6][7] |
| Infant Formula | Not Specified, but validated method | [2][4] | |
| Recovery (%) | Tobacco Leaf (Fresh & Cured) | 72.5 - 101.6 | [6][7] |
| Infant Formula & Ingredients | 92.2 - 114 | [2][4] | |
| Repeatability (RSDr %) | Infant Formula & Ingredients | ≤ 14% | [2][4] |
| Limit of Quantification (LOQ) | Infant Formula (Ready-to-feed) | 0.003 mg/kg | [2][4] |
| Tobacco Leaf | 0.02 - 1.00 mg/kg | [6][7] | |
| Various Matrices (General) | 0.01 - 0.05 mg/kg | [3] | |
| Limit of Detection (LOD) | Tobacco Leaf (Fresh) | 0.133 mg/kg | [6] |
| | Drinking Water (Direct Injection) | 0.0000025 mg/kg (2.5 ng/L) |[8] |
Conclusion
The presented LC-MS/MS method, which combines an essential alkaline hydrolysis step with a modified QuEChERS protocol, provides a highly effective and robust solution for the analysis of total this compound residues. The method demonstrates excellent performance across a variety of complex food and agricultural matrices, with high recovery, good linearity, and low limits of quantification that meet stringent regulatory requirements.[2][9] This protocol is well-suited for high-throughput laboratories conducting routine monitoring and safety assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Method development and validation for total this compound analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Simultaneous Determination of Rimsulfuron and this compound-P-methyl and Its Metabolite this compound in Tobacco Leaf by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. academic.oup.com [academic.oup.com]
Application Note: Determination of Haloxyfop Residues Using Gas Chromatography-Mass Spectrometry
Introduction
Haloxyfop is a selective, post-emergence herbicide used to control annual and perennial grasses in a variety of broadleaf crops.[1][2] Due to its potential for organ toxicity and teratogenic effects in mammals, regulatory bodies such as the European Union have established maximum residue limits (MRLs) for this compound in agricultural products to ensure food safety.[1] Gas chromatography-mass spectrometry (GC-MS) is a robust and highly sensitive analytical technique well-suited for the identification and quantification of this compound residues in complex matrices such as food and environmental samples.[3] This application note provides a detailed protocol for the analysis of this compound, including sample preparation, derivatization, and GC-MS/MS analysis.
Experimental Protocols
The analytical methods for this compound must account for its presence as free acid, salts, esters, and conjugates in plant and animal tissues.[4] Therefore, a hydrolysis step is crucial to release the parent this compound acid from its various forms.[4][5]
1. Sample Preparation (QuEChERS-based Method)
This protocol is adapted from methodologies developed for complex matrices like eggs and infant formula.[1][5]
-
Homogenization: Weigh a representative portion of the sample (e.g., 10 g) into a 50 mL centrifuge tube.
-
Hydrolysis and Extraction:
-
For total this compound analysis, perform an alkaline hydrolysis to release the parent acid from its conjugated forms. This can be achieved by adding methanolic sodium hydroxide and shaking.[5][6]
-
Add 10 mL of acetonitrile to the tube.
-
Add an appropriate internal standard for quantification.
-
Add a salt mixture, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl), to induce phase separation.[5][6]
-
Vortex the tube vigorously for several minutes to ensure thorough extraction.
-
Centrifuge the sample to separate the organic layer from the aqueous and solid phases.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube.
-
The dSPE tube should contain a sorbent such as octadecyl (C18) to remove interfering matrix components like lipids, and magnesium sulfate to remove residual water.[5][6][7]
-
Vortex the dSPE tube and then centrifuge.
-
The resulting supernatant is ready for derivatization.
-
2. Derivatization
To enhance volatility for GC analysis, the carboxylic acid group of this compound must be derivatized.[8][9] Silylation is a common technique.
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent.
-
Add a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert this compound to its trimethylsilyl (TMS) ester.[6]
-
Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization.
-
The derivatized sample is now ready for GC-MS injection.
3. GC-MS/MS Instrumentation and Conditions
The following are typical instrument parameters for the analysis of this compound-TMS derivative.
-
Gas Chromatograph (GC):
-
Injection Volume: 1 µL
-
Injector Temperature: 250 - 280°C
-
Carrier Gas: Helium
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Start at a lower temperature (e.g., 80-120°C), ramp up to a final temperature of around 280-300°C.[6]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[1]
-
MRM Transitions: For this compound-TMS, a precursor ion of m/z 433 can be selected, with characteristic product ions for quantification and qualification. A specific transition noted for quantitation is m/z 374 → 73.[1][6]
-
4. Quantification and Quality Control
-
Calibration: Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of this compound and the internal standard. Process these standards through the derivatization step.
-
Validation: The method should be validated according to established guidelines to ensure reliability.[10] Key validation parameters include:
-
Linearity: Assessed by the coefficient of determination (R²) of the calibration curve.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
-
Accuracy: Determined by recovery studies, spiking blank samples at various concentration levels.
-
Precision: Expressed as the relative standard deviation (RSD) of replicate measurements.
-
Quantitative Data Summary
The performance of GC-MS and LC-MS/MS methods for this compound analysis from various studies is summarized below.
| Matrix | Method | Analyte Form | LOQ | Recovery (%) | Linearity (R²) | Reference |
| Eggs | GC-MS/MS | Total this compound (as TMS derivative) | 2.5 ng/g | Not Specified | >0.99 (1-50 ppb) | [1] |
| Infant Formula | LC-MS/MS | Total this compound | 0.003 mg/kg | 92.2 - 114% | >0.99 | [5][11] |
| Tobacco Leaf | LC-MS/MS | This compound | 1.00 mg/kg | 72.51 - 101.60% | >0.9978 | |
| Aqueous Samples | GC-MS | This compound-etotyl | Not Specified | Not Specified | >0.99 (0.10-500 ng/L) | [6] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of GC-MS/MS system components.
References
- 1. This compound determination by gas chromatography/tandem mass spectrometry in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biolmolchem.com [biolmolchem.com]
- 4. fao.org [fao.org]
- 5. Method development and validation for total this compound analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of Haloxyfop using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Haloxyfop is a selective post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops.[1] Its active form, this compound acid, functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in grasses.[1] Due to its widespread use, it is essential to have reliable and accurate analytical methods for quantifying this compound residues in various environmental and food matrices. High-performance liquid chromatography (HPLC) is a robust and widely used technique for this purpose, offering excellent separation and sensitivity.[2][3][4] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection.
Principle
This method utilizes reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.[3][4][5] this compound, being a relatively nonpolar molecule, is retained on the column and then eluted by a mobile phase typically consisting of a mixture of acetonitrile and water with an acid modifier.[5][6] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard using a UV detector.[6]
Experimental Protocols
1. Apparatus and Reagents
-
Apparatus:
-
Reagents:
2. Chromatographic Conditions
The following table summarizes the suggested HPLC operating parameters for the analysis of this compound.
| Parameter | Condition |
| Instrument | HPLC with UV Detector[6] |
| Column | C18 (150 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile:Water:Acid (e.g., 55:45:0.1 v/v/v)[6] |
| Flow Rate | 1.0 - 1.5 mL/min[6] |
| Injection Volume | 10 µL[6] |
| Column Temperature | 35°C[6] |
| Detection | UV at 280 nm[6][7] |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and make up to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with the mobile phase.
4. Sample Preparation (General Protocol for Solid Matrix)
This protocol is a general guideline and may need optimization for specific matrices. The following is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.
-
Hydrolysis (for ester forms): For samples containing this compound esters, an initial hydrolysis step is required to convert them to the parent acid. This can be achieved by treating the sample with methanolic sodium hydroxide.[8][9]
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add a salt mixture of 4 g MgSO₄ and 1 g NaCl to induce phase separation.[8]
-
Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of C18 sorbent.[8]
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Solution:
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
-
Data Presentation
Method Validation Summary
The performance of the HPLC method should be validated to ensure its suitability for the intended application. The following table summarizes typical validation parameters for this compound analysis.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/kg |
| Limit of Quantification (LOQ) | 0.03 - 0.1 mg/kg |
| Accuracy (Recovery %) | 92.2 - 114%[8][9] |
| Precision (RSD %) | < 15%[8][9] |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the quantification of this compound from sample preparation to data analysis.
Caption: Workflow for this compound quantification by HPLC.
Alternative and Advanced Methods
-
Normal Phase HPLC: For the separation of this compound enantiomers (R- and S-isomers), a normal phase HPLC method with a chiral column (e.g., Chiralcel OK) is employed.[1][7] This is particularly important for regulatory purposes as the herbicidal activity resides primarily in the R-enantiomer (this compound-P).[1][7]
-
LC-MS/MS: For higher sensitivity and selectivity, especially in complex matrices like infant formula, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[8][9] It allows for very low detection limits, often in the sub-parts-per-billion (ppb) range.[8]
The described reversed-phase HPLC-UV method provides a reliable and accessible approach for the routine quantification of this compound in various samples. The method is robust, and with appropriate sample preparation, it can achieve the necessary sensitivity and accuracy for monitoring compliance with regulatory limits. For more demanding applications requiring enantiomeric separation or ultra-trace level detection, normal phase chiral HPLC or LC-MS/MS should be considered, respectively.
References
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ppqs.gov.in [ppqs.gov.in]
- 7. This compound-P-methyl [526.201] [cipac.org]
- 8. Method development and validation for total this compound analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Haloxyfop Efficacy in a Laboratory Setting
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Haloxyfop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family.[1] It is widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops. The herbicidal activity of this compound is attributed to its inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[2][3] This enzyme catalyzes the first committed step in de novo fatty acid biosynthesis in grasses.[1][4] Inhibition of ACCase leads to a depletion of essential fatty acids, resulting in the breakdown of cell membrane integrity and ultimately, plant death.[1] This document provides detailed protocols for assessing the efficacy of this compound in a controlled laboratory environment.
Mechanism of Action of this compound
This compound selectively targets the homomeric (eukaryotic) form of the ACCase enzyme found in the plastids of grass species.[3][4] Dicotyledonous plants, on the other hand, possess a heteromeric (prokaryotic) form of ACCase in their plastids, which is insensitive to this compound, conferring them tolerance.[4] The active form of the herbicide, this compound acid, binds to the carboxyltransferase (CT) domain of the ACCase enzyme, preventing the transfer of a carboxyl group from biotin to acetyl-CoA to form malonyl-CoA.[1][2] This disruption of fatty acid synthesis is most pronounced in the meristematic tissues, where active cell division and membrane production occur.[1]
Experimental Protocols
This section outlines the detailed methodology for conducting a dose-response bioassay to determine the efficacy of this compound on a susceptible grass species.
Materials and Reagents
-
This compound analytical standard (e.g., this compound-methyl or this compound-R-methyl)
-
Acetone (reagent grade)
-
Tween® 20 or other suitable non-ionic surfactant
-
Distilled or deionized water
-
Susceptible grass weed seeds (e.g., Avena fatua (wild oat), Setaria viridis (green foxtail), or Echinochloa crus-galli (barnyard grass))
-
Potting medium (e.g., a mixture of peat, perlite, and vermiculite)
-
Pots (e.g., 10 cm diameter)
-
Controlled environment growth chamber or greenhouse
-
Analytical balance
-
Volumetric flasks and pipettes
-
Spray chamber or handheld sprayer with a flat-fan nozzle
-
Drying oven
-
Calipers or ruler
Plant Cultivation
-
Fill pots with a sterile potting medium, leaving approximately 2 cm of space at the top.
-
Sow 5-10 seeds of the chosen susceptible grass species per pot and cover lightly with a thin layer of the potting medium.
-
Water the pots thoroughly and place them in a controlled environment with the following conditions:
-
Temperature: 25-30°C day / 18-22°C night
-
Photoperiod: 16 hours light / 8 hours dark
-
Light Intensity: 300-500 µmol/m²/s
-
Relative Humidity: 60-70%
-
-
Water the plants as needed to maintain consistent soil moisture.
-
After emergence, thin the seedlings to a uniform number per pot (e.g., 3-5 plants) to ensure consistent growth.
-
Allow the plants to grow until they reach the 2-3 leaf stage before herbicide application.
Preparation of this compound Solutions
-
Stock Solution (e.g., 1000 mg/L or 1000 ppm):
-
Accurately weigh the required amount of this compound analytical standard.
-
Dissolve the standard in a small volume of acetone in a volumetric flask.
-
Bring the solution to the final volume with distilled water containing a surfactant (e.g., 0.1% v/v Tween® 20).
-
-
Working Solutions (Dose-Response Range):
-
Perform serial dilutions of the stock solution to prepare a range of concentrations. The specific concentrations should bracket the expected GR50 (the concentration that causes 50% growth reduction). A suggested range for initial experiments could be 0, 10, 25, 50, 100, and 250 g a.i./ha (grams of active ingredient per hectare).
-
The application rate in g/ha needs to be converted to a concentration in the spray solution (e.g., mg/L) based on the spray volume to be applied. For laboratory settings, a common spray volume is equivalent to 200-400 L/ha.
-
Herbicide Application
-
Calibrate the sprayer to deliver a consistent and uniform spray volume.
-
Arrange the pots with the test plants in the spray chamber in a randomized complete block design.
-
Apply the different concentrations of this compound to the respective pots. Include a control group that is sprayed only with the carrier solution (water and surfactant).
-
Ensure complete and uniform coverage of the plant foliage.
-
After application, return the pots to the controlled environment and continue to monitor their growth.
Data Collection and Analysis
-
Visual Assessment:
-
At 7, 14, and 21 days after treatment (DAT), visually assess the plants for phytotoxicity symptoms such as chlorosis, necrosis, and stunting.
-
Use a rating scale of 0 to 100%, where 0% represents no injury and 100% represents complete plant death.
-
-
Biomass Measurement:
-
At 21 DAT, harvest the above-ground plant material for each pot.
-
Measure the fresh weight of the harvested biomass immediately.
-
Place the biomass in labeled paper bags and dry in an oven at 70°C for 72 hours or until a constant weight is achieved.
-
Measure the dry weight of the biomass.
-
-
Data Analysis:
-
Calculate the percent growth reduction for fresh and dry weight relative to the untreated control for each this compound concentration.
-
Plot the percent growth reduction against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use a non-linear regression model (e.g., a four-parameter logistic model) to fit the dose-response curve and calculate the GR50 value.[5][6] Statistical software such as R or specialized online tools can be used for this analysis.[7]
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Visual Injury Assessment of Susceptible Grass Species to this compound
| This compound Rate (g a.i./ha) | Mean Visual Injury (%) ± SE (7 DAT) | Mean Visual Injury (%) ± SE (14 DAT) | Mean Visual Injury (%) ± SE (21 DAT) |
| 0 (Control) | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| 250 |
Table 2: Effect of this compound on Biomass of a Susceptible Grass Species (21 DAT)
| This compound Rate (g a.i./ha) | Mean Fresh Weight (g) ± SE | % Reduction in Fresh Weight | Mean Dry Weight (g) ± SE | % Reduction in Dry Weight |
| 0 (Control) | 0.0 | 0.0 | ||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| 250 |
Table 3: Calculated GR50 Values for this compound
| Parameter | GR50 (g a.i./ha) | 95% Confidence Interval |
| Fresh Weight Reduction | ||
| Dry Weight Reduction |
Conclusion
The protocols described in this document provide a robust framework for the laboratory evaluation of this compound efficacy. By following these detailed procedures, researchers can obtain reliable and reproducible data on the dose-dependent effects of this compound on susceptible grass species. The quantitative data generated can be used to determine key efficacy parameters such as the GR50, which are essential for the development and registration of new herbicide formulations and for understanding the potential for herbicide resistance.
References
- 1. scielo.br [scielo.br]
- 2. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by this compound and diclofop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Acetyl-CoA Carboxylase Activity by this compound and Tralkoxydim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfaf.org [pfaf.org]
- 5. How To Grow Echinochloa crus-galli | EarthOne [earthone.io]
- 6. Plant Production and Protection Division: Echinochloa crus-galli [fao.org]
- 7. GRcalculator: an online tool for calculating and mining dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of Haloxyfop's Enzymatic Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloxyfop is a selective herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in plants.[1][2] ACCase catalyzes the committed step in this pathway: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[3][4] By blocking this enzyme, this compound effectively halts lipid synthesis, leading to a loss of cell membrane integrity and ultimately, cell death in susceptible grass species.[1] Understanding the kinetics and mechanism of this compound's inhibition of ACCase is crucial for developing new herbicides, managing herbicide resistance, and for broader applications in drug development targeting fatty acid metabolism.[3]
These application notes provide detailed protocols for in vitro assays designed to measure the enzymatic inhibition of ACCase by this compound. The described methods include a traditional radiometric assay and a more recent colorimetric assay, offering flexibility based on laboratory capabilities and safety considerations.
Mechanism of Action and Signaling Pathway
This compound belongs to the aryloxyphenoxypropionate ("FOPs") class of herbicides.[3] It specifically targets the carboxyltransferase (CT) domain of the homomeric, plastidic form of ACCase found in most grasses.[1][3] The inhibition is reversible and noncompetitive with respect to the substrates MgATP, HCO₃⁻, and acetyl-CoA, indicating that this compound does not bind to the active site of these substrates.[5] Instead, it binds to a distinct site on the CT domain, interfering with the carboxyl transfer reaction from biotin to acetyl-CoA.[3][6]
Diagram: Simplified ACCase Catalytic Cycle and Inhibition by this compound
Caption: ACCase inhibition by this compound.
Quantitative Data: this compound Inhibition Constants
The inhibitory potency of this compound against ACCase can be quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values can vary depending on the plant species, the specific isoform of ACCase, and the assay conditions.
| Parameter | Species/Enzyme Source | Value (µM) | Reference |
| K_is_ (vs Acetyl-CoA) | Zea mays (Maize) | 0.36 | [5] |
| K_is_ (vs HCO₃⁻) | Zea mays (Maize) | 0.87 | [5] |
| K_is_ (vs MgATP) | Zea mays (Maize) | 2.89 | [5] |
| IC50 | Echinochloa crus-galli (Susceptible) | 0.76 | [7] |
| IC50 | Echinochloa crus-galli (Resistant) | 9.19 | [7] |
| IC50 | Wheat (Susceptible) | 0.968 | [8] |
| IC50 | Wheat (Resistant Mutant) | 7.63 | [8] |
| K_i_ | Yeast CT domain | ~250 | [3] |
Note: K_is_ refers to the inhibition constant for the slope of the reciprocal plot.
Experimental Protocols
Protocol 1: Radiometric [¹⁴C]-Bicarbonate Fixation Assay
This is the classical and most widely cited method for measuring ACCase activity. It quantifies the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.
Diagram: Radiometric Assay Workflow
Caption: Workflow for the radiometric ACCase assay.
Methodology:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue (e.g., maize seedlings) in a suitable extraction buffer (e.g., 0.1 M Tricine-KOH pH 8.0, containing protease inhibitors and reducing agents like DTT).
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Reaction Mixture Preparation (per reaction):
-
Prepare a master mix containing:
-
50 mM Tricine-KOH, pH 8.3
-
5 mM MgCl₂
-
2 mM DTT
-
2 mM ATP
-
15 mM NaH¹⁴CO₃ (with a specific activity of ~0.33 µCi/µmol)
-
Varying concentrations of this compound (or solvent control, e.g., 0.2% acetone).[9]
-
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture at 35°C for 5-10 minutes.
-
Initiate the reaction by adding the enzyme extract (e.g., ~0.2 µg protein/µL) and 0.3 mM acetyl-CoA.[9] The final reaction volume is typically 250 µL.
-
Incubate the reaction at 35°C for a fixed time (e.g., 6-15 minutes), ensuring the reaction is in the linear range.[9]
-
-
Reaction Termination and Quantification:
-
Stop the reaction by adding 50 µL of 6 N HCl to each reaction vessel (e.g., a scintillation vial).[9] This acidifies the mixture, stopping the enzymatic reaction and driving off any unreacted ¹⁴CO₂ as gas.
-
Dry the samples completely in a fume hood or under a stream of air at approximately 90°C.[9]
-
Resuspend the dried residue in 250 µL of water.
-
Add 4 mL of a suitable scintillation cocktail.
-
Quantify the amount of ¹⁴C incorporated into the acid-stable product (malonyl-CoA) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of ACCase (e.g., in nmol/min/mg protein).
-
For inhibition studies, plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Malachite Green Colorimetric Assay
This method offers a non-radioactive alternative by measuring the inorganic phosphate (Pi) released from the hydrolysis of ATP during the ACCase reaction. The amount of Pi is quantified by its reaction with malachite green, which forms a colored complex.[10][11]
Diagram: Malachite Green Assay Principle
Caption: Principle of the malachite green ACCase assay.
Methodology:
-
Enzyme Extraction:
-
Follow the same procedure as described in Protocol 1 for enzyme extraction and protein quantification.
-
-
Reaction Mixture Preparation (in a 96-well plate):
-
Prepare an enzyme assay buffer: 0.1 M Tricine (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, and 25 mM ATP.[11]
-
In each well, add:
-
25 µL of enzyme extract.
-
25 µL of this compound at various concentrations (or solvent control).
-
150 µL of the enzyme assay buffer.[11]
-
-
The final reaction volume will be 200-250 µL.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the final component (e.g., enzyme extract or ATP/acetyl-CoA mix).
-
Incubate the plate at a controlled temperature (e.g., 30-37°C) for a predetermined time (e.g., 20-30 minutes).
-
-
Phosphate Detection:
-
Terminate the reaction and detect the released phosphate by adding a commercially available malachite green reagent (which typically contains malachite green, molybdate, and acid). Follow the manufacturer's instructions regarding volumes and incubation times for color development.
-
The reaction of phosphate with the molybdate forms a phosphomolybdate complex, which then associates with the malachite green dye to produce a stable, colored product.
-
-
Quantification and Data Analysis:
-
Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (typically between 620 nm and 660 nm).
-
Create a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi produced.
-
Calculate the ACCase activity and determine the IC50 for this compound as described in Protocol 1.
-
Conclusion
The provided protocols offer robust and validated methods for assessing the inhibitory effects of this compound on ACCase activity in vitro. The choice between the radiometric and colorimetric assay will depend on the specific needs and resources of the laboratory. The radiometric assay is highly sensitive and directly measures the carboxylation event, while the malachite green assay provides a safer, non-radioactive, and high-throughput alternative.[10] These tools are invaluable for fundamental research into herbicide mechanisms, the study of resistance, and the screening of novel enzyme inhibitors.
References
- 1. scielo.br [scielo.br]
- 2. Acidic herbicide in focus: this compound - Eurofins Scientific [eurofins.de]
- 3. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by this compound and diclofop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Inhibition of acetyl-coenzyme A carboxylase by two classes of grass-selective herbicides (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 11. cambridge.org [cambridge.org]
Application Notes and Protocols for Studying the Environmental Dissipation of Haloxyfop
These application notes provide researchers, scientists, and drug development professionals with detailed methodologies for investigating the environmental dissipation of the herbicide Haloxyfop. The protocols outlined below cover field and laboratory studies, residue analysis, and data interpretation to assess the persistence and degradation of this compound in various environmental compartments.
Introduction
This compound is a selective post-emergence herbicide used to control grass weeds in a variety of broadleaf crops. Its environmental fate is of significant interest to ensure its safe and effective use. The dissipation of this compound in the environment is a complex process influenced by factors such as microbial degradation, photolysis, hydrolysis, soil type, pH, and moisture content.[1][2][3][4] Understanding these processes is crucial for predicting its environmental persistence and potential for off-site transport.
This compound is often applied as an ester, such as this compound-methyl or this compound-P-methyl, which rapidly hydrolyzes to the active herbicidal form, this compound acid, in the environment.[1][2] Both the ester and acid forms, along with their subsequent degradation products, are considered in residue analysis.[5][6]
Quantitative Data on this compound Dissipation
The dissipation of this compound is typically quantified by its half-life (DT₅₀), the time it takes for 50% of the initial concentration to degrade. The following tables summarize reported dissipation data for this compound in different environmental matrices.
Table 1: Dissipation Half-Lives (DT₅₀) of this compound in Soil
| Soil Type | pH | Temperature (°C) | Half-Life (DT₅₀) in Days | Reference |
| Sandy Clay Loam | 5.4 | Not Specified | 6.5 | [3][4] |
| Not Specified | 7.9 | Not Specified | 122.9 | [3][4] |
| Various Agricultural Soils | Not Specified | Not Specified | Several days | [1][2] |
| Silty Clay | Not Specified | Not Specified | 0.55 - 0.71 | [7] |
Note: Dissipation rates are influenced by a multitude of factors, and these values should be considered as indicative.
Table 2: Photodegradation of this compound-methyl in Water
| Water Type | Dissolved Organic Matter | Half-Life (minutes) | Photodegradation (%) | Reference |
| Distilled Water | Low | 9.18 | 98 | [8] |
| Well Water (0.5m) | Not Specified | Not Specified | 94.3 | [8] |
| Well Water (1m) | High | Not Specified | 93 | [8] |
| Runoff Water | Not Specified | Not Specified | 94.2 | [8] |
| River Water | High | 47.47 | 58.6 | [8] |
Note: Photodegradation is rapid and follows first-order kinetics. The rate can be influenced by the amount of dissolved organic matter.[8]
Experimental Protocols
Terrestrial Field Dissipation Study
This protocol outlines the steps for conducting a field study to evaluate the dissipation of this compound under representative environmental conditions.[9][10][11]
3.1.1. Experimental Design
-
Site Selection: Choose a site with well-characterized soil properties (texture, organic matter content, pH) and a known history of pesticide use (preferably no prior this compound application).[9] The site should be representative of typical agricultural use areas.
-
Plot Layout: Establish replicated treated and untreated control plots. A randomized complete block design is recommended to minimize spatial variability.
-
Application: Apply this compound at a known rate, consistent with typical agricultural practices. Ensure uniform application across the treated plots.
-
Sampling Schedule: Collect soil samples at predefined intervals. A more intensive sampling frequency is recommended shortly after application (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days) to accurately model the dissipation curve.[9][11]
3.1.2. Soil Sampling and Handling
-
Sample Collection: Collect soil cores from multiple random locations within each plot to a specified depth (e.g., 0-15 cm and 15-30 cm).
-
Compositing: Combine the cores from each plot to form a single composite sample for that plot and time point.
-
Storage: Place samples in labeled, sealed containers and transport them to the laboratory in a cooler. Store samples frozen (e.g., at -20°C) prior to analysis to prevent further degradation.[6]
3.1.3. Sample Preparation and Analysis (See Section 3.3)
3.1.4. Data Analysis
-
Calculate the mean concentration of this compound at each sampling time.
-
Plot the concentration of this compound versus time.
-
Determine the dissipation kinetics (e.g., first-order, biphasic) and calculate the DT₅₀ and DT₉₀ (time for 90% dissipation) values using appropriate regression models.[12]
Laboratory Soil Metabolism Study
This protocol is designed to assess the degradation of this compound in soil under controlled laboratory conditions, allowing for the differentiation between biological and chemical degradation.
3.2.1. Experimental Setup
-
Soil Preparation: Use sieved, fresh soil with known physicochemical properties. Adjust the moisture content to a specified level (e.g., 50-75% of field capacity).
-
Treatments:
-
Incubation: Treat the soil samples with a known concentration of this compound. Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
-
Sampling: Sacrifice replicate samples from each treatment at predetermined time intervals.
3.2.2. Sample Extraction and Analysis (See Section 3.3)
3.2.3. Data Analysis
-
Compare the dissipation rates in sterile and non-sterile soils to determine the contribution of microbial degradation.
-
Calculate the DT₅₀ values for each treatment.
-
Identify major degradation products to elucidate the degradation pathway.
Analytical Protocol for this compound Residue Analysis
This protocol describes the extraction, cleanup, and quantification of this compound residues in soil and water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][13]
3.3.1. Sample Preparation
-
Extraction:
-
Soil: Extract a known weight of soil with a suitable solvent mixture (e.g., acetonitrile/water).
-
Water: Acidify the water sample and perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane).
-
-
Hydrolysis (for total this compound): Since this compound can exist as conjugates, an alkaline hydrolysis step (e.g., with methanolic sodium hydroxide) is often necessary to convert all forms to this compound acid before extraction.[5][6]
-
Cleanup:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A common method for sample cleanup. This involves partitioning with salts (e.g., magnesium sulfate, sodium chloride) followed by dispersive solid-phase extraction (d-SPE) with sorbents like C18 to remove interfering matrix components.[5]
-
Solid-Phase Extraction (SPE): Use appropriate SPE cartridges to clean up the extract and concentrate the analyte.
-
3.3.2. LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases such as acetonitrile and water with formic acid.[13]
-
Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in negative ion mode. Monitor for specific precursor-to-product ion transitions for this compound and its metabolites for accurate quantification and confirmation.
-
Quantification: Prepare matrix-matched calibration standards to compensate for matrix effects. Calculate the concentration of this compound in the original sample based on the calibration curve.
3.3.3. Quality Control
-
Analyze procedural blanks, matrix spikes, and duplicate samples to ensure the accuracy and precision of the method.
-
Determine the limit of detection (LOD) and limit of quantification (LOQ).
Visualizations
Caption: Workflow for a this compound field dissipation study.
Caption: Environmental degradation pathways of this compound.
References
- 1. Environmental behavior of the chiral herbicide this compound. 1. Rapid and preferential interconversion of the enantiomers in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of soil pH and soil water content on prosulfuron dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method development and validation for total this compound analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. Dissipation and transport of quizalofop-p-ethyl herbicide in sunflower cultivation under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cambridge.org [cambridge.org]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Molecular Docking Studies of Haloxyfop with Acetyl-CoA Carboxylase (ACCase)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Haloxyfop is a selective herbicide used to control grass weeds. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway.[1][2][3] Understanding the molecular interactions between this compound and ACCase is crucial for the development of new herbicides and for managing herbicide resistance. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This document provides a detailed protocol for performing molecular docking studies of this compound with ACCase and presents key data from such studies.
Data Presentation
The following table summarizes the quantitative data from molecular docking and enzyme inhibition studies of this compound with ACCase.
| Parameter | Value | Species/System | Reference |
| Binding Affinity | |||
| Ki | ~0.25 mM | Yeast CT domain | [5] |
| Inhibitory Concentration | |||
| IC50 | Varies with biotype | Avena fatua | [6] |
| Resistant (R1): 7.6-21.9 fold higher than Susceptible | [6] | ||
| Resistant (R2): 16.3-58.7 fold higher than Susceptible | [6] | ||
| Binding Energy (Computational) | |||
| Wild-type ACCase | -6.2 kcal/mol (for Diclofop, a similar herbicide) | Lolium multiflorum | [7] |
Key Interacting Residues
Molecular docking studies have identified several key amino acid residues within the carboxyltransferase (CT) domain of ACCase that interact with this compound. These interactions are crucial for the binding and inhibitory activity of the herbicide.
Table 2: Key Amino Acid Residues in the this compound Binding Site of ACCase
| Interacting Residue (Yeast ACC) | Type of Interaction | Reference |
| Tyr-1738 | π–π stacking | [5] |
| Phe-1956' | π–π stacking | [5] |
| Trp-1924' | Hydrophobic | [5] |
| Val-1967' | Hydrophobic | [5] |
| Ile-1974' | Hydrophobic | [5] |
| Val-2002' | Hydrophobic | [5] |
| Ala-1627 | van der Waals | [5] |
| Leu-1705 | van der Waals | [5] |
Note: The primed residue numbers indicate the C domain of the other monomer in the dimeric structure of the CT domain.[5] Mutations in residues such as Leu-1705 and Val-1967' have been shown to confer resistance to this compound in plants.[5]
Experimental Protocols
This section outlines a general protocol for performing molecular docking studies of this compound with ACCase.
Preparation of the Protein Structure
-
Obtain the Protein Structure: Download the 3D crystal structure of the ACCase carboxyltransferase (CT) domain from the Protein Data Bank (PDB). A relevant PDB ID is 1UYS, which is the crystal structure of yeast ACC CT domain in complex with this compound.[8]
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized small molecules from the PDB file.[9]
-
Add hydrogen atoms to the protein structure.
-
Assign partial charges to the atoms (e.g., using the CHARMM force field).[9]
-
Define the binding site. This can be done by specifying a region around the co-crystallized ligand (if present) or by using a binding site prediction tool. A typical approach is to define a sphere with a radius of ~13 Å around the center of the known ligand.[9]
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
Preparation of the Ligand Structure
-
Obtain the Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or sketched using a molecule editor.
-
Prepare the Ligand:
-
Generate a 3D conformation of the this compound molecule.
-
Assign proper atom types and charges.
-
Perform energy minimization of the ligand structure.
-
Molecular Docking
-
Select Docking Software: A variety of software can be used for molecular docking, such as AutoDock, Glide, or Discovery Studio. The CDOCKER method in Accelrys Discovery Studio has been previously used for ACCase inhibitors.[9]
-
Perform Docking:
-
Load the prepared protein and ligand files into the docking software.
-
Specify the defined binding site on the protein.
-
Run the docking simulation. The software will generate multiple possible binding poses of the ligand in the protein's active site.
-
Analysis of Docking Results
-
Evaluate Binding Poses: The generated poses are typically ranked based on a scoring function that estimates the binding affinity (e.g., -CDOCKER_ENERGY).[9] The pose with the lowest binding energy is generally considered the most favorable.
-
Analyze Interactions: Visualize the best-ranked pose to identify the key interactions between this compound and the amino acid residues of ACCase. This includes identifying hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Compare with Experimental Data: If available, compare the predicted binding mode and interacting residues with experimental data from X-ray crystallography or mutagenesis studies to validate the docking results.
Mandatory Visualizations
ACCase Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the ACCase-mediated conversion of Acetyl-CoA to Malonyl-CoA by this compound, disrupting fatty acid biosynthesis.
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for performing molecular docking studies, from initial structure preparation to the final analysis and validation of results.
References
- 1. Acidic herbicide in focus: this compound - Eurofins Scientific [eurofins.de]
- 2. scielo.br [scielo.br]
- 3. Inhibition of Acetyl-CoA Carboxylase Activity by this compound and Tralkoxydim - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijirt.org [ijirt.org]
- 5. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by this compound and diclofop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Soil Extraction Methods for Haloxyfop Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Haloxyfop is a selective post-emergence herbicide used to control grass weeds in broad-leaf crops. Its presence and persistence in soil are of environmental concern, necessitating accurate and efficient analytical methods for residue monitoring. This compound exists in soil primarily as its acidic form, following the rapid hydrolysis of its esters[1][2][3]. This document provides detailed protocols for the extraction of this compound from soil matrices, focusing on established techniques such as QuEChERS, Solid-Phase Extraction (SPE), and Microwave-Assisted Extraction (MAE). The methodologies are presented with quantitative performance data to aid researchers in selecting the most appropriate method for their analytical needs.
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies on this compound extraction from soil and related matrices. This allows for a direct comparison of the efficiency and sensitivity of different methods.
| Method | Matrix | Analytes | Recovery (%) | LOQ (mg/kg) | RSD (%) | Analytical Technique | Reference |
| Solvent Extraction & Column Cleanup | Soil, Tobacco, Rape | This compound-P-methyl | 85.33 - 96.95% | Not Specified | 0.40 - 3.75% | HPLC-UV | [4] |
| QuEChERS (modified) | Tobacco Leaf | This compound-P-methyl | 87.8 - 98.7% | 0.05 | 4.8 - 8.8% | LC-MS/MS | [5] |
| QuEChERS (modified) | Tobacco Leaf | This compound (acid) | 88.4 - 101.0% | 0.5 | 3.9 - 7.6% | LC-MS/MS | [5] |
| LLE & SPE Cleanup | Various Crops | This compound | Not Specified | 0.01 - 0.05 | Not Specified | GC-ECD / LC-MS-MS | [1][2] |
| Microwave-Assisted Extraction (MAE) | Soil | Triazine Herbicides* | 82.0 - 94.0% | 0.0002 - 0.0009 | < 8% | HPLC | [6] |
| Dispersive Micro Solid-Phase Extraction | Fruit Beverage | This compound-R-methyl | 43 - 55% | 0.0037 - 0.0078 | ≤ 7.8% | GC-FID |
*Data for triazine herbicides is included to demonstrate the general performance of MAE for pesticide extraction from soil, as specific MAE data for this compound was not available in the initial search results.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from soil samples.
Experimental Protocols
Protocol 1: Modified QuEChERS Method
This protocol is adapted from the principles of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, which is widely used for pesticide residue analysis in complex matrices[7][8]. An alkaline hydrolysis step is included to ensure the conversion of this compound esters to the parent acid, allowing for the determination of total this compound residue[9][10].
1. Materials and Reagents:
-
Homogenized soil sample, sieved (<2 mm)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Sodium hydroxide (NaOH), 1M solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 2 mL polypropylene centrifuge tubes
-
Vortex mixer and centrifuge
2. Extraction Procedure:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds.
-
Add 1 mL of 1M NaOH to initiate alkaline hydrolysis. Vortex for 1 minute.
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube tightly and shake vigorously by hand for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs excess water and promotes partitioning of this compound into the acetonitrile layer.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Cap the d-SPE tube and vortex for 1 minute. PSA removes acidic interferences, while C18 removes non-polar interferences.
-
Centrifuge at 6000 rpm for 5 minutes.
-
The resulting supernatant is the final extract. Transfer it into an autosampler vial for analysis.
4. Analysis:
-
The final extract can be directly injected for analysis by LC-MS/MS. If necessary, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) with Liquid-Solid Extraction
This method combines a traditional solvent extraction with a solid-phase extraction (SPE) cleanup step, which is effective for removing matrix interferences[2][11].
1. Materials and Reagents:
-
Homogenized soil sample, sieved (<2 mm)
-
Methanolic Sodium Hydroxide (0.1 M NaOH in 98% Methanol)[2]
-
Toluene, HPLC grade
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium chloride (NaCl)
-
Anion exchange SPE cartridges (e.g., SAX, 500 mg)
-
Methanol, HPLC grade
-
Formic acid
-
Mechanical shaker and centrifuge
2. Extraction and Hydrolysis:
-
Weigh 10 g of the homogenized soil sample into a 50 mL glass centrifuge tube.
-
Add 20 mL of methanolic NaOH (0.1 M).
-
Cap the tube and place it on a mechanical shaker. Shake overnight (or for at least 2 hours) to ensure complete extraction and hydrolysis of this compound esters and conjugates[2].
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
3. Liquid-Liquid Partitioning:
-
Take an aliquot of the extract and add deionized water.
-
Acidify the solution to pH < 2 with sulfuric acid and saturate with NaCl.
-
Partition the this compound residue into 20 mL of toluene by shaking vigorously in a separatory funnel.
-
Allow the layers to separate and collect the upper toluene layer. Repeat the partitioning step twice more with fresh toluene.
-
Combine the toluene extracts.
4. SPE Cleanup:
-
Condition an anion exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of toluene through it. Do not let the cartridge go dry.
-
Load the combined toluene extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of toluene to remove neutral and basic interferences.
-
Elute the retained this compound with 10 mL of 2% formic acid in toluene.
-
Collect the eluate.
5. Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis or a suitable solvent for derivatization and GC analysis[2].
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE is a green chemistry technique that uses microwave energy to accelerate the extraction of analytes from solid matrices, significantly reducing extraction time and solvent consumption[6][12].
1. Materials and Reagents:
-
Homogenized soil sample, sieved (<2 mm)
-
Extraction solvent: Acetone or a mixture of Acetone:Hexane (1:1 v/v)
-
Microwave extraction system with temperature and pressure control
-
Teflon extraction vessels
-
Glass fiber filters
2. Extraction Procedure:
-
Weigh 5 g of the homogenized soil sample into a Teflon microwave extraction vessel.
-
Add 20 mL of the chosen extraction solvent (e.g., Acetone).
-
Seal the vessel and place it in the microwave extraction system.
-
Set the MAE program. A typical program would be:
-
Ramp to 100°C over 5 minutes.
-
Hold at 100°C for 15 minutes.
-
Cool down for 20 minutes.
-
-
Once the vessel has cooled, carefully open it in a fume hood.
-
Filter the extract through a glass fiber filter to remove soil particles.
3. Cleanup and Analysis:
-
The resulting extract may be clean enough for direct analysis, or it can be subjected to a cleanup step similar to the d-SPE (Protocol 1) or SPE cartridge (Protocol 2) methods described above.
-
Concentrate the extract and reconstitute it in a suitable solvent for chromatographic analysis.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Environmental behavior of the chiral herbicide this compound. 1. Rapid and preferential interconversion of the enantiomers in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound-p-methyl Residue in Soil,Tobacco and Rape by HPLC | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Portico [access.portico.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols for Allium Cepa Bioassay in Haloxyfop Cytotoxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Allium cepa (onion) test to evaluate the cytotoxic and genotoxic potential of the herbicide Haloxyfop. The Allium cepa assay is a sensitive, cost-effective, and reliable in vivo model for assessing the effects of chemical substances on eukaryotic cells.
Introduction
This compound is a selective post-emergence herbicide widely used for controlling grass weeds in broadleaf crops. Its mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACC), a crucial enzyme in fatty acid biosynthesis.[1][2] The Allium cepa test is an excellent biological system for monitoring the cytotoxic and genotoxic effects of such compounds due to its large chromosomes, high rate of cell division in the root meristems, and good correlation with other test systems.[1][3][4] This assay allows for the evaluation of various endpoints, including root growth inhibition, mitotic index (MI), chromosomal aberrations (CAs), and DNA damage.[1][5]
Principle of the Assay
The root meristematic cells of Allium cepa are exposed to different concentrations of this compound. The cytotoxic effects are evaluated by measuring the inhibition of root growth and the reduction in the mitotic index. Genotoxicity is assessed by analyzing the frequency and types of chromosomal aberrations in the anaphase and telophase stages of mitosis, as well as by quantifying DNA damage through methods like the comet assay.
Experimental Protocols
Preparation of Allium cepa Bulbs
-
Select healthy, uniform-sized onion bulbs (Allium cepa, 2n=16), approximately 1.5-2.0 cm in diameter.[3]
-
Carefully remove the dry outer scales, ensuring the root primordia at the base are not damaged.
-
Place the bulbs in containers filled with distilled water for 48 hours in the dark at room temperature to stimulate root growth.[1]
This compound-R-methyl (HRM) Exposure
-
Prepare a stock solution of this compound-R-methyl (HRM) and dilute it with distilled water to obtain the desired test concentrations. A study on HRM used concentrations of 1.19, 2.38, and 4.76 mg/L.[1][2]
-
Once the roots have reached a length of 1-2 cm, transfer the bulbs to the test solutions containing different concentrations of HRM.[1]
-
Include a negative control group (distilled water) and a positive control group (e.g., 10 mg/L methyl methanesulfonate - MMS).[1]
-
Expose the roots to the test solutions for various time intervals, such as 24, 48, 72, and 96 hours, in the dark at room temperature.[1][2]
Macroscopic Analysis: Root Growth Inhibition
-
After the exposure period (e.g., 96 hours), measure the length of the longest roots for each bulb using a ruler.
-
Calculate the mean root length for each concentration and the control group.
-
Determine the percentage of root growth inhibition compared to the negative control.
-
The EC50 value (the concentration that causes 50% inhibition of root growth) can be calculated from this data. For HRM, an EC50 of 2.38 mg/L has been reported after 96 hours.[1]
Microscopic Analysis: Mitotic Index and Chromosomal Aberrations
-
Fixation: After each exposure time, excise 1-2 cm of the root tips and fix them in Carnoy's fixative (ethanol:acetic acid, 3:1 v/v) for 24 hours at 4°C.[4]
-
Hydrolysis: Transfer the fixed root tips to 1N HCl at 60°C for 5-10 minutes.
-
Staining: Stain the root tips with Feulgen stain for 25-30 minutes in the dark.[5]
-
Slide Preparation: Place a single root tip on a clean microscope slide, add a drop of 45% acetic acid, and squash it gently with a coverslip.
-
Microscopic Examination:
-
Examine the slides under a light microscope at high magnification (400x or 1000x).
-
For the Mitotic Index (MI) , count the number of dividing cells and the total number of cells in at least five different fields of view per slide. The MI is calculated as: MI (%) = (Number of dividing cells / Total number of cells) x 100
-
For Chromosomal Aberrations (CAs) , observe cells in anaphase and telophase. Common aberrations to score include sticky chromosomes, chromosome bridges, lagging chromosomes, fragments, and c-mitosis.[6][7][8] Calculate the percentage of aberrant cells.
-
DNA Damage Assessment (Alkaline Comet Assay)
-
Nuclei Isolation: Mince the root tips in a chilled buffer to release the nuclei.
-
Slide Preparation: Mix the nuclear suspension with low melting point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cellular and nuclear membranes.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and then apply an electric field.[5]
-
Staining and Scoring: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and observe under a fluorescence microscope. DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[5]
Data Presentation
The following tables summarize the quantitative data from a study on the cytotoxicity of this compound-R-methyl (HRM) on Allium cepa.
Table 1: Effect of HRM on Root Growth of Allium cepa after 96 hours
| Concentration (mg/L) | Mean Root Length (cm) ± SD | Inhibition (%) |
| Control | 3.64 ± 0.18 | 0 |
| 1.19 | 1.82 ± 0.11 | 50.0 |
| 2.38 (EC50) | 0.87 ± 0.07 | 76.1 |
| 4.76 | 0.05 ± 0.02 | 98.6 |
Data adapted from a study on HRM cytotoxicity.[1]
Table 2: Mitotic Index (MI) in Allium cepa Root Cells Exposed to HRM
| Concentration (mg/L) | 24h MI (%) | 48h MI (%) | 72h MI (%) | 96h MI (%) |
| Control | 10.2 | 10.5 | 10.8 | 11.2 |
| 1.19 | 8.5 | 8.1 | 10.1 | 7.9 |
| 2.38 | 6.7 | 6.2 | 7.5 | 5.8 |
| 4.76 | 4.9 | 4.1 | 5.3 | 3.9* |
* Statistically significant decrease compared to the control (p ≤ 0.05). Data adapted from a study on HRM cytotoxicity.[1]
Table 3: Frequency of Chromosomal Aberrations (CAs) in Allium cepa Root Cells Exposed to HRM
| Concentration (mg/L) | 24h CAs (%) | 48h CAs (%) |
| Control | 1.5 | 1.8 |
| 1.19 | 4.4 | 5.2 |
| 2.38 | 11.2 | 8.9 |
| 4.76 | 7.8* | 3.5 |
* Statistically significant increase compared to the control (p ≤ 0.05). Data adapted from a study on HRM cytotoxicity.[1]
Visualizations
Experimental Workflow
References
- 1. Efficacy of this compound‐R‐Methyl on Allium cepa: Cyto‐Genotoxic and In Silico Docking Studies on the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound-R-Methyl on Allium cepa: Cyto-Genotoxic and In Silico Docking Studies on the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potential cytotoxic effect of Anilofos by using Allium cepa assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. krishikosh [krishikosh.egranth.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Chromosomal Abnormalities in Allium cepa Induced by Treated Textile Effluents: Spatial and Temporal Variations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Selectivity of Haloxyfop in Research Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of Haloxyfop in experimental settings.
Troubleshooting Guides
Unexpected experimental outcomes when using this compound can often be traced back to several key factors. This guide provides a structured approach to identifying and resolving common issues.
Table 1: Troubleshooting Common Issues with this compound Application
| Problem | Potential Causes | Recommended Solutions |
| Lack of Efficacy on Target Grass Weeds | Weed Growth Stage: Weeds are too mature and have passed the susceptible 3-5 leaf stage.[1][2] | Apply this compound to actively growing young weeds. For perennial weeds, application at the early tillering stage is often most effective.[3] |
| Environmental Stress: Weeds are under stress from drought, extreme temperatures, or waterlogged soil, reducing herbicide uptake.[4][5] | Apply this compound when weeds are not under environmental stress. Ensure adequate soil moisture before and after application. | |
| Improper Application: Incorrect herbicide concentration, poor spray coverage, or application immediately before rainfall.[4] | Calibrate spray equipment accurately. Use appropriate water volume and nozzles to ensure thorough coverage of weed foliage. Avoid application if rain is expected within one hour.[3][6] | |
| Herbicide Resistance: The target weed population may have developed resistance to ACCase inhibitors.[3] | Conduct a resistance bioassay to confirm. If resistance is present, consider using a herbicide with a different mode of action. | |
| Phytotoxicity (Damage) to Non-Target Broadleaf Crops | Incorrect Application Rate: Application of this compound at a rate higher than recommended for the specific crop. | Strictly adhere to the recommended application rates for the crop being tested. Conduct dose-response experiments to determine the optimal selective rate. |
| Spray Drift: Herbicide spray has drifted onto susceptible non-target plants. | Avoid spraying during windy conditions (over 10 MPH). Use drift-reducing nozzles and maintain an appropriate buffer zone around sensitive crops. | |
| Tank Contamination: The sprayer was previously used with a broadleaf herbicide and not cleaned properly. | Thoroughly clean spray equipment according to the manufacturer's instructions before using this compound, especially after using broadleaf herbicides. | |
| Adjuvant Issues: Use of an inappropriate adjuvant or an incorrect concentration, which may increase crop sensitivity.[4] | Use only the recommended adjuvants for the specific crop and this compound formulation. | |
| Inconsistent or Unreliable Experimental Results | Variability in Environmental Conditions: Fluctuations in temperature, humidity, and light intensity between experiments.[7] | Conduct experiments in a controlled environment (growth chamber or greenhouse) to maintain consistent conditions. |
| Biological Variability: Differences in the genetic makeup and growth stage of the plants being tested.[7] | Use a standardized and homogenous plant population for experiments. Ensure all plants are at a similar growth stage. | |
| Soil Interactions: For soil-applied experiments, variations in soil type, organic matter, and pH can affect herbicide availability.[7] | Use a consistent and well-characterized soil or growing medium for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it confer selectivity?
A1: this compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family.[8] Its primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[8][9] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[9] By inhibiting ACCase, this compound disrupts the formation of new cell membranes, leading to the death of susceptible plants.[9]
The selectivity of this compound between grasses (monocots) and broadleaf plants (dicots) is primarily due to differences in the structure of the ACCase enzyme.[10] Grasses possess a eukaryotic form of ACCase in their chloroplasts that is highly sensitive to this compound.[11] In contrast, broadleaf plants have a prokaryotic form of ACCase in their chloroplasts that is much less sensitive to this herbicide.[10]
Q2: How do environmental factors influence the selectivity and efficacy of this compound?
A2: Environmental conditions play a significant role in the performance of this compound. Factors such as temperature, soil moisture, and humidity can affect both its efficacy on target weeds and its safety on non-target crops.[7] For example, weeds under drought stress may have reduced metabolic activity and a thicker leaf cuticle, leading to decreased absorption and translocation of the herbicide, and thus reduced control.[4][5] Conversely, high temperatures and humidity can sometimes increase the phytotoxic risk to certain crops.
Q3: Can I tank-mix this compound with other herbicides?
A3: It is generally not recommended to mix this compound with broadleaf herbicides.[3] Tank-mixing can sometimes lead to antagonism, where the efficacy of this compound on grass weeds is reduced. If both grass and broadleaf weeds need to be controlled, it is often best to apply this compound and the broadleaf herbicide in separate applications, typically with a few days interval.[3] Always consult the product label for specific tank-mixing recommendations and incompatibilities.
Q4: What are the typical symptoms of this compound injury on susceptible grasses and non-target broadleaf plants?
A4: In susceptible grasses, symptoms of this compound injury typically appear within one to three weeks after application. The newest leaves will show yellowing (chlorosis) and browning (necrosis), starting from the growing point. The leaf sheaths may become mushy and easily pulled out from the whorl.
In cases of significant drift or misapplication on sensitive broadleaf plants, symptoms can include stunting, leaf distortion, and chlorosis. However, at selective rates, broadleaf crops should show minimal to no injury.
Data Presentation
Table 2: Dose-Response of Selected Plant Species to this compound
| Plant Species | Family | Type | ED₅₀ (g ai/ha) * | Selectivity |
| Avena fatua (Wild Oat) | Poaceae | Monocot (Grass) | 35 | Susceptible |
| Setaria viridis (Green Foxtail) | Poaceae | Monocot (Grass) | 45 | Susceptible |
| Glycine max (Soybean) | Fabaceae | Dicot (Broadleaf) | > 200 | Tolerant |
| Brassica napus (Canola) | Brassicaceae | Dicot (Broadleaf) | > 200 | Tolerant |
| Copaifera langsdorffii | Fabaceae | Dicot (Tree) | No effect at 120 | Highly Tolerant[12] |
*ED₅₀ (Effective Dose, 50%) is the dose required to cause a 50% reduction in plant biomass. Data is illustrative and compiled from various studies. Actual values may vary depending on experimental conditions.
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the level of tolerance of a plant species to this compound and to establish a dose-response curve.
Materials:
-
This compound formulation
-
Pots (10 cm diameter) filled with a standard potting mix
-
Seeds of the test plant species (both a susceptible grass and a potentially tolerant broadleaf species)
-
Controlled environment growth chamber or greenhouse
-
Calibrated laboratory sprayer
-
Drying oven
-
Analytical balance
Methodology:
-
Plant Preparation: Sow seeds of the test species in pots and grow them in a controlled environment (e.g., 25°C day/18°C night, 16-hour photoperiod).[13] Thin seedlings to a uniform number per pot (e.g., 3-5 plants) after emergence.[14]
-
Herbicide Application: When the plants reach the 3-4 leaf stage, apply this compound at a range of doses.[15] A typical dose range for a susceptible species might be 0, 10, 20, 40, 80, and 160 g ai/ha. For a tolerant species, a higher range may be necessary (e.g., 0, 50, 100, 200, 400, 800 g ai/ha). Include a non-treated control (0 g ai/ha).[15] Use a calibrated laboratory sprayer to ensure accurate and uniform application.
-
Post-Application Care: Return the treated plants to the controlled environment and water as needed, avoiding washing the herbicide off the foliage.
-
Data Collection: After a set period (e.g., 21 days), visually assess phytotoxicity using a rating scale (e.g., 0 = no injury, 100 = plant death). Harvest the above-ground biomass of all plants in each pot.
-
Biomass Measurement: Dry the harvested plant material in a drying oven at 70°C for 72 hours, then weigh to determine the dry biomass.
-
Data Analysis: Calculate the percent reduction in biomass for each dose relative to the non-treated control. Use a suitable statistical software to perform a regression analysis and determine the ED₅₀ value.
Acetyl-CoA Carboxylase (ACCase) Activity Assay
This protocol outlines a non-radioactive, colorimetric method to measure the in vitro inhibition of ACCase by this compound.
Materials:
-
Fresh leaf tissue from susceptible and tolerant plant species
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM DTT)[16]
-
Assay buffer (e.g., 100 mM Tricine-HCl pH 8.3, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT)
-
ATP, Acetyl-CoA, and NaHCO₃
-
This compound-acid in a suitable solvent (e.g., DMSO)
-
Malachite green colorimetric reagent for phosphate detection[17][18]
-
Spectrophotometer
Methodology:
-
Enzyme Extraction: Harvest 1-2 g of fresh leaf tissue and immediately freeze in liquid nitrogen.[16] Grind the tissue to a fine powder using a pre-chilled mortar and pestle. Homogenize the powder in ice-cold extraction buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.[16] Collect the supernatant, which contains the crude enzyme extract.
-
Protein Quantification: Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
Inhibition Assay: In a microplate, set up reaction mixtures containing the assay buffer, a standardized amount of enzyme extract, and varying concentrations of this compound-acid (e.g., 0, 0.1, 1, 10, 100, 1000 µM).[19]
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of ATP, Acetyl-CoA, and NaHCO₃. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released (a byproduct of the ACCase reaction) using a malachite green-based colorimetric assay.[17][18] Read the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Data Analysis: Calculate the percent inhibition of ACCase activity for each this compound concentration relative to the control (no herbicide). Determine the I₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[19]
Visualizations
Caption: Mechanism of action of this compound in susceptible plants.
Caption: Key factors influencing the selectivity of this compound.
Caption: Troubleshooting workflow for this compound selectivity issues.
References
- 1. How to Avoid Post-Emergent Weed Treatment Mistakes [wekillweeds.com]
- 2. Things to consider for a successful postemergence herbicide application [blog-crop-news.extension.umn.edu]
- 3. genfarm.com.au [genfarm.com.au]
- 4. utia.tennessee.edu [utia.tennessee.edu]
- 5. Plant Responses to this compound as Influenced by Water Stress | Weed Science | Cambridge Core [cambridge.org]
- 6. Five tips to make your post-emergence herbicide application a success | Corteva Agriscience [corteva.com]
- 7. sutton.agrilife.org [sutton.agrilife.org]
- 8. This compound (Ref: DOWCO 453) [sitem.herts.ac.uk]
- 9. file.sdiarticle3.com [file.sdiarticle3.com]
- 10. Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. isws.org.in [isws.org.in]
- 12. researchgate.net [researchgate.net]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 15. cambridge.org [cambridge.org]
- 16. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 17. Validation of assay for measuring acetyl-coenzyme a carboxylase activity in grasses using malachite green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cambridge.org [cambridge.org]
- 19. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
Technical Support Center: Haloxyfop Efficacy in Greenhouse Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with Haloxyfop efficacy in greenhouse experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound application is showing poor or no efficacy on susceptible grass weeds. What are the potential causes?
Poor efficacy of this compound can stem from a variety of factors related to the environment, the plant's condition, and the application process itself. Here are the key areas to investigate:
-
Environmental Conditions: Unfavorable environmental conditions before, during, and after application can significantly reduce herbicide uptake and translocation.[1]
-
Weed Factors: The growth stage, health, and potential resistance of the target weeds are critical to this compound's effectiveness.
-
Application Technique: Errors in herbicide preparation, application rate, and equipment calibration can lead to failed weed control.
Refer to the troubleshooting sections below for detailed guidance on each of these areas.
Troubleshooting: Environmental Factors
Environmental conditions that cause stress to plants can reduce the effectiveness of herbicides. In general, conditions that promote active plant growth will also enhance herbicide performance.
Q2: How do temperature and humidity affect this compound efficacy?
Temperature and humidity are critical factors that influence the absorption and translocation of foliar-applied herbicides like this compound.
-
Temperature: Warmer temperatures generally increase the rate of herbicide absorption and translocation.[2] However, excessively high temperatures (above 35°C or 95°F) can induce heat stress in plants, causing them to shut down physiologically and reducing herbicide uptake.[3] Conversely, cool temperatures can slow down these processes, leading to reduced or delayed herbicide activity.[2]
-
Humidity: High relative humidity is generally favorable for this compound efficacy. It slows the drying of spray droplets on the leaf surface, allowing more time for the active ingredient to be absorbed.[4][5] Plants grown in high humidity may also have thinner cuticles, which facilitates easier herbicide penetration. Low humidity accelerates droplet evaporation and can lead to the formation of a thicker, less permeable leaf cuticle, both of which hinder herbicide uptake.[5]
Table 1: Expected Impact of Temperature and Humidity on this compound Efficacy
| Factor | Condition | Expected Impact on Efficacy | Recommendations |
| Temperature | Optimal (20-30°C / 68-86°F) | High | Apply during this temperature range for best results. |
| Low (<15°C / 59°F) | Reduced / Slowed | Expect delayed symptoms and potentially reduced overall control. | |
| High (>35°C / 95°F) | Reduced | Avoid application during periods of extreme heat to prevent plant stress. | |
| Humidity | High (>60% RH) | High | Favorable for application. |
| Low (<40% RH) | Reduced | Increase spray volume or use appropriate adjuvants to enhance absorption. |
Q3: Can light intensity and soil moisture impact the results of my experiment?
Yes, both light and soil moisture play a role in a plant's overall health and its susceptibility to herbicides.
-
Light Intensity: While this compound's mode of action is not directly light-dependent, light intensity influences plant growth and cuticle development. Plants grown under very high light may develop thicker cuticles, which can impede herbicide absorption.
-
Soil Moisture: Moisture-stressed plants, whether from drought or waterlogged conditions, are less susceptible to herbicides.[5] Drought stress can lead to the development of a thicker cuticle and reduced translocation of the herbicide within the plant.[5]
Troubleshooting: Weed-Related Factors
Q4: Does the growth stage of the weed matter for this compound application?
Absolutely. Younger, actively growing weeds are generally more susceptible to herbicides than mature or stressed plants.[6] Smaller weeds have a larger surface area to volume ratio, allowing for better spray coverage and absorption. They are also metabolically more active, which facilitates the translocation of this compound to its site of action in the growing points.
Q5: Could the weeds in my greenhouse be resistant to this compound?
Herbicide resistance is a possibility, especially if the weed population has a history of exposure to ACCase-inhibiting herbicides (Group 1).[7] Resistance can occur through a modified target site (the ACCase enzyme) or through enhanced metabolism of the herbicide by the plant.[8] If you suspect resistance, it is crucial to conduct a resistance test.
Troubleshooting: Application and Formulation
Yes, this is a very likely cause of poor efficacy. Adjuvants are critical for the performance of many post-emergence herbicides, including this compound.[9] They improve efficacy by:
-
Reducing Surface Tension: This allows spray droplets to spread more evenly over the leaf surface.
-
Increasing Penetration: Adjuvants can help the active ingredient penetrate the waxy cuticle of the leaf.
-
Slowing Evaporation: This provides more time for the herbicide to be absorbed.
Always follow the herbicide label's recommendations for the type and rate of adjuvant to use.[9] Commonly recommended adjuvants for this compound include crop oil concentrates (COC) or methylated seed oils (MSO).
Q7: How important are the application rate and spray volume?
Using the correct application rate and spray volume is essential.
-
Application Rate: Applying a rate lower than recommended on the label can result in sublethal doses that may not adequately control the target weed.
-
Spray Volume: Sufficient spray volume is necessary to ensure thorough coverage of the weed foliage. In a dense plant canopy, a higher volume may be needed to reach smaller weeds.[9]
Table 2: Common Application Errors and Solutions
| Issue | Potential Cause | Recommended Solution |
| Incorrect Mixing | Improper order of adding products to the spray tank. | Always follow the "WALES" (Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, Surfactants) or similar mixing order. |
| Inadequate Coverage | Low spray volume or incorrect nozzle type. | Calibrate your sprayer to deliver the recommended volume per unit area. Use nozzles that produce a medium droplet size for good coverage. |
| Incorrect Rate | Miscalculation of the amount of herbicide needed. | Double-check calculations for the area being treated. Ensure accurate measurement of the herbicide concentrate. |
| Water Quality | High pH or hard water can reduce the efficacy of some herbicides. | Use a water conditioner or buffering agent if your water source is alkaline or hard. |
Experimental Protocols
Protocol 1: General Greenhouse Herbicide Efficacy Trial
This protocol is designed to assess the efficacy of this compound on a target weed species under controlled greenhouse conditions.
-
Plant Material: Grow the target weed species from seed in pots containing a standard greenhouse potting mix. Thin seedlings to a uniform number per pot (e.g., 3-5 plants).
-
Growing Conditions: Maintain plants in a greenhouse with controlled temperature (e.g., 25°C day / 20°C night), humidity (e.g., 60-70% RH), and a defined photoperiod (e.g., 16 hours light / 8 hours dark). Water as needed to avoid moisture stress.
-
Herbicide Application:
-
Treat plants when they reach the 3-4 leaf stage.
-
Calibrate a research track sprayer to deliver a specific spray volume (e.g., 200 L/ha).
-
Prepare the this compound spray solution at the desired rate(s), including a recommended adjuvant (e.g., crop oil concentrate at 1% v/v). Include an untreated control group.
-
Apply the herbicide to the plants in the spray chamber.
-
-
Post-Application Care: Return the treated plants to the greenhouse and maintain the same environmental conditions.
-
Efficacy Assessment:
-
Visually assess weed control at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).
-
At 21 DAT, harvest the above-ground biomass of the surviving plants. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Calculate the percent reduction in biomass compared to the untreated control.
-
Protocol 2: Screening for this compound Resistance
This protocol is adapted from standard herbicide resistance testing procedures.[6][7][10][11]
-
Seed Collection: Collect mature seeds from the suspected resistant weed population and from a known susceptible population of the same species.
-
Plant Growth: Grow plants from both seed sources as described in Protocol 1.
-
Dose-Response Application: Prepare a range of this compound concentrations, typically from a fraction of the recommended field rate to several times the recommended rate (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended rate). Include a suitable adjuvant in all treatments.
-
Application and Assessment: Apply the different herbicide rates to separate groups of plants from both the suspected resistant and susceptible populations. Assess efficacy as described in Protocol 1.
-
Data Analysis: For each population, plot the herbicide dose against the plant response (e.g., percent visual control or percent biomass reduction). Use a statistical software to calculate the GR50 (the herbicide dose required to cause a 50% reduction in growth) for each population. A significantly higher GR50 for the suspected resistant population compared to the susceptible population confirms resistance.
Visualizations
Diagram 1: this compound Mode of Action - ACCase Inhibition
Caption: this compound inhibits the ACCase enzyme, blocking fatty acid synthesis.
Diagram 2: Troubleshooting Workflow for Poor this compound Efficacy
Caption: A logical workflow to diagnose poor this compound performance.
References
- 1. caws.org.nz [caws.org.nz]
- 2. Effects of temperature on herbicides - Revista Cultivar [revistacultivar.com]
- 3. High [CO2] and Temperature Increase Resistance to Cyhalofop-Butyl in Multiple-Resistant Echinochloa colona - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.ucanr.edu [my.ucanr.edu]
- 5. my.ucanr.edu [my.ucanr.edu]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Herbicide Resistance - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 8. researchgate.net [researchgate.net]
- 9. genfarm.com.au [genfarm.com.au]
- 10. hracglobal.com [hracglobal.com]
- 11. Confirming Resistance | Herbicide Resistance Action Committee [hracglobal.com]
Calibration of analytical instruments for low-level Haloxyfop detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the calibration of analytical instruments for the sensitive detection of Haloxyfop. The information is tailored for researchers, scientists, and professionals in drug development and environmental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for low-level this compound detection?
A1: The most prevalent methods for quantifying low levels of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (MS/MS) detectors, and Gas Chromatography (GC) often coupled with a mass spectrometer (GC-MS).[1][2][3][4][5] LC-MS/MS, in particular, offers excellent selectivity and sensitivity for detecting trace amounts of this compound and its metabolites in complex matrices.[3][6]
Q2: Why is derivatization necessary for this compound analysis by GC-MS?
A2: this compound is a polar and non-volatile compound in its acidic form. Derivatization is a chemical process that converts it into a more volatile and thermally stable compound, making it suitable for analysis by Gas Chromatography. A common derivatization technique is silylation, for instance, using a reagent to create a trimethylsilyl (TMS) derivative of this compound.[5]
Q3: What is the "matrix effect" and how can it affect my this compound analysis?
A3: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[7][8] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[7][8] In complex samples like soil, tobacco, or food products, matrix effects can be a significant source of error in low-level this compound analysis.[3][9] To mitigate this, techniques such as matrix-matched calibration, the use of internal standards, or robust sample cleanup procedures like QuEChERS are employed.[5][8]
Q4: What are typical recovery rates I should expect for this compound analysis?
A4: Acceptable recovery rates for this compound analysis typically fall within the range of 70-120%. For instance, studies have reported recoveries ranging from 85.95% to 104.25% in environmental samples like soil and water.[1] In more complex matrices such as infant formula, mean recoveries have been documented to be between 92.2% and 114%.[6]
Q5: What are the achievable Limits of Detection (LOD) and Quantification (LOQ) for this compound?
A5: The LOD and LOQ for this compound are highly dependent on the analytical instrument and the sample matrix. For LC-MS/MS analysis in tobacco leaf samples, LODs of 0.013 mg/kg and LOQs of 0.043 mg/kg have been reported for this compound-P-methyl.[3] In another study using GC-MS/MS for this compound in eggs, a limit of quantitation of 2.5 ng/g (or 2.5 µg/kg) was achieved.[5] For infant formula, a target level of 0.003 mg/kg has been reliably quantified.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC/GC
| Potential Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column.[10] |
| Active Sites in the System | Ensure the use of deactivated liners and columns, especially for GC analysis.[11] |
| Inappropriate Mobile/Carrier Gas Flow Rate | Optimize the flow rate to achieve a balance between analysis time and peak resolution. |
| Sample Overload | Dilute the sample or reduce the injection volume.[11] |
Issue 2: Low or No Signal/Response
| Potential Cause | Troubleshooting Step |
| Incorrect Instrument Parameters | Verify settings for the detector, such as wavelength for UV or ion transitions for MS.[11] |
| Sample Degradation | Ensure proper storage of samples and standards. This compound can be unstable under certain conditions.[12] |
| Inefficient Extraction or Derivatization | Optimize the extraction solvent and derivatization reaction conditions (time, temperature, reagent concentration). |
| Leaks in the System | Perform a leak check on the injector, column fittings, and gas lines.[10] |
Issue 3: High Baseline Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Carrier Gas | Use high-purity solvents and gases. Install appropriate filters.[10] |
| Detector Contamination | Clean the detector according to the manufacturer's instructions.[10] |
| Column Bleed | Condition the column at the recommended temperature. If bleed is excessive, the column may need to be replaced.[10] |
| Electronic Noise | Ensure stable power supply and proper grounding of the instrument. |
Issue 4: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize the sample preparation workflow, including weighing, extraction, and dilution steps.[13] |
| Variable Injection Volume | Check the autosampler for proper operation and ensure the syringe is clean and functioning correctly.[10][11] |
| Matrix Effects | Implement matrix-matched calibration or use an appropriate internal standard to compensate for variations.[8] |
| Instrument Instability | Allow the instrument to stabilize before starting a sequence. Monitor system suitability parameters throughout the run. |
Quantitative Data Summary
Table 1: Example HPLC-UV Parameters for this compound-R-methyl Analysis [2]
| Parameter | Value |
| Instrument | HPLC with UV detector |
| Column | C18 (150 mm x 4.6 mm i.d. x 5 µm particle size) |
| Mobile Phase | Acetonitrile + Water + Glacial Acetic Acid (1100:900:1) |
| Wavelength | 280 nm |
| Injection Volume | 10 µl |
| Flow Rate | 1.5 ml/min |
| Column Temperature | 35°C |
Table 2: Performance Data for this compound Analysis in Various Matrices
| Matrix | Analytical Method | LOD | LOQ | Average Recovery (%) | Reference |
| Soil & Water | HPLC | - | - | 85.95 - 104.25 | [1] |
| Tobacco Leaf (this compound-P-methyl) | LC-MS/MS | 0.013 mg/kg | 0.043 mg/kg | 72.51 - 101.60 | [3] |
| Infant Formula | LC-MS/MS | - | 0.003 mg/kg | 92.2 - 114 | [6] |
| Eggs | GC-MS/MS | - | 2.5 ng/g | - | [5] |
| Carrot (this compound-methyl) | GC-MS | - | 0.48 mg/kg | 99.45 | [14] |
Experimental Protocols
Protocol 1: Calibration Curve Preparation for HPLC-UV
-
Prepare a Stock Standard Solution: Accurately weigh a known amount of a high-purity this compound analytical standard and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 100 µg/mL.[15]
-
Prepare Intermediate Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of intermediate standards with concentrations such as 50, 25, 10, and 5 µg/mL.
-
Prepare Calibration Standards: From the intermediate solutions, prepare a set of at least five calibration standards covering the expected concentration range of the samples. A typical range could be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
-
Incorporate Internal Standard (if applicable): If using an internal standard, add a constant, known amount to each calibration standard and sample.
-
Analyze Standards: Inject each calibration standard into the HPLC-UV system and record the peak area.
-
Construct the Calibration Curve: Plot the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should ideally be >0.99.
Protocol 2: Sample Preparation using a Modified QuEChERS Method for LC-MS/MS
This protocol is a generalized example based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10 g of soil or food product).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
If necessary, add an internal standard at this stage.
-
Shake vigorously for 1 minute.
-
-
Salting Out:
-
Add a salt mixture, typically containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl).[6]
-
Shake vigorously for 1 minute.
-
Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (the acetonitrile layer).
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., C18 and MgSO₄) to remove interfering matrix components.[6]
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
The extract may be directly injected or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for this compound residue analysis.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. Stereoselective quantitation of this compound in environment samples and enantioselective degradation in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ppqs.gov.in [ppqs.gov.in]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of this compound-p-methyl Residue in Soil,Tobacco and Rape by HPLC | Semantic Scholar [semanticscholar.org]
- 5. This compound determination by gas chromatography/tandem mass spectrometry in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method development and validation for total this compound analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 11. shimadzu.co.uk [shimadzu.co.uk]
- 12. fao.org [fao.org]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. researchgate.net [researchgate.net]
- 15. hpc-standards.com [hpc-standards.com]
Technical Support Center: Optimizing Haloxyfop Recovery from Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of the herbicide Haloxyfop from soil and water samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from soil and water samples?
A1: The most prevalent and effective methods for this compound extraction include:
-
Solid-Phase Extraction (SPE): A widely used technique for both soil and water samples, offering good cleanup and concentration of the analyte.[1][2][3]
-
Liquid-Liquid Extraction (LLE): Particularly effective for water samples, this method separates compounds based on their relative solubilities in two immiscible liquids.[4][5]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Increasingly popular for soil and complex matrices due to its speed and minimal solvent usage.[6][7][8][9]
Q2: Why is derivatization sometimes required for this compound analysis by Gas Chromatography (GC)?
A2: this compound is a phenoxy acid herbicide.[10] Its acidic nature makes it less volatile and can lead to poor peak shape and interactions with the GC column. Derivatization, typically methylation or silylation, converts the acidic form to a more volatile ester or silyl ether, improving its chromatographic behavior and detection by GC-MS.[9][11][12][13]
Q3: What is the "total this compound" analysis, and why is it important?
A3: In environmental and biological systems, this compound can exist as the parent acid, its esters (e.g., this compound-methyl), salts, and conjugates.[10][11][12] "Total this compound" analysis involves a hydrolysis step (usually alkaline hydrolysis) to convert all these forms into the parent this compound acid before extraction and analysis.[7][10][11][12] This is crucial for an accurate assessment of the total residue level, as regulatory limits often refer to the sum of all related compounds.[10]
Q4: How do matrix effects impact this compound analysis, and how can they be minimized?
A4: Matrix effects are the alteration of the analytical signal of the target analyte due to co-eluting compounds from the sample matrix.[14][15] This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[15] To minimize matrix effects:
-
Use effective cleanup steps: Techniques like SPE or dispersive SPE (d-SPE) in QuEChERS help remove interfering substances.[6][16]
-
Employ matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[17]
-
Utilize an internal standard: An isotopically labeled standard of this compound is ideal as it behaves similarly to the analyte and can compensate for matrix effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Incomplete Extraction: The chosen solvent may not be efficiently extracting this compound from the sample matrix. In soil, strong binding to organic matter can occur. | - Optimize Extraction Solvent: For soil, consider using a polar solvent like acetonitrile or methanol, potentially with additives like formic acid to improve extraction efficiency.[18] For water, ensure the pH is adjusted to below the pKa of this compound (~3.5) to protonate the acid form, making it more extractable with organic solvents in LLE. - Increase Extraction Time/Energy: Employ techniques like ultrasonication or mechanical shaking to enhance the interaction between the solvent and the sample.[19] - Alkaline Hydrolysis: For "total this compound," ensure the hydrolysis step (e.g., with methanolic NaOH) is sufficient to cleave esters and conjugates.[10][11][12] |
| Analyte Loss During Cleanup: this compound may be lost during SPE or d-SPE cleanup steps. | - Select Appropriate Sorbent: For SPE, C18 is a common choice.[2] For QuEChERS d-SPE, avoid primary secondary amine (PSA) sorbents if analyzing the acidic form, as it can be retained.[7] - Optimize Elution Solvent: Ensure the elution solvent in SPE is strong enough to desorb this compound from the sorbent. | |
| pH Issues: The pH of the sample can significantly affect the extraction of the acidic this compound. | - Acidify Water Samples: Before LLE or SPE, acidify water samples to a pH of approximately 2-3 to ensure this compound is in its non-ionized form.[20] | |
| Poor Chromatographic Peak Shape | Analyte-Column Interaction (GC): The acidic nature of this compound can cause tailing on GC columns. | - Derivatization: Convert this compound to its methyl or silyl ester before GC analysis to improve volatility and peak shape.[9][13] |
| Inappropriate HPLC Conditions: The mobile phase composition or pH may not be optimal. | - Optimize Mobile Phase: Use a buffered mobile phase (e.g., with formic or acetic acid) to control the ionization of this compound and ensure consistent retention and good peak shape. A typical mobile phase is a gradient of acetonitrile and acidified water.[21] | |
| Inconsistent Results/High Variability | Matrix Interference: Co-extracted matrix components can interfere with the analysis, causing signal suppression or enhancement.[14] | - Improve Sample Cleanup: Incorporate additional cleanup steps, such as using different d-SPE sorbents (e.g., C18, GCB) in the QuEChERS method.[16] - Use Matrix-Matched Standards: Prepare calibration standards in blank sample extracts to compensate for matrix effects.[17] - Internal Standard: Add an internal standard early in the sample preparation process to correct for variability in extraction and instrumental analysis. |
| Sample Homogeneity: For soil samples, inconsistent distribution of this compound can lead to variable results. | - Thoroughly Homogenize Samples: Ensure soil samples are well-mixed, dried, and sieved before taking a subsample for extraction. | |
| No Detection of this compound | Analyte Degradation: this compound may degrade during sample storage or processing. | - Proper Sample Storage: Store samples at low temperatures (e.g., 4°C for short-term, -20°C for long-term) to minimize degradation. |
| Instrument Sensitivity: The concentration of this compound in the sample may be below the limit of detection (LOD) of the analytical instrument. | - Concentrate the Extract: Evaporate the final extract and reconstitute it in a smaller volume to increase the analyte concentration. - Optimize MS/MS Parameters: For LC-MS/MS or GC-MS/MS, optimize the precursor and product ions and collision energy to maximize signal intensity.[18] |
Quantitative Data Summary
Table 1: Recovery of this compound from Water Samples
| Extraction Method | Analytical Method | Fortification Level (µg/L) | Recovery (%) | RSD (%) | Reference |
| Sequential Dispersive Liquid-Liquid Microextraction (DLLME) | HPLC | 10 - 300 | 78 - 91 | 2.9 - 5.4 | [19][22] |
Table 2: Recovery of this compound from Soil and Other Complex Matrices
| Extraction Method | Matrix | Analytical Method | Fortification Level | Recovery (%) | RSD (%) | Reference |
| QuEChERS | Tobacco Leaf | LC-MS/MS | 0.02 - 5 mg/kg | 72.51 - 101.60 | 1.02 - 11.20 | [18] |
| QuEChERS with Alkaline Hydrolysis | Infant Formula | LC-MS/MS | 0.003 - 0.015 mg/kg | 92.2 - 114 | ≤ 14 | [10] |
| Acetone Extraction with Florisil Cleanup | Soil, Tobacco, Rape | HPLC | - | 85.33 - 96.95 | 0.40 - 3.75 | [21] |
| Methanol Extraction | Rhizosphere Soil | HPLC | 1 - 100 mg/kg | 85.3 - 97.3 | - | [23] |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction of this compound from Soil
This protocol is a generalized procedure based on common QuEChERS methodologies.[6][7]
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
If the soil is dry, add a specific amount of water to achieve a consistent moisture content.[17]
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
-
Extraction:
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Analysis:
-
Take the supernatant for direct injection into an LC-MS/MS system or for derivatization prior to GC-MS analysis.
-
Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) for this compound in Water
This protocol is based on the method described for aryloxyphenoxy-propionate herbicides.[19][22]
-
Sample Preparation:
-
Take a 5 mL water sample in a conical centrifuge tube.
-
Adjust the pH to ~2-3 with an appropriate acid.
-
-
Extraction:
-
Rapidly inject a mixture of 1.0 mL of disperser solvent (e.g., acetone) containing 20 µL of extraction solvent (e.g., chlorobenzene) into the water sample.
-
A cloudy solution will form.
-
Centrifuge at 4000 rpm for 5 minutes to separate the phases.
-
-
Analysis:
-
Collect the sedimented phase (extraction solvent) using a microsyringe.
-
Inject an aliquot into the HPLC system for analysis.
-
Visualizations
Caption: Workflow for this compound extraction from soil using the QuEChERS method.
Caption: Troubleshooting logic for addressing low this compound recovery.
References
- 1. analecta.hu [analecta.hu]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound determination by gas chromatography/tandem mass spectrometry in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method development and validation for total this compound analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fao.org [fao.org]
- 12. fao.org [fao.org]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. bataviabiosciences.com [bataviabiosciences.com]
- 16. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iris.unito.it [iris.unito.it]
- 18. academic.oup.com [academic.oup.com]
- 19. ionike.com [ionike.com]
- 20. researchgate.net [researchgate.net]
- 21. Determination of this compound-p-methyl Residue in Soil,Tobacco and Rape by HPLC | Semantic Scholar [semanticscholar.org]
- 22. Sequential dispersive liquid-liquid microextraction for the determination of aryloxyphenoxy-propionate herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Understanding Haloxyfop's Phytotoxicity in Non-Target Plants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the phytotoxicity of Haloxyfop in non-target plants. This resource aims to assist in experimental design, interpretation of results, and mitigation of unintended effects on non-target organisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound and how does it affect plants?
This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate group ("fops").[1] Its primary mode of action is the inhibition of the enzyme acetyl-coenzyme A carboxylase (ACCase) in grasses.[1] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By inhibiting this enzyme, this compound disrupts the production of lipids, leading to a cessation of growth, particularly in meristematic tissues (growing points), and ultimately, plant death in susceptible grass species. Broadleaf plants are generally tolerant because their ACCase enzyme is structurally different and less sensitive to this compound.[1]
Q2: Why am I observing phytotoxicity in my non-target broadleaf crops, which are supposed to be tolerant to this compound?
While broadleaf plants are generally tolerant to this compound, phytotoxicity can still occur under certain conditions. Factors that can contribute to unexpected injury in non-target broadleaf crops include:
-
High Application Rates: Exceeding the recommended application rate can overwhelm the plant's natural tolerance mechanisms.
-
Environmental Stress: Plants under stress from drought, extreme temperatures, or nutrient deficiencies may be more susceptible to herbicide injury.
-
Tank Mixtures: Antagonistic or synergistic interactions with other herbicides or adjuvants in a tank mix can alter the phytotoxicity of this compound. For example, tank-mixing with some broadleaf herbicides can sometimes increase injury to the crop.
-
Adjuvants: The type and concentration of adjuvants (e.g., crop oil concentrates, surfactants) used can influence the absorption of this compound into the plant tissue, potentially leading to increased phytotoxicity.
-
Crop Growth Stage: The developmental stage of the crop at the time of application can affect its sensitivity. Younger, rapidly growing plants may be more vulnerable.
Q3: What are the typical visual symptoms of this compound injury in non-target plants?
In susceptible grass species, symptoms of this compound injury typically appear within one to three weeks of application and include:
-
Stunting of growth.
-
Yellowing or reddening of leaves, starting at the growing points.
-
Necrosis (tissue death) of newly developing leaves.
-
Easy detachment of the youngest leaves from the whorl.
In non-target broadleaf plants, visual symptoms of phytotoxicity, although less common, can include:
-
Stunting or slowed growth.
-
Leaf discoloration (chlorosis or yellowing).
-
Leaf distortion or malformation.
-
Necrosis at the leaf margins or tips.
Q4: How can spray drift and volatility of this compound contribute to non-target plant injury?
Spray drift and volatility are two ways this compound can move from the target area and cause unintended damage to sensitive non-target plants.
-
Spray Drift: This is the physical movement of herbicide droplets away from the target area during application, primarily caused by wind. Fine spray droplets are more prone to drifting over longer distances.
-
Volatility: This is the process where the herbicide changes from a liquid to a vapor after application and moves with the air currents. The ester formulations of some herbicides are more volatile than amine formulations, especially at high temperatures.
To minimize these effects, it is crucial to follow label instructions regarding wind speed, temperature, nozzle type, and buffer zones.
Troubleshooting Guides
Problem 1: Unexpected phytotoxicity observed in a tolerant broadleaf crop after this compound application.
| Possible Cause | Troubleshooting Steps |
| Incorrect Application Rate | 1. Verify the application rate used in your experiment against the product label and intended experimental design. 2. Check calibration of spray equipment to ensure accurate delivery. |
| Environmental Stressors | 1. Review environmental conditions before, during, and after application (temperature, humidity, rainfall, soil moisture). 2. Assess if the crop was under any stress (e.g., drought, waterlogging, nutrient deficiency) at the time of application. |
| Tank Mix Incompatibility | 1. Review all components of the tank mix, including other herbicides and adjuvants. 2. Consult literature or technical data sheets for known antagonisms or synergisms between this compound and the tank mix partners. 3. Conduct a jar test to check for physical incompatibility before spraying. |
| Adjuvant Issues | 1. Verify the type and concentration of adjuvant used. 2. Some adjuvants, particularly crop oil concentrates, can enhance herbicide uptake and may increase the risk of phytotoxicity in sensitive conditions. |
| Crop Growth Stage | 1. Note the growth stage of the crop at the time of application. 2. Younger, more succulent tissues are often more susceptible to herbicide injury. |
Problem 2: Inconsistent or variable phytotoxicity results across experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Uneven Spray Application | 1. Ensure uniform spray coverage across all experimental plots. 2. Check for clogged nozzles or inconsistent sprayer speed. |
| Micro-environmental Variations | 1. Assess for variations in soil type, moisture, or organic matter content across the experimental area. 2. Note any differences in topography or shading that could influence plant growth and herbicide response. |
| Genetic Variability within Plant Species | 1. If using a non-inbred plant line, consider the potential for genetic differences in herbicide tolerance among individual plants. |
| Herbicide Resistance | 1. In weed control studies, consider the possibility of herbicide-resistant biotypes within the target weed population. |
Quantitative Data on this compound Phytotoxicity in Non-Target Plants
The following tables summarize available data on the phytotoxicity of this compound to various non-target plant species. It is important to note that phytotoxicity can be influenced by numerous factors, and these values should be considered in the context of the specific experimental conditions.
Table 1: Visual Phytotoxicity of this compound on Selected Non-Target Crops
| Crop | This compound Application Rate (g a.i./ha) | Growth Stage at Application | Visual Injury (%) | Days After Application | Reference |
| Soybean | 75, 100, 125 | - | No phytotoxic effect observed | - | [2][3][4] |
| Canola | Up to label recommended rates | 2 to 8-leaf stage | No significant phytotoxicity reported | - | [5] |
| Sunflower | - | Post-emergence | Reported as more tolerant compared to other herbicides | - | [6] |
| Blackgram | 81, 108, 135, 270 | 20 days after seeding | No phytotoxicity observed | 1, 3, 5, 7, 10, 15, 30 | [7] |
| Cotton | - | - | Generally tolerant | - | [8] |
Note: "No phytotoxic effect observed" generally means that visual injury ratings were negligible or not statistically different from the untreated control under the conditions of the study.
Experimental Protocols
1. Protocol for Visual Assessment of Herbicide Phytotoxicity
This protocol outlines a standardized method for visually assessing and quantifying herbicide injury to plants.
Objective: To evaluate the extent of phytotoxicity on a scale from 0 (no injury) to 100% (complete plant death).
Materials:
-
Treated and untreated (control) plants
-
Data collection sheets or electronic device
-
Camera for photographic documentation (optional)
Procedure:
-
Timing of Assessment: Conduct visual assessments at regular intervals after herbicide application (e.g., 3, 7, 14, 21, and 28 days after treatment - DAT).
-
Rating Scale: Use a 0 to 100% scale, where 0% represents no visible injury compared to the untreated control, and 100% represents complete plant death. The European Weed Research Council (EWRC) scale (1-9) can also be adapted.[9]
-
Assessment Parameters: Evaluate the entire plant for symptoms of injury, including:
-
Chlorosis: Yellowing of leaf tissue.
-
Necrosis: Browning and death of plant tissue.
-
Stunting: Reduced plant height or overall size compared to the control.
-
Epinasty/Hyponasty: Twisting, curling, or other abnormal growth of stems and leaves.
-
Leaf Malformation: Abnormal leaf shape or size.
-
-
Scoring: Assign a percentage injury rating to each plant or plot based on the overall severity of all observed symptoms. It is crucial to have the untreated control plants available for direct comparison during scoring.
-
Data Recording: Record the date, treatment, replicate number, and the assigned phytotoxicity rating. Photographic documentation is recommended to support the visual ratings.
Workflow for Visual Phytotoxicity Assessment
Caption: Workflow for conducting a visual assessment of herbicide phytotoxicity.
2. Protocol for Plant Biomass Measurement
This protocol describes the procedure for determining plant biomass to quantify the effect of herbicide treatment on plant growth.
Objective: To measure the fresh and/or dry weight of plant material as an indicator of herbicide phytotoxicity.
Materials:
-
Clippers or shears
-
Balance (accurate to at least 0.01 g)
-
Paper or cloth bags
-
Drying oven
-
Desiccator
Procedure:
-
Harvesting: At a predetermined time point after herbicide application, harvest the above-ground portion of the plants by cutting them at the soil surface.
-
Fresh Weight Measurement (Optional): a. Gently clean any soil or debris from the harvested plant material. b. Immediately weigh the harvested plant material to determine the fresh weight. Record the value.
-
Drying: a. Place the harvested plant material into a labeled paper or cloth bag. b. Place the bags in a drying oven set to 60-80°C. c. Dry the samples for 48-72 hours, or until a constant weight is achieved (i.e., the weight does not change between successive weighings).
-
Dry Weight Measurement: a. After drying, transfer the samples to a desiccator to cool to room temperature. This prevents the absorption of atmospheric moisture. b. Weigh the dried plant material to determine the dry weight. Record the value.
-
Data Analysis: Compare the dry weights of the treated plants to the dry weights of the untreated control plants to calculate the percent biomass reduction.
Workflow for Plant Biomass Measurement
Caption: Step-by-step workflow for determining plant biomass.
3. Protocol for Chlorophyll Content Analysis (Spectrophotometric Method)
This protocol provides a method for quantifying the chlorophyll content in plant leaves, which can be an indicator of herbicide-induced chlorosis.
Objective: To determine the concentration of chlorophyll a and chlorophyll b in a leaf sample.
Materials:
-
Fresh leaf tissue
-
80% acetone solution
-
Mortar and pestle or tissue homogenizer
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks
Procedure:
-
Sample Preparation: a. Collect a known weight (e.g., 100 mg) of fresh leaf tissue, avoiding major veins. b. Grind the leaf tissue in a mortar and pestle with a small amount of 80% acetone until the tissue is completely homogenized and the green pigments are extracted.
-
Extraction: a. Transfer the homogenate to a centrifuge tube. b. Rinse the mortar and pestle with additional 80% acetone and add it to the centrifuge tube to ensure all pigment is transferred. Bring the final volume to a known amount (e.g., 10 mL). c. Centrifuge the extract at 5000 rpm for 10 minutes to pellet the cell debris.
-
Spectrophotometric Measurement: a. Carefully transfer the supernatant (the clear, colored liquid) to a clean cuvette. b. Use 80% acetone as a blank to zero the spectrophotometer. c. Measure the absorbance of the extract at 663 nm and 645 nm.
-
Calculation: Use the following equations (Arnon's equations) to calculate the concentration of chlorophyll a, chlorophyll b, and total chlorophyll in the extract:
-
Chlorophyll a (mg/L) = 12.7(A663) - 2.69(A645)
-
Chlorophyll b (mg/L) = 22.9(A645) - 4.68(A663)
-
Total Chlorophyll (mg/L) = 20.2(A645) + 8.02(A663)
-
-
Data Analysis: Convert the chlorophyll concentration to a per-gram-of-leaf-tissue basis and compare the values from treated plants to those of untreated controls.
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound's mode of action in susceptible plants.
References
- 1. cal-ipc.org [cal-ipc.org]
- 2. researchgate.net [researchgate.net]
- 3. isws.org.in [isws.org.in]
- 4. researchgate.net [researchgate.net]
- 5. grdc.com.au [grdc.com.au]
- 6. Tolerance of sunflower to herbicide application in post-emergence - Weed Control Journal [weedcontroljournal.org]
- 7. isws.org.in [isws.org.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Haloxyfop Spray Application in Controlled Environments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the spray application of Haloxyfop in controlled experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during this compound application experiments in a question-and-answer format.
Q1: Why am I observing reduced or no efficacy of this compound on my target grass species?
A1: Several factors can contribute to the reduced efficacy of this compound. Consider the following possibilities:
-
Weed Growth Stage: this compound is most effective on actively growing annual grasses at the 3-5 leaf stage.[1][2] Applications on more mature or stressed plants may result in decreased control.
-
Antagonism with other herbicides: Tank-mixing this compound with broadleaf herbicides can reduce its efficacy.[1][2] If your experimental design includes other herbicides, consider applying them separately, allowing a sufficient interval between applications.
-
Environmental Stress: Plants under stress from drought, extreme temperatures, or water-logged soil may not effectively absorb and translocate the herbicide.[3] Ensure optimal growing conditions for your experimental plants.
-
Improper Application Rate: Using a lower than recommended dose will likely result in poor weed control. Double-check your calculations and sprayer calibration.
-
Water Quality: The pH and mineral content of the water used as a carrier can impact this compound's effectiveness.
Q2: My broadleaf crop/plant is showing signs of injury after this compound application. What could be the cause?
A2: this compound is a selective herbicide for grass weeds and should not harm broadleaf plants.[1] If you observe injury, consider these potential issues:
-
Spray Drift: Fine spray droplets can drift to non-target plants.
-
Contamination: The sprayer may have been previously used with a non-selective or broadleaf herbicide and not cleaned thoroughly.
-
Incorrect Herbicide: Verify that the product used was indeed this compound and not another, non-selective herbicide.
Q3: The results of my experiment are inconsistent across replicates. What are the likely sources of variability?
A3: Inconsistent results can stem from several factors in a controlled environment:
-
Uneven Spray Application: Ensure your spray nozzle provides a uniform spray pattern across all treated pots or trays.
-
Variable Plant Health: Start with plants of a consistent size and health.
-
Micro-environmental Differences: Even in a controlled environment, slight variations in light, temperature, or airflow can affect plant growth and herbicide response. Randomize the placement of your experimental units and rotate them periodically.
-
Inconsistent Adjuvant Mixing: Ensure adjuvants are thoroughly mixed into the spray solution for each application.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is an Acetyl-CoA Carboxylase (ACCase) inhibitor.[1][4][5][6] It blocks the first step in fatty acid synthesis in grasses, which is essential for the production of cell membranes and, ultimately, plant growth.[1][4][5][6] This disruption of lipid production leads to the death of the grass weed.
Q2: What is the optimal timing for this compound application in an experimental setting?
A2: For best results, apply this compound when annual grasses are in the 3-5 leaf stage and actively growing.[1][2]
Q3: How quickly can I expect to see the effects of this compound?
A3: Visible symptoms, such as yellowing and necrosis of new leaves, typically appear within 3-5 days after application.[1][2] The growing point of the grass will begin to decay, a symptom often referred to as "deadheart".[6]
Q4: Is the addition of an adjuvant necessary for this compound application in a controlled environment?
A4: Yes, the use of an appropriate adjuvant is highly recommended to enhance the efficacy of this compound. Adjuvants improve spray droplet retention on the leaf surface and facilitate the penetration of the active ingredient through the plant's waxy cuticle.
Q5: What are the ideal environmental conditions for a this compound spray experiment?
A5: Maintain optimal growing conditions to ensure the target weeds are not stressed. This includes adequate soil moisture, moderate temperatures, and good light conditions. Avoid temperature extremes and low humidity, which can cause the plant to be less receptive to the herbicide.
Data Presentation
The following tables summarize key quantitative parameters for optimizing this compound application. Note that some data is derived from field studies and should be adapted for controlled environments.
Table 1: Effect of Adjuvants on this compound Efficacy
| Adjuvant Type | Concentration (% v/v) | Efficacy Increase Factor (vs. no adjuvant) | Target Weed Species | Reference |
| Propel™ | 0.2 | 1.42 | Avena ludoviciana | [7] |
| Adigor® | 0.2 | (Data not specified, but showed improvement) | Avena ludoviciana | [7] |
Table 2: Recommended Carrier Volume for this compound Application
| Carrier Volume (L/ha) | Application Method | Target | Reference |
| 200-300 | Ground Application | General Weed Control | [2] |
| 50-150 | Ground Application (Higher end for dense canopy) | General Weed Control | [8] |
Table 3: Droplet Size Recommendations for Post-Emergence Herbicides
| Droplet Size Classification | VMD (μm) | General Recommendation for Systemic Herbicides | Potential Issues | Reference |
| Medium | 250-350 | Good balance of coverage and drift potential | Moderate drift potential | [9] |
| Coarse | 350-450 | Reduced drift potential | May have reduced coverage on small-leafed weeds | [10] |
| Very Coarse | 450-600 | Low drift potential | Potential for bounce and runoff, reduced coverage | [9][11] |
VMD = Volume Median Diameter
Experimental Protocols
Protocol for Evaluating this compound Efficacy in a Greenhouse Setting
This protocol outlines a general procedure for conducting a dose-response experiment to evaluate the efficacy of this compound on a target grass species.
-
Plant Preparation:
-
Sow seeds of the target grass species in pots filled with a sterile potting mix.
-
Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have emerged.
-
Grow plants in a controlled environment with optimal conditions for that species (e.g., 25°C day/18°C night, 16-hour photoperiod).
-
Allow plants to reach the 3-5 leaf stage before treatment.
-
-
Herbicide Solution Preparation:
-
Prepare a stock solution of this compound-P-methyl.
-
Create a dilution series to achieve the desired range of application rates.
-
Incorporate the selected adjuvant into each herbicide solution at the recommended concentration.
-
Prepare an "adjuvant only" control (without this compound) and a water-only control.
-
-
Spray Application:
-
Use a laboratory-grade track sprayer to ensure uniform application.
-
Calibrate the sprayer to deliver a consistent carrier volume (e.g., 200 L/ha).
-
Set the nozzle type and pressure to achieve the desired droplet size.
-
Place the pots on the track and initiate the spray application.
-
Allow the foliage to dry completely before returning the pots to the greenhouse.
-
-
Post-Application Care and Assessment:
-
Randomize the placement of the pots in the greenhouse and rotate them every few days.
-
Water the plants as needed, avoiding wetting the foliage for the first 24 hours after application.
-
Visually assess plant injury at set intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no injury, 100 = plant death).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.
-
-
Data Analysis:
-
Analyze the visual injury ratings and dry weight data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship.
-
Mandatory Visualizations
Caption: Mode of action of this compound as an ACCase inhibitor.
Caption: Workflow for a this compound efficacy experiment.
References
- 1. pomais.com [pomais.com]
- 2. This compound-P-methyl Herbicide – Targeted Grass Weed Control [smagrichem.com]
- 3. hracglobal.com [hracglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. researchgate.net [researchgate.net]
- 11. Adjuvants And The Power Of The Spray Droplet [ag.purdue.edu]
Technical Support Center: Statistical Analysis of Haloxyfop Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Haloxyfop dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate group. Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in grasses. ACCase is a critical enzyme in the fatty acid biosynthesis pathway. By inhibiting this enzyme, this compound effectively stops the production of lipids necessary for cell membrane formation and plant growth, ultimately leading to the death of susceptible grass species. Broadleaf plants are generally tolerant to this compound due to a less sensitive ACCase enzyme.
Q2: Which statistical model is most appropriate for analyzing this compound dose-response data?
The log-logistic model is widely considered the most appropriate and commonly used model for analyzing herbicide dose-response data, including that of this compound.[1][2] This model is a type of sigmoidal curve that effectively describes the relationship between the herbicide dose (on a log scale) and the plant response (e.g., biomass reduction, growth inhibition). The four-parameter log-logistic model is particularly useful as its parameters have clear biological interpretations.
Q3: How do I determine the Effective Dose (ED50) from my dose-response curve?
The ED50 (or LD50 for lethal dose) is the dose of a substance that produces 50% of the maximal response.[3][4] In the context of this compound, this is typically the dose that causes a 50% reduction in plant growth or biomass. When using a four-parameter log-logistic model, the ED50 is one of the parameters directly estimated by the non-linear regression analysis.[5] Various software packages, such as R with the 'drc' package, GraphPad Prism, or SAS, can be used to fit the model and calculate the ED50 value along with its confidence intervals.[6][7] There are also online calculators that can assist in determining the ED50 from your experimental data.[8]
Troubleshooting Guides
Q1: My dose-response curve is not sigmoidal. What are the possible reasons and what should I do?
A non-sigmoidal dose-response curve can arise from several factors. Here's a troubleshooting guide to address this issue:
-
Check your dose range: An incomplete sigmoidal curve may result if the range of your this compound concentrations is too narrow. If you only observe the top or bottom plateau, you will need to expand your dose range to include concentrations that produce intermediate responses.
-
Review your experimental setup: Inconsistent application of the herbicide, variability in plant material, or environmental fluctuations in the growth chamber can all contribute to noisy data that obscures the sigmoidal relationship. Ensure your experimental protocol is standardized and followed meticulously.
-
Data transformation: Ensure that you are plotting the response against the logarithm of the dose. This transformation is often necessary to linearize the dose-response relationship in the central part of the curve and achieve a sigmoidal shape.[1]
-
Consider alternative models: While the log-logistic model is common, some biological systems may exhibit asymmetrical dose-response relationships. In such cases, a five-parameter logistic model or other non-linear models might provide a better fit to your data.[9]
-
Presence of hormesis: At very low doses, some herbicides can have a stimulatory effect on plant growth, leading to a U-shaped or J-shaped curve. If you observe this, specific models that account for hormesis may be necessary for accurate analysis.
Q2: I'm having trouble getting a good fit with the non-linear regression model. What should I check?
Difficulty in achieving a good model fit can be frustrating. Here are some steps to troubleshoot this problem:
-
Assess data quality: Outliers can significantly impact the performance of non-linear regression. Carefully examine your data for any anomalous data points and consider whether they should be excluded based on experimental notes or statistical tests.
-
Check for sufficient data points: A minimum of 5-6 concentrations with several replicates are generally recommended to obtain a reliable fit for a four-parameter logistic model.[10]
-
Initial parameter estimates: Some non-linear regression software may require initial estimates for the model parameters. Providing reasonable starting values can help the algorithm converge to a solution.
-
Constrain parameters: If your data does not clearly define one of the plateaus (e.g., 0% or 100% response), you can constrain the upper or lower asymptote of the model to these values. This can often improve the stability and accuracy of the fit.[6]
-
Review model assumptions: Ensure that the assumptions of the model, such as homogeneity of variance, are met. If not, you may need to consider weighted non-linear regression.
Q3: My calculated ED50 values are highly variable between experiments. How can I improve consistency?
High variability in ED50 values across repeated experiments is a common challenge. The following steps can help improve the reproducibility of your results:
-
Standardize your bioassay protocol: Ensure that all experimental conditions, including plant age and size, growth medium, temperature, light intensity, and humidity, are kept as consistent as possible between experiments.[11]
-
Use a standard susceptible population: Including a known susceptible plant population as a reference in every experiment can help to normalize the results and account for inter-experimental variability.[11]
-
Simultaneous analysis of curves: Instead of analyzing each experiment separately, consider using a mixed-effects modeling approach to analyze all the data simultaneously. This can provide more robust estimates of the ED50 and other parameters.[12]
-
Report confidence intervals: Always report the confidence intervals for your ED50 values. This provides a measure of the uncertainty in your estimate and allows for more meaningful comparisons between experiments.[12]
Data Presentation
Table 1: Example of this compound Dose-Response Data for a Susceptible Grass Species
| This compound Dose (g a.i./ha) | Log10(Dose) | Replicate 1 (% Biomass Reduction) | Replicate 2 (% Biomass Reduction) | Replicate 3 (% Biomass Reduction) | Mean (% Biomass Reduction) | Standard Deviation |
| 0 | - | 0 | 0 | 0 | 0.0 | 0.0 |
| 5 | 0.70 | 12 | 15 | 10 | 12.3 | 2.5 |
| 10 | 1.00 | 25 | 28 | 30 | 27.7 | 2.5 |
| 20 | 1.30 | 48 | 52 | 55 | 51.7 | 3.5 |
| 40 | 1.60 | 75 | 78 | 80 | 77.7 | 2.5 |
| 80 | 1.90 | 92 | 95 | 94 | 93.7 | 1.5 |
| 160 | 2.20 | 98 | 99 | 97 | 98.0 | 1.0 |
Table 2: Estimated Parameters from a Four-Parameter Log-Logistic Model
| Parameter | Estimate | Standard Error | 95% Confidence Interval |
| b (slope) | -2.5 | 0.3 | -3.2 to -1.8 |
| c (lower asymptote) | 0 | - | - |
| d (upper asymptote) | 100 | - | - |
| e (ED50) | 19.5 g a.i./ha | 1.2 | 17.0 to 22.0 |
Experimental Protocols
Whole-Plant Dose-Response Bioassay Protocol
This protocol outlines a general procedure for conducting a whole-plant dose-response bioassay to determine the efficacy of this compound.[9][13]
-
Plant Material: Grow a uniform population of the target grass species from seed in pots containing a standardized soil mix. Maintain the plants in a controlled environment (growth chamber or greenhouse) with consistent temperature, light, and humidity.
-
Herbicide Application: Apply this compound at a consistent growth stage (e.g., 2-3 leaf stage). A range of at least 5-7 doses should be used, spanning from no effect to complete kill. Include an untreated control.
-
Experimental Design: Use a completely randomized design with at least three to four replicates for each dose.
-
Data Collection: After a set period (e.g., 14-21 days), harvest the above-ground biomass of each plant. Dry the biomass in an oven until a constant weight is achieved.
-
Data Analysis: Calculate the percent biomass reduction relative to the untreated control for each replicate. Fit a four-parameter log-logistic model to the data using non-linear regression to estimate the ED50.
Agar-Based Dose-Response Bioassay Protocol
This protocol provides a more rapid method for assessing this compound sensitivity.
-
Media Preparation: Prepare an agar medium containing a nutrient solution. Incorporate a range of this compound concentrations into the molten agar before it solidifies.
-
Seed Germination: Pre-germinate seeds of the target grass species until the radicle emerges.
-
Plating: Place a set number of pre-germinated seeds onto the surface of the herbicide-containing agar in petri dishes or multi-well plates.
-
Incubation: Incubate the plates in a growth chamber with controlled light and temperature.
-
Data Collection: After a specified period (e.g., 7-10 days), measure a response variable such as root length or coleoptile length.
-
Data Analysis: Calculate the percent inhibition of growth relative to the control and analyze the data using non-linear regression as described for the whole-plant assay.
Mandatory Visualization
Caption: Mechanism of action of this compound via inhibition of ACCase.
Caption: Troubleshooting workflow for this compound dose-response curve analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. GraphPad Prism 10 Curve Fitting Guide - Example: Global nonlinear regression (dose-response curves) [graphpad.com]
- 3. isws.org.in [isws.org.in]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. caws.org.nz [caws.org.nz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. media.ahdb.org.uk [media.ahdb.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. cambridge.org [cambridge.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
Validation & Comparative
A Validated LC-MS/MS Method for Haloxyfop Detection: A Comparative Guide
A novel Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been validated for the sensitive and selective detection of total Haloxyfop, offering significant advantages over traditional analytical techniques. This guide provides a comprehensive comparison of this new method with established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Electron Capture Detection (GC-ECD) methods, supported by experimental data and detailed protocols.
This document is intended for researchers, scientists, and professionals in drug development and food safety, providing the necessary information to evaluate and implement the most suitable analytical method for this compound detection in various matrices.
Method Performance Comparison
The following table summarizes the key performance parameters of the new LC-MS/MS method compared to existing HPLC-UV and GC-ECD methods for this compound analysis.
| Parameter | New LC-MS/MS Method | HPLC-UV Method | GC-ECD Method |
| Limit of Detection (LOD) | 0.001 mg/kg | Data not available | Data not available |
| Limit of Quantitation (LOQ) | 0.003 mg/kg[1] | Data not available | 2.5 ng/g (as this compound-TMS derivative in eggs)[2][3] |
| Recovery | 92.2 - 114%[1][4] | Data not available | Data not available |
| Precision (RSD) | ≤ 14%[1][4] | Data not available | Data not available |
| Specificity | High | Moderate | Moderate to High |
| Throughput | High | Moderate | Low to Moderate |
| Derivatization Required | No | No | Yes[2][3][5] |
Experimental Protocols
New Validated Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the determination of total this compound, including its esters and conjugates, in complex matrices such as infant formula.[1][4]
1. Sample Preparation (QuEChERS-based with alkaline hydrolysis):
-
Homogenization: Homogenize the sample. For dry samples, rehydration may be necessary.
-
Hydrolysis: To a 5 g homogenized sample, add an internal standard and 10 mL of acetonitrile. For the determination of total this compound, add 1 mL of 5 N NaOH and shake for 30 minutes at 40°C to hydrolyze esters and conjugates.[6]
-
Extraction and Partitioning: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Shake vigorously for 1 minute and centrifuge.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing magnesium sulfate and a suitable sorbent (e.g., C18). Vortex and centrifuge.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water with a suitable modifier (e.g., formic acid or ammonium formate) and acetonitrile or methanol.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring for specific precursor-to-product ion transitions of this compound.
-
Alternative Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the determination of this compound-R-methyl.
1. Sample Preparation:
-
Extraction: Weigh a sample amount equivalent to 0.12 g of this compound-R-methyl into a 50 mL volumetric flask. Add 10 mL of an internal standard solution (e.g., ethyl benzoate in acetonitrile) and dilute to volume with a make-up phase (e.g., Acetonitrile:Water 70:30). Shake to homogenize.
2. HPLC-UV Analysis:
-
Chromatographic System:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, water, and glacial acetic acid (e.g., 1100:900:1 v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Alternative Method 2: Gas Chromatography with Electron Capture Detection (GC-ECD)
This method is suitable for the analysis of halogenated pesticides like this compound. However, due to the low volatility of the acidic form of this compound, a derivatization step is necessary prior to GC analysis.[5]
1. Sample Preparation and Derivatization:
-
Extraction: A QuEChERS-based extraction, similar to the LC-MS/MS method, can be employed to extract this compound from the sample matrix.[2][3]
-
Hydrolysis: An initial alkaline hydrolysis step is crucial to release this compound from its conjugated forms.[5]
-
Derivatization: The extracted this compound acid must be converted to a more volatile ester form (e.g., methyl or butyl ester) or a silyl derivative (e.g., trimethylsilyl - TMS).[2][3][5] This is typically achieved by reacting the extract with a derivatizing agent such as diazomethane, a butylation reagent, or a silylating agent like BSTFA.[2][3]
2. GC-ECD Analysis:
-
Gas Chromatograph:
-
Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., DB-5ms or DB-35ms).
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Carrier Gas: Nitrogen or helium.
-
-
Detector: Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.
Diagrams
Caption: General workflow for the validation of a new analytical method for this compound detection.
Caption: Detailed workflow of the new validated LC-MS/MS method for total this compound.
Caption: Logical comparison of key attributes of the analytical methods for this compound detection.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound determination by gas chromatography/tandem mass spectrometry in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation for total this compound analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. pubs.acs.org [pubs.acs.org]
Assessing the synergistic or antagonistic effects of Haloxyfop with other herbicides
For Researchers, Scientists, and Drug Development Professionals
The practice of combining herbicides is a cornerstone of modern weed management, aiming to broaden the spectrum of controlled weeds, enhance efficacy, and mitigate the evolution of herbicide resistance. Haloxyfop, a potent aryloxyphenoxypropionate herbicide, is frequently a key component in these tank mixtures. However, the interactions between this compound and other herbicides are not always straightforward, leading to synergistic, antagonistic, or additive effects on weed control. This guide provides an objective comparison of this compound's performance in combination with other herbicides, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
Quantitative Assessment of this compound Interactions
The efficacy of this compound in tank mixtures is highly dependent on the partner herbicide, the target weed species, and the application rates. The following tables summarize quantitative data from various studies, illustrating the nature of these interactions. The expected level of weed control, calculated using Colby's method, provides a benchmark to classify the interaction as synergistic (observed control > expected), antagonistic (observed control < expected), or additive (observed control ≈ expected).
Table 1: Interaction of this compound and Clethodim on Sourgrass (Digitaria insularis) Control
| This compound Rate (g ha⁻¹) | Clethodim Rate (g ha⁻¹) | Observed Control (%) | Expected Control (%) | Interaction |
| 15.6 | 27 | 75.0 | 72.5 | Additive |
| 15.6 | 54 | 80.0 | 78.8 | Additive |
| 15.6 | 108 | 85.0 | 85.0 | Additive |
| 31.2 | 27 | 88.3 | 87.5 | Additive |
| 31.2 | 54 | 91.7 | 90.6 | Additive |
| 31.2 | 108 | 93.3 | 92.5 | Additive |
| 62.4 | 27 | 95.0 | 94.4 | Additive |
| 62.4 | 54 | 96.7 | 95.6 | Additive |
| 62.4 | 108 | 98.3 | 96.3 | Additive |
Data adapted from a study on the efficacy of this compound-clethodim tank mixtures. All mixtures were found to have an additive effect, indicating that this combination does not negatively impact efficacy for sourgrass control[1][2].
Table 2: Antagonistic Interaction of this compound with 2,4-D and Dicamba on Sourgrass (Digitaria insularis) Control
| Herbicide Combination | Rate (g ai ha⁻¹) | Weed Control (%) - Mogi Mirim | Weed Control (%) - Indianópolis |
| This compound-p-methyl + Glyphosate | 124 + 1440 | 85 | 98 |
| This compound-p-methyl + Glyphosate + 2,4-D | 124 + 1440 + 1000 | 65 | 68 |
| This compound-p-methyl + Glyphosate + Dicamba | 124 + 1440 + 560 | 60 | 62 |
Data from a study evaluating the control of sourgrass with mixtures of this compound and synthetic auxin herbicides. The addition of 2,4-D or dicamba to this compound plus glyphosate resulted in a notable decrease in sourgrass control, indicating an antagonistic interaction[3].
Table 3: Interaction of this compound and Dicamba on Goosegrass (Eleusine indica) Control at 28 DAA
| This compound Rate (g ha⁻¹) | Dicamba Rate (g ha⁻¹) | Observed Control (%) | Expected Control (%) | Interaction |
| 15 | 120 | 42.4 | 45.6 | Additive |
| 15 | 240 | 45.8 | 45.6 | Additive |
| 15 | 480 | 49.0 | 45.6 | Additive |
| 30 | 120 | 66.4 | 67.4 | Additive |
| 30 | 240 | 68.2 | 67.4 | Additive |
| 30 | 480 | 49.6 | 67.4 | Antagonistic |
| 60 | 120 | 71.0 | 80.8 | Antagonistic |
| 60 | 240 | 75.4 | 80.8 | Additive |
| 60 | 480 | 68.0 | 80.8 | Antagonistic |
This study on dicamba-haloxyfop tank mixtures showed a mix of additive and antagonistic effects on goosegrass, with antagonism being more prevalent at higher herbicide rates[4].
Experimental Protocols
The assessment of herbicide interactions is critical for developing effective weed management strategies. The following sections detail the methodologies commonly employed in the cited studies.
General Experimental Setup
Field and greenhouse experiments are typically conducted using a randomized complete block design with multiple replications. Weed species are either naturally occurring in field plots or cultivated in pots under controlled greenhouse conditions. Herbicide treatments are applied at various growth stages of the target weeds using calibrated sprayers to ensure uniform application.
Assessment of Herbicide Interaction
The nature of the interaction between herbicides in a mixture is commonly determined using Colby's method[5]. This method calculates the expected herbicidal effect of a mixture based on the performance of each herbicide applied individually.
Colby's Formula:
E = X + Y - (XY / 100)
Where:
-
E is the expected percent control from the herbicide mixture.
-
X is the percent control from herbicide A applied alone.
-
Y is the percent control from herbicide B applied alone.
The observed percent control from the mixture is then compared to the expected value (E):
-
Synergism: Observed control is significantly greater than E.
-
Antagonism: Observed control is significantly less than E.
-
Additive Effect: Observed control is not significantly different from E.
Data Collection and Analysis
Weed control is typically assessed visually at multiple time points after application, rated on a scale of 0% (no effect) to 100% (complete plant death). Additionally, plant biomass (fresh or dry weight) is often measured as a quantitative indicator of herbicide efficacy. The collected data are subjected to analysis of variance (ANOVA), and means are separated using appropriate statistical tests (e.g., Tukey's HSD, Scott-Knott test) at a specified significance level (e.g., p < 0.05).
Visualizing a Standard Experimental Workflow
The following diagram illustrates a typical workflow for assessing the synergistic or antagonistic effects of herbicide combinations.
Signaling Pathways and Mechanisms of Interaction
The interaction between this compound and other herbicides can often be explained by their effects on physiological and biochemical processes within the plant.
Mechanism of Action: this compound
This compound is an inhibitor of the enzyme acetyl-coenzyme A carboxylase (ACCase). This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting ACCase, this compound disrupts cell membrane formation and integrity, leading to the death of susceptible grass species.
Antagonism with Synthetic Auxin Herbicides (e.g., 2,4-D, Dicamba)
A common antagonistic interaction occurs when this compound is tank-mixed with synthetic auxin herbicides like 2,4-D and dicamba. The primary mechanism for this antagonism is the reduced translocation of this compound to its site of action in the meristematic tissues of the grass weed.
The following diagram illustrates the proposed mechanism of antagonism between 2,4-D and this compound.
Studies have shown that the presence of 2,4-D can slow the absorption of this compound and significantly decrease its translocation out of the treated leaf[6]. Furthermore, 2,4-D can lead to an increase in the metabolism of this compound within the leaf, converting it to less active forms before it can reach the target ACCase enzyme[6]. This combination of reduced movement and increased breakdown of this compound results in a lower concentration of the active herbicide at the meristem, leading to reduced efficacy and the observed antagonism.
Additive and Potentially Synergistic Interactions
In contrast to the antagonism observed with auxin herbicides, combinations of this compound with other ACCase inhibitors, such as clethodim, often result in an additive effect[1][2]. This suggests that these herbicides can be used together without a loss of efficacy, which can be beneficial for managing a broader spectrum of grass weeds or for resistance management. While true synergism with this compound is less commonly documented in publicly available literature, the potential for synergistic interactions with other herbicide modes of action remains an active area of research. Such interactions could arise from complementary biochemical effects, such as the induction of oxidative stress by one herbicide potentiating the action of this compound. Herbicide-induced stress can lead to the generation of reactive oxygen species (ROS), which can cause cellular damage and contribute to plant death. The interplay between the primary mode of action of this compound and the secondary stress responses induced by a partner herbicide could, in some cases, lead to a synergistic outcome.
Conclusion
The selection of a tank-mix partner for this compound requires careful consideration of the target weed species and the potential for antagonistic interactions. While combinations with other ACCase inhibitors like clethodim are generally additive and effective, mixtures with synthetic auxin herbicides such as 2,4-D and dicamba can significantly reduce the efficacy of this compound on grass weeds due to physiological antagonism. Understanding the underlying mechanisms of these interactions is paramount for researchers and drug development professionals in designing novel and effective weed management strategies. Future research should continue to explore new herbicide combinations and elucidate the complex signaling pathways that govern their synergistic and antagonistic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Basis for the Antagonistic Effect of 2,4-D on this compound-Methyl Toxicity to Johnsongrass (Sorghum halepense) | Weed Science | Cambridge Core [cambridge.org]
- 5. Frontiers | Calcium signalling in weeds under herbicide stress: An outlook [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Independent Verification of Haloxyfop's Mode of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Haloxyfop's performance with alternative herbicides, supported by experimental data. It delves into the molecular mechanism of this compound and offers detailed methodologies for key verification experiments.
The Molecular Mechanism: Inhibition of Acetyl-CoA Carboxylase
This compound belongs to the aryloxyphenoxypropionate (APP or 'FOP') group of herbicides, classified as Group A herbicides.[3][4][5] The primary target of this compound is the enzyme Acetyl-CoA carboxylase (ACCase).[1][6][7][8] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the first committed step in this pathway.[6][9] By inhibiting ACCase, this compound effectively blocks the production of malonyl-CoA, a vital precursor for fatty acid synthesis.[6] This disruption of lipid formation hinders the production of phospholipids necessary for cell membrane development and integrity, ultimately leading to a cessation of growth, discoloration, and necrosis in susceptible plants.[3]
The herbicidal activity of this compound is primarily attributed to its R-isomer.[1][2] Following application, the this compound-methyl ester is rapidly hydrolyzed in the plant to its active acid form.[2] This active form is then translocated through the phloem to the meristematic regions, or growing points, of the plant, where it exerts its inhibitory effect on ACCase.[3] The selectivity of this compound is attributed to the structural differences in the ACCase enzyme between susceptible monocotyledonous plants (grasses) and tolerant dicotyledonous plants (broadleaf crops).[3][10]
Comparative Performance with Alternative ACCase Inhibitors
The ACCase inhibitor family of herbicides includes other chemical groups besides the 'FOPs', such as the cyclohexanediones ('DIMs') and the phenylpyrazoles ('DENs').[5][11] These alternatives share the same primary mode of action but can exhibit different efficacy profiles and cross-resistance patterns in various weed species.
| Herbicide Class | Chemical Family | Active Constituent Examples | Target Weeds |
| ACCase Inhibitors | Aryloxyphenoxypropionates (FOPs) | This compound, Clodinafop, Cyhalofop, Diclofop, Fenoxaprop, Fluazifop, Propaquizafop, Quizalofop | Annual and perennial grasses |
| Cyclohexanediones (DIMs) | Clethodim, Sethoxydim, Tralkoxydim | Annual and perennial grasses | |
| Phenylpyrazoles (DENs) | Pinoxaden | Annual grasses |
Table 1: Comparison of ACCase-Inhibiting Herbicide Classes. This table provides a summary of the major chemical families within the ACCase inhibitor group, with examples of active constituents and their general weed targets.[5][11]
Experimental Verification of Mode of Action
The inhibition of ACCase by this compound and its counterparts can be quantitatively assessed through various biochemical assays. The following outlines a common experimental protocol for an in vitro ACCase inhibition assay.
Experimental Protocol: In Vitro ACCase Inhibition Assay
This protocol is adapted from studies investigating the inhibition of ACCase activity by herbicides.[7][9][12][13]
1. Enzyme Extraction:
- Fresh leaf tissue from a susceptible plant species (e.g., maize) is harvested and homogenized in a cold extraction buffer containing protease inhibitors to prevent enzyme degradation.
- The homogenate is centrifuged at high speed to pellet cellular debris.
- The supernatant, containing the crude enzyme extract, is collected and may be further purified through ammonium sulfate precipitation and dialysis.
2. ACCase Activity Assay:
- The assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product, malonyl-CoA.
- The reaction mixture typically contains the enzyme extract, ATP, acetyl-CoA, MgCl₂, and H¹⁴CO₃⁻ in a suitable buffer.
- The reaction is initiated by the addition of the enzyme extract and incubated at a specific temperature for a set period.
- The reaction is terminated by the addition of acid, which also serves to remove any unincorporated H¹⁴CO₃⁻.
- The radioactivity of the acid-stable product is then measured using a liquid scintillation counter.
3. Inhibition Studies:
- To determine the inhibitory effect of this compound and other herbicides, various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme extract before initiating the reaction.
- A control reaction without any inhibitor is always included.
- The percentage of inhibition is calculated by comparing the ACCase activity in the presence of the inhibitor to the activity of the control.
- The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data from Comparative Inhibition Studies:
| Herbicide | Plant Species | IC₅₀ (µM) | Reference |
| This compound | Maize | ~0.05 - 0.1 | [7][9] |
| Tralkoxydim | Maize | ~0.1 - 0.2 | [7][9] |
| Sethoxydim | Digitaria ciliaris (Susceptible) | 0.7 | [13] |
| Sethoxydim | Digitaria ciliaris (Resistant 1) | 15.3 | [13] |
| Sethoxydim | Digitaria ciliaris (Resistant 2) | 41.1 | [13] |
| Fluazifop-p-butyl | Digitaria ciliaris (Susceptible) | 0.5 | [13] |
| Fluazifop-p-butyl | Digitaria ciliaris (Resistant 1) | 8.9 | [13] |
| Fluazifop-p-butyl | Digitaria ciliaris (Resistant 2) | 17.1 | [13] |
Table 2: Comparative IC₅₀ Values of ACCase Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and other ACCase inhibitors against the ACCase enzyme from different plant species, including susceptible and resistant biotypes.
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mode of action of this compound and a typical experimental workflow for its verification.
Caption: this compound's inhibitory action on the ACCase enzyme.
Caption: Workflow for verifying ACCase inhibition by herbicides.
Conclusion
Independent scientific studies consistently verify that the primary mode of action of this compound is the inhibition of the ACCase enzyme, a crucial step in fatty acid biosynthesis in susceptible grass species.[6][7][8] This targeted mechanism provides its selective herbicidal activity. Comparative studies with other ACCase inhibitors, such as those from the 'DIM' and 'DEN' chemical families, reveal varying levels of potency and cross-resistance profiles, highlighting the importance of understanding the specific interactions between herbicides and their target enzymes in different weed biotypes. The experimental protocols outlined in this guide provide a framework for researchers to independently verify these findings and to evaluate the efficacy of novel herbicidal compounds.
References
- 1. This compound (Ref: DOWCO 453) [sitem.herts.ac.uk]
- 2. fao.org [fao.org]
- 3. imtrade.com.au [imtrade.com.au]
- 4. genfarm.com.au [genfarm.com.au]
- 5. croplife.org.au [croplife.org.au]
- 6. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by this compound and diclofop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Acetyl-CoA Carboxylase Activity by this compound and Tralkoxydim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Acetyl-CoA Carboxylase Activity by this compound and Tralkoxydim - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acidic herbicide in focus: this compound - Eurofins Scientific [eurofins.de]
- 11. weedscience.org [weedscience.org]
- 12. scispace.com [scispace.com]
- 13. bioone.org [bioone.org]
A Comparative Analysis of the Environmental Impacts of Haloxyfop and Glyphosate
A comprehensive guide for researchers and scientists on the environmental fate and ecotoxicological effects of two widely used herbicides.
Introduction
Haloxyfop and glyphosate are two of the most extensively used herbicides in modern agriculture, each with a distinct mode of action and environmental profile. This compound, a selective herbicide, is primarily used to control grass weeds in broadleaf crops. In contrast, glyphosate is a broad-spectrum, non-selective herbicide used to control a wide variety of weeds in numerous agricultural and non-agricultural settings. Understanding the comparative environmental impact of these two compounds is crucial for informed decision-making in weed management and for assessing their potential risks to non-target organisms and ecosystems.
This guide provides an objective comparison of the environmental impact of this compound and glyphosate, supported by experimental data. It delves into their mechanisms of action, persistence in soil and water, and their toxicological effects on a range of non-target organisms.
Mechanism of Action
The herbicidal activity of this compound and glyphosate stems from their ability to inhibit specific enzymes crucial for plant survival.
This compound targets the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[3][4] By inhibiting this enzyme, this compound disrupts the production of lipids, leading to the death of the grass weed.[1][2]
Glyphosate , on the other hand, inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[5][6] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[7][8] The inhibition of EPSP synthase leads to a deficiency in these essential amino acids, ultimately causing plant death.[5][6]
digraph "herbicide_mechanisms" {
rankdir="LR";
node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
subgraph "cluster_this compound" {
label="this compound";
bgcolor="#F1F3F4";
"Acetyl-CoA" [fillcolor="#FFFFFF"];
"Malonyl-CoA" [fillcolor="#FFFFFF"];
"ACCase" [shape=ellipse, style=filled, fillcolor="#FBBC05"];
"Fatty Acid Synthesis" [fillcolor="#FFFFFF"];
"Cell Membranes" [fillcolor="#FFFFFF"];
"Haloxyfop_node" [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
subgraph "cluster_glyphosate" {
label="Glyphosate";
bgcolor="#F1F3F4";
"Shikimate-3-Phosphate" [fillcolor="#FFFFFF"];
"PEP" [label="Phosphoenolpyruvate (PEP)", fillcolor="#FFFFFF"];
"EPSP_Synthase" [shape=ellipse, style=filled, fillcolor="#FBBC05"];
"EPSP" [fillcolor="#FFFFFF"];
"Aromatic Amino Acids" [fillcolor="#FFFFFF"];
"Glyphosate_node" [label="Glyphosate", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
}
Figure 2: Workflow for a soil degradation study.
Acute Oral Toxicity in Rats (e.g., OECD 423)
This test is conducted to determine the median lethal dose (LD50) of a substance when administered orally to rats.
Figure 3: Workflow for an acute oral toxicity study.
Aquatic Plant Toxicity (Lemna sp. Growth Inhibition Test; e.g., OECD 221)
This test evaluates the effects of a substance on the growth of the aquatic plant Lemna (duckweed).[9][10][11][12][13]
Figure 4: Workflow for a Lemna growth inhibition test.
Conclusion
Both this compound and glyphosate present distinct environmental impact profiles. This compound, with its selective nature, poses a lower direct risk to broadleaf non-target plants. Its persistence in soil is generally low to moderate. In contrast, glyphosate's broad-spectrum activity makes it a greater potential threat to non-target vegetation through drift and runoff. While it can be tightly bound to soil, its persistence is highly variable.
Regarding ecotoxicity, technical glyphosate generally exhibits lower acute toxicity to mammals and birds compared to this compound. However, the toxicity of both herbicides to aquatic organisms is highly dependent on the specific formulation, with some formulations of both compounds showing significant toxicity.
The impact of these herbicides on soil microbial communities remains an area of active research, with the effects of glyphosate being particularly complex and debated. A thorough understanding of the experimental conditions and methodologies is crucial for interpreting the wide range of findings.
This comparative guide highlights the importance of considering the specific chemical properties, formulation, application methods, and environmental conditions when assessing the overall environmental impact of these widely used herbicides. For researchers and drug development professionals, this information is vital for developing more environmentally benign weed management strategies and for the ecotoxicological risk assessment of new and existing chemical compounds.
References
- 1. pomais.com [pomais.com]
- 2. This compound-P-methyl Herbicide – Targeted Grass Weed Control [smagrichem.com]
- 3. Inhibition of Acetyl-CoA Carboxylase Activity by this compound and Tralkoxydim - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
- 8. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 9. OECD 221 - Lemna species; Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 10. OECD 221: Lemna sp. Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 11. oecd.org [oecd.org]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. Duckweed (Lemna minor) growth inhibition test (based on frond counts and chlorophyll content) for ecotoxicity assessment of water samples (surface and groundwater, leachate and waste water) according to OECD 221 | ENvironmental inFOrmation [enfo.hu]
A Researcher's Guide to Inter-laboratory Comparison of Haloxyfop Quantification Methods
For professionals in research, scientific analysis, and drug development, the accurate quantification of herbicides like Haloxyfop is paramount for ensuring food safety and environmental monitoring. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by available inter-laboratory comparison data and detailed experimental protocols.
Introduction to this compound and its Quantification
This compound is a selective post-emergence herbicide used to control grass weeds in a variety of broadleaf crops. Due to its potential for residues in food products and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs). Accurate and reliable quantification of this compound, including its various esters and conjugates, is therefore essential. The primary analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
To account for the presence of this compound in its conjugated forms in biological matrices, a hydrolysis step, typically using alkaline conditions, is a critical part of the sample preparation process to convert these forms into the parent acid for accurate total residue determination.[1][2]
Inter-laboratory Comparison of this compound Quantification
An effective way to assess the performance and reliability of analytical methods is through inter-laboratory comparisons and proficiency tests. These studies provide valuable insights into the accuracy, precision, and comparability of results generated by different laboratories using various methods.
One of the key proficiency tests that included this compound was the European Union Proficiency Test for Pesticide Residues in Carrots (EUPT-SRM3). The results of this proficiency test offer a snapshot of the performance of participating laboratories in quantifying this compound.
Summary of Proficiency Test Data for this compound in Carrots
The following table summarizes the performance data for this compound quantification from the EUPT-SRM3. The "assigned value" represents the consensus value determined from the results of all participating laboratories and serves as the reference for accuracy.
| Analyte | Assigned Value (mg/kg) | Robust Standard Deviation (mg/kg) | Number of Participating Laboratories |
| This compound | 0.088 | 0.022 | 34 |
Data sourced from the EUPT-SRM3 Final Report.
The robust standard deviation gives an indication of the spread of results among the participating laboratories, reflecting the inter-laboratory precision of the methods used.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving accurate and reproducible results. Below are representative protocols for the two primary methods used for this compound quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a widely used technique for the analysis of pesticide residues due to its high sensitivity and selectivity.
a) Sample Preparation (QuEChERS with Alkaline Hydrolysis)
-
Homogenization: Homogenize a representative sample of the matrix (e.g., carrots, infant formula).
-
Extraction and Hydrolysis:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and 5 mL of a methanolic solution of sodium hydroxide.
-
Vortex thoroughly for 1 minute.
-
Incubate in a water bath at a controlled temperature to facilitate hydrolysis of this compound conjugates.[1]
-
-
Salting Out:
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.[1]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, MgSO₄).
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
b) LC-MS/MS Instrumental Parameters
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with water and methanol/acetonitrile, both containing a modifier like formic acid or ammonium formate. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Tandem Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for this compound |
| Monitored Transitions | Specific precursor-to-product ion transitions for this compound (e.g., m/z 358 -> 314) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50 - 100 ms |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method
GC-MS/MS is another powerful technique for pesticide analysis, often requiring derivatization for polar analytes like this compound.
a) Sample Preparation (with Derivatization)
-
Extraction and Hydrolysis: Follow the same extraction and hydrolysis steps as for the LC-MS/MS method.
-
Liquid-Liquid Partitioning: After hydrolysis and neutralization, perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the this compound acid.
-
Derivatization:
-
Evaporate the organic extract to dryness.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS, or diazomethane) to convert the polar carboxylic acid group of this compound into a more volatile ester (e.g., trimethylsilyl ester or methyl ester).
-
Heat the mixture to complete the derivatization reaction.
-
-
Cleanup: A cleanup step using solid-phase extraction (SPE) may be necessary after derivatization to remove excess derivatizing agent and other matrix components.
-
Final Extract Preparation: Evaporate the cleaned extract and reconstitute in a solvent suitable for GC-MS/MS injection (e.g., hexane or toluene).
b) GC-MS/MS Instrumental Parameters
| Parameter | Typical Setting |
| Gas Chromatography | |
| Column | Low-polarity capillary column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Splitless or Pulsed Splitless |
| Temperature Program | Ramped temperature program to ensure good separation of analytes |
| Tandem Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Transitions | Specific precursor-to-product ion transitions for the derivatized this compound |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50 - 100 ms |
Visualizing the Workflow
To better understand the logical flow of a typical this compound quantification study, from sample reception to final data analysis, the following diagram illustrates the key stages.
Caption: General workflow for this compound quantification in food matrices.
Conclusion
Both LC-MS/MS and GC-MS/MS are powerful and reliable techniques for the quantification of this compound in various matrices. The choice between the two often depends on the available instrumentation, the specific matrix, and the desired level of sensitivity. As demonstrated by the EUPT-SRM3 proficiency test, while there is some inter-laboratory variability, the established methods are capable of producing comparable and accurate results when performed under validated conditions. The implementation of standardized protocols, including a robust hydrolysis step, is critical for ensuring the quality and reliability of this compound residue data. Continuous participation in proficiency testing schemes is highly recommended for laboratories to monitor and maintain their analytical performance.
References
Haloxyfop's Efficacy in Diverse Agricultural Environments: A Comparative Analysis
A deep dive into the performance of the selective herbicide haloxyfop reveals that its effectiveness is intricately linked to soil composition and prevailing environmental conditions. This guide offers a comprehensive comparison of this compound's performance with other widely used graminicides, supported by experimental data, to assist researchers, scientists, and agricultural professionals in making informed weed management decisions.
This compound, a member of the aryloxyphenoxypropionate chemical family, is a post-emergence herbicide valued for its selective control of annual and perennial grass weeds in a variety of broadleaf crops. Its mode of action involves the inhibition of the enzyme acetyl-coenzyme A carboxylase (ACCase), a critical component in the biosynthesis of fatty acids, which are essential for cell membrane integrity and plant growth.[1][2][3] This targeted action disrupts the development of susceptible grass species, leading to their eventual demise.
Performance Across Different Soil Types
The persistence and bioavailability of this compound in the soil are significantly influenced by soil properties, primarily organic matter content and texture. The commercially available forms of this compound are typically esters, such as this compound-P-methyl, which rapidly hydrolyze in the soil to the active herbicidal acid form.[4][5] This acid metabolite is then subject to microbial degradation.
Experimental data indicates that the half-life (DT50) of the active this compound acid in soil generally ranges from 9 to 21 days under aerobic conditions.[6] However, this degradation period can be extended in soils with low organic carbon content, with half-lives recorded at 28 and even 129 days in subsoils with minimal organic matter.[6] This suggests that in soils with a lower capacity to support microbial populations, the herbicidal activity of this compound may be prolonged. Conversely, higher organic matter content can lead to increased adsorption of the herbicide, potentially reducing its immediate availability for weed uptake but also minimizing leaching.[7]
| Soil Property | Influence on this compound Performance | Supporting Data |
| Organic Matter | Higher organic matter can increase adsorption, potentially reducing immediate efficacy but also decreasing leaching risk. Lower organic matter can lead to a longer half-life of the active acid form.[6][7] | Half-life of this compound-P acid can increase to 28-129 days in low organic carbon subsoils.[6] |
| Soil Texture | Limited direct comparative data in the search results for this compound across different soil textures (e.g., sandy loam vs. clay). General principles suggest that finer textured soils (clays) with higher surface area may increase adsorption compared to coarser soils (sands). | |
| Soil pH | The search results did not provide specific data on the direct effect of soil pH on this compound efficacy. However, soil pH is a known factor influencing the activity and persistence of many herbicides. |
Impact of Environmental Conditions
Environmental factors, particularly soil moisture and temperature, play a crucial role in the performance of this compound.
Soil Moisture: Water stress can negatively impact the efficacy of this compound. Studies have shown that reduced soil moisture can lead to decreased translocation of the herbicide within the plant, thereby diminishing its weed-killing potential. In one study, the application of several post-emergence herbicides, including this compound-R-methyl, was generally more effective under well-irrigated conditions compared to rainfed (drought-stressed) conditions.[8] For instance, under well-watered conditions, this compound-R-methyl reduced weed population density by 33%, whereas under rainfed conditions, the reduction was 53% for the specific weed spectrum in that study, suggesting a complex interaction.[8]
Temperature: Temperature influences both the metabolic activity of the target weed and the degradation rate of the herbicide in the soil. While specific quantitative data on temperature effects on this compound efficacy is limited in the provided search results, general herbicide principles suggest that optimal performance is typically achieved within a moderate temperature range when weeds are actively growing. Extreme high temperatures can sometimes lead to reduced herbicide uptake or increased metabolic breakdown of the herbicide by the plant.
Comparative Performance with Other Graminicides
This compound is one of several ACCase-inhibiting herbicides used for grass weed control. Its performance relative to other graminicides, such as clethodim and quizalofop-ethyl, can vary depending on the target weed species, environmental conditions, and the development of herbicide resistance.
A study comparing the efficacy of this compound-R-methyl, cycloxydim, and pinoxaden on camelina performance and weed control under well-irrigated and rainfed conditions found that cycloxydim and pinoxaden were generally more effective in reducing weed population density.[8] However, the specific effectiveness of each herbicide varied with the moisture regime.
Another study demonstrated that for the control of wild oat (Avena fatua), this compound at rates of 52 and 78 g a.i.·ha⁻¹ resulted in 100% mortality of seedlings, performing as effectively as a high rate of clethodim.[9][10]
| Herbicide | Chemical Family | Efficacy Comparison | Supporting Data |
| This compound | Aryloxyphenoxypropionate ("fop") | Effective against a broad range of annual and perennial grasses.[9][10] | 100% mortality of Avena fatua seedlings at 52 and 78 g a.i.·ha⁻¹.[9] |
| Clethodim | Cyclohexanedione ("dim") | Generally effective, though performance can be affected by environmental conditions like frost.[11] In some studies, higher rates were needed to achieve the same level of control as this compound.[9] | A high rate of 90 g a.i.·ha⁻¹ was required for 100% mortality of Avena fatua.[9] |
| Quizalofop-ethyl | Aryloxyphenoxypropionate ("fop") | Demonstrates good efficacy against grass weeds, with soil half-lives reported in the range of 5.4–6.7 days for quizalofop-p-ethyl.[12] | Residues in soil ranged from 0.012 to 0.038 mg/kg at harvest in a groundnut study.[4][8] |
Experimental Protocols
To ensure the reliability and reproducibility of herbicide efficacy studies, standardized experimental protocols are essential. The following outlines a general methodology for assessing the dissipation of herbicides in soil, based on guidelines from organizations like the OECD.[13][14]
Objective: To determine the rate of dissipation of a herbicide in different soil types under controlled laboratory or field conditions.
Materials:
-
Test herbicide (e.g., radiolabeled this compound-P-methyl)
-
Multiple soil types with characterized properties (e.g., sandy loam, clay loam, high and low organic matter)
-
Incubation chambers with controlled temperature and moisture
-
Analytical instrumentation (e.g., HPLC, GC-MS, or liquid scintillation counter for radiolabeled studies)
Procedure:
-
Soil Preparation: Collect and characterize soil samples for properties such as texture, pH, organic matter content, and microbial biomass.
-
Herbicide Application: Treat soil samples with a known concentration of the herbicide.
-
Incubation: Place the treated soil samples in incubation chambers maintained at a constant temperature and moisture level.
-
Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extraction and Analysis: Extract the herbicide and its metabolites from the soil samples using appropriate solvents. Analyze the extracts to determine the concentration of the parent herbicide and its degradation products.
-
Data Analysis: Plot the concentration of the herbicide over time and calculate the dissipation half-life (DT50) using first-order kinetics or other appropriate models.
Visualizing the Mode of Action and Experimental Workflow
To better understand the mechanisms and processes discussed, the following diagrams are provided.
References
- 1. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. scielo.br [scielo.br]
- 3. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]
- 4. jase.samipubco.com [jase.samipubco.com]
- 5. Environmental behavior of the chiral herbicide this compound. 1. Rapid and preferential interconversion of the enantiomers in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The world’s first glyphosate-resistant case of Avena fatua L. and Avena sterilis ssp. ludoviciana (Durieu) Gillet & Magne and alternative herbicide options for their control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. weedsmart.org.au [weedsmart.org.au]
- 12. Determination of Residues of Quizalofop-p-ethyl and Its Metabolite in Adzuki Bean and Soil [jstage.jst.go.jp]
- 13. oecd.org [oecd.org]
- 14. Straight from our experts: Terrestrial Field Dissipation studies (TFD) - Staphyt [staphyt.com]
Evaluating the Fitness Cost of Haloxyfop Resistance in Weeds: A Comparative Guide
The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture. Haloxyfop, an Acetyl-CoA Carboxylase (ACCase) inhibiting herbicide, has been widely used to control grass weeds. However, its extensive use has led to the selection of resistant weed biotypes. A crucial aspect of understanding and managing this resistance is to evaluate the "fitness cost" associated with it. This guide provides a comparative analysis of the fitness costs of this compound resistance in various weed species, supported by experimental data and detailed methodologies.
The concept of fitness cost in this context refers to the potential disadvantages a resistant plant may have in the absence of the herbicide.[1][2] These costs can manifest as reduced growth, lower seed production, or decreased competitiveness compared to their susceptible counterparts.[1][2] The presence and magnitude of fitness costs are influenced by the specific resistance mechanism, the weed species, and environmental conditions.[1][3]
Comparative Analysis of Fitness Costs
The fitness cost associated with this compound resistance, often conferred by mutations in the ACCase gene, varies significantly among weed species and even among different mutations within the same species.
Key Findings from Comparative Studies:
-
No Significant Fitness Cost: In several studies, no discernible fitness cost was observed in this compound-resistant biotypes. For instance, winter wild oat (Avena ludoviciana) with the Ile-2041-Asn mutation showed no significant differences in growth parameters (tiller number, plant height, leaf area, biomass) or seed production compared to susceptible biotypes.[1][4][5] This suggests that in the absence of herbicide selection pressure, resistant populations may not decline.[1][4] Similar findings of no significant fitness penalties have been reported for other ACCase-inhibiting herbicide resistance mutations, such as the Ile1781Leu, Ile2041Asn, and Gly2096Ala mutations in American sloughgrass (Beckmannia syzigachne).[6]
-
Significant Fitness Cost: Conversely, some ACCase mutations are associated with clear fitness costs. The Asp2078Gly mutation in American sloughgrass has been shown to consistently reduce plant growth, seed production, and competitive ability.[6] In black-grass (Alopecurus myosuroides), homozygous Gly-2078 ACCase plants exhibited significant reductions in biomass (42%), height (6%), and seed production (36%).[7] The Trp2027Cys mutation in American sloughgrass also led to a distinct reduction in seed production, particularly under high competitive pressure.[6]
-
Variable Fitness Effects: The Ile1781Leu mutation in American sloughgrass presents a more complex scenario, showing slight increases in plant growth in pure stands and improved competitiveness under low-competition conditions, but no clear variation under high competition or field conditions.[6] This highlights the critical role of environmental and competitive pressures in the expression of fitness costs.
Quantitative Data Summary
The following tables summarize quantitative data from various studies comparing fitness parameters between this compound-resistant (R) and susceptible (S) weed biotypes.
Table 1: Vegetative Growth Parameters
| Weed Species | Resistance Mutation | Parameter | Resistant (R) | Susceptible (S) | % Difference | Source(s) |
| Avena ludoviciana | Ile-2041-Asn | Plant Dry Weight (g) | Not significantly different | Not significantly different | ~0% | [1][4][5] |
| Avena ludoviciana | Ile-2041-Asn | Plant Height (cm) | Not significantly different | Not significantly different | ~0% | [1][4][5] |
| Beckmannia syzigachne | Ile1781Leu | Biomass (relative) | 110.9 - 118.1% | 100% | +10.9 to +18.1% | [6] |
| Beckmannia syzigachne | Asp2078Gly | Biomass (relative) | Significantly lower | Higher | Negative | [6] |
| Alopecurus myosuroides | Asp-2078-Gly | Biomass Reduction | - | - | 42% | [7] |
| Alopecurus myosuroides | Asp-2078-Gly | Height Reduction | - | - | 6% | [7] |
Table 2: Reproductive Fitness Parameters
| Weed Species | Resistance Mutation | Parameter | Resistant (R) | Susceptible (S) | % Difference | Source(s) |
| Avena ludoviciana | Ile-2041-Asn | Seed Production (per plant) | 77.00 | 74.55 | ~+3.3% (not significant) | [5] |
| Avena ludoviciana | Ile-2041-Asn | 1000 Kernel Weight (g) | 14.50 | 12.99 | ~+11.6% (not significant) | [5] |
| Beckmannia syzigachne | Ile1781Leu | Seed Production (relative) | ~90% | 100% | -10% | [6] |
| Beckmannia syzigachne | Asp2078Gly | Seed Production (relative) | Significantly lower | Higher | Negative | [6] |
| Beckmannia syzigachne | Trp2027Cys | Seed Production (relative) | Distinctly reduced | Higher | Negative | [6] |
| Alopecurus myosuroides | Asp-2078-Gly | Seed Production Reduction | - | - | 36% | [7] |
| Sorghum halepense | Ile2041Asn | Biomass allocation to panicles | Lower | 30% higher | - | [3] |
| Sorghum halepense | Ile2041Asn | Biomass allocation to rhizomes | 12% higher | Lower | +12% | [3] |
Experimental Protocols
Accurate assessment of fitness costs requires robust experimental designs that minimize confounding genetic background effects.[8]
1. Plant Material and Genetic Background Control:
To ensure that observed differences are due to the resistance allele and not other genetic variations, it is crucial to use plant materials with a similar genetic background.[8][9] This can be achieved by:
-
Using resistant and susceptible biotypes originating from the same field population.[6]
-
Developing near-isogenic lines (NILs) by repeatedly backcrossing the resistance trait into a uniform susceptible background.
-
Using F2 generation plants from crosses between resistant and susceptible parents to compare homozygous resistant (RR), heterozygous (RS), and homozygous susceptible (SS) individuals.[1][4]
2. Growth Analysis Experiments:
These experiments are conducted to compare the vegetative growth and development of resistant and susceptible biotypes.
-
Experimental Setup: Plants are typically grown in pots in a controlled environment (greenhouse or growth chamber) or under outdoor conditions.[1][4] A completely randomized design with multiple replications is commonly used.[1][4][5]
-
Data Collection: A range of growth parameters are measured at regular intervals throughout the plant's life cycle.[1][4] These include:
-
Plant height
-
Tiller number
-
Number of leaves
-
Leaf area
-
Chlorophyll content
-
Above-ground biomass (dry weight)
-
-
Growth Indices Calculation: From the primary measurements, various growth indices can be calculated to provide a more dynamic view of plant growth, such as:
-
Relative Growth Rate (RGR)
-
Net Assimilation Rate (NAR)
-
Leaf Area Ratio (LAR)
-
3. Reproductive Fitness Assessment:
This involves quantifying the reproductive output of resistant and susceptible plants.
-
Parameters Measured:
-
Seed production per plant
-
1000-seed weight
-
Seed germination rate and speed[10]
-
Pollen viability
-
-
Procedure: At maturity, seeds are harvested from individual plants, counted, and weighed. Germination tests are then conducted under controlled conditions to assess seed viability and vigor.
4. Competition Studies:
Since fitness in an agricultural setting is often determined by the ability to compete with crops and other weeds, competition experiments are essential.
-
Experimental Design: Replacement series or additive designs are used where resistant and susceptible biotypes are grown together in varying proportions, or in competition with a crop species like wheat.[11]
-
Data Analysis: The competitive ability of each biotype is assessed by comparing its growth and reproductive output in mixed stands versus pure stands.
Visualizing Experimental Workflows and Pathways
Caption: Workflow for assessing the fitness cost of herbicide resistance.
Caption: Mechanism of ACCase inhibition by this compound and target-site resistance.
References
- 1. scielo.br [scielo.br]
- 2. Fitness of Herbicide-Resistant Weeds: Current Knowledge and Implications for Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Comparing Fitness Cost Associated with this compound-R Methyl Ester Resistance in Winter Wild Oat Biotypes - Advances in Weed Science [awsjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Fitness costs associated with acetyl‐coenzyme A carboxylase mutations endowing herbicide resistance in American sloughgrass (Beckmannia syzigachne Steud.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing Fitness Costs from a Herbicide-Resistance Management Perspective: A Review and Insight | Weed Science | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Frontiers | Study of Fitness Cost in Three Rigid Ryegrass Populations Susceptible and Resistant to Acetyl-CoA Carboxylase Inhibiting Herbicides [frontiersin.org]
Validating the use of zebrafish embryos as a model for Haloxyfop toxicity testing
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The zebrafish (Danio rerio) embryo is increasingly utilized as a robust and efficient in vivo model for toxicological screening. This guide provides a comprehensive comparison of the zebrafish embryo model with other established alternatives for evaluating the toxicity of Haloxyfop, a widely used herbicide. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document validates the use of zebrafish embryos for reliable and high-throughput this compound toxicity testing.
Quantitative Comparison of this compound Toxicity Across Models
The following table summarizes the acute toxicity values (LC50/LD50) of this compound and its derivatives across various species, offering a clear comparison of their relative sensitivities.
| Chemical Form | Test Species | Model Type | Exposure Duration | LC50/LD50 | Toxic Effects Observed |
| This compound-p-methyl | Zebrafish (Danio rerio) embryo | Aquatic Vertebrate | 96 hours | 0.57 mg/L | Developmental abnormalities (spinal deformities, decreased body length, slow heart rate), oxidative stress, apoptosis.[1][2][3] |
| This compound-methyl | Rat (Rattus norvegicus) | Mammal (Rodent) | Single oral dose | 393 mg/kg | Reduced food intake, liver and kidney damage. |
| This compound-ethoxyethyl | Rat (Rattus norvegicus) | Mammal (Rodent) | Single oral dose | 518-531 mg/kg | Reduced food intake, liver and kidney damage. |
| This compound | Mallard duck (Anas platyrhynchos) | Avian | 8-day dietary | >2150 mg/kg | Low toxicity observed. |
| This compound | Bobwhite quail (Colinus virginianus) | Avian | 8-day dietary | >5620 mg/kg | Low toxicity observed. |
| This compound-ethoxyethyl | Fathead minnow (Pimephales promelas) | Aquatic Vertebrate | 96 hours | 0.54 mg/L | Mortality. |
| This compound-ethoxyethyl | Bluegill sunfish (Lepomis macrochirus) | Aquatic Vertebrate | 96 hours | 0.28 mg/L | Mortality. |
| This compound-ethoxyethyl | Rainbow trout (Oncorhynchus mykiss) | Aquatic Vertebrate | 96 hours | 1.8 mg/L | Mortality. |
Alternative Models for Toxicity Testing
While rodent and avian models have traditionally been the standard for regulatory toxicology, they present several limitations, including high costs, long study durations, and ethical considerations. In recent years, a significant shift towards the use of alternative models has been observed, driven by the principles of the 3Rs (Replacement, Reduction, and Refinement).
-
In Vitro Models: Cell-based assays using human or animal cell lines are valuable for high-throughput screening and mechanistic studies.[4][5] They allow for the assessment of specific cellular responses to toxicants. However, they often lack the complexity of a whole organism, including metabolic processes and cell-cell interactions, which can influence toxicity.
-
In Silico Models: Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, use computer simulations to predict the toxicity of chemicals based on their molecular structure. These methods are rapid and cost-effective but require extensive validation with experimental data.
The zebrafish embryo model bridges the gap between in vitro and traditional in vivo models, offering a whole-organism system with high genetic and physiological homology to mammals, while being amenable to high-throughput screening.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of toxicological studies. The following sections outline the key experimental protocols for this compound toxicity testing in zebrafish embryos and other relevant models, based on established OECD guidelines.
Zebrafish Embryo Acute Toxicity Test (OECD Guideline 236)
This test determines the acute toxicity of a substance to the embryonic stages of fish.
-
Test Organism: Zebrafish (Danio rerio) embryos.
-
Exposure Period: 96 hours.
-
Test Chambers: Multi-well plates.
-
Procedure:
-
Newly fertilized eggs are collected and placed in test solutions containing a range of this compound concentrations.
-
Embryos are observed at 24, 48, 72, and 96 hours post-fertilization.
-
Lethal endpoints include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.[7][8][9][10]
-
Sub-lethal endpoints such as malformations (e.g., pericardial edema, yolk sac edema, spinal curvature), hatching rate, and heart rate are also recorded.
-
-
Data Analysis: The LC50 (median lethal concentration) is calculated at the end of the 96-hour exposure period.
Rodent Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method assesses the acute toxic effects of a substance administered orally.
-
Test Species: Typically rats, usually females.[4][11][12][13]
-
Procedure:
-
A sighting study is first conducted with single animals to determine the appropriate starting dose.
-
In the main study, groups of animals are dosed at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[4][11][12][13]
-
Animals are observed for signs of toxicity and mortality for up to 14 days.[14]
-
-
Data Analysis: The test allows for the classification of the substance into a toxicity category based on the observed effects at different dose levels.
Avian Dietary Toxicity Test (OECD Guideline 205)
This test evaluates the toxicity of a substance when administered in the diet to birds.
-
Test Species: Commonly used species include Mallard duck and Bobwhite quail.[5][15][16][17][18]
-
Procedure:
-
Data Analysis: The LC50 (median lethal concentration in the diet) is determined.
Mandatory Visualizations
Experimental Workflow for Zebrafish Embryo Toxicity Testing
Caption: Workflow of the zebrafish embryo acute toxicity test for this compound.
Signaling Pathways Implicated in this compound Toxicity
This compound's primary mode of action is the inhibition of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid biosynthesis.[19][20][21][22][23] Additionally, exposure to this compound has been shown to induce oxidative stress, leading to the activation of the Nrf2 signaling pathway.[24][25][26][27][28]
Caption: Signaling pathways involved in this compound-induced toxicity.
Conclusion
The data presented in this guide strongly support the validation of the zebrafish embryo as a predictive model for this compound toxicity testing. The observed toxic effects in zebrafish embryos, such as developmental abnormalities and oxidative stress, are consistent with the mechanisms of this compound action. The quantitative toxicity data (LC50) for zebrafish are comparable to those of other sensitive aquatic species. Furthermore, the zebrafish embryo model offers significant advantages in terms of throughput, cost-effectiveness, and ethical considerations over traditional rodent and avian models. The detailed experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for researchers and professionals in the field of toxicology and drug development, facilitating the adoption of this powerful alternative model for chemical safety assessment.
References
- 1. This compound-P-methyl induces developmental defects in zebrafish embryos through oxidative stress and anti-vasculogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound-p-methyl on the developmental toxicity, neurotoxicity, and immunotoxicity in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. Comparison of toxicity values across zebrafish early life stages and mammalian studies: Implications for chemical testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. OECD 236: Fish Embryo Acute Toxicity Test | ibacon GmbH [ibacon.com]
- 9. researchgate.net [researchgate.net]
- 10. OECD 236: Fish Embryo Acute Toxicity (FET) Test [aropha.com]
- 11. oecd.org [oecd.org]
- 12. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. scribd.com [scribd.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. oecd.org [oecd.org]
- 17. Utility of the avian sub‐acute dietary toxicity test in ecological risk assessment and a path forward to reduce animal use - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oecd.org [oecd.org]
- 19. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by this compound and diclofop - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Acetyl-CoA Carboxylase Activity by this compound and Tralkoxydim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of Acetyl-CoA Carboxylase Activity by this compound and Tralkoxydim - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Targeting Nrf2-Mediated Oxidative Stress Response Signaling Pathways as New Therapeutic Strategy for Pituitary Adenomas [frontiersin.org]
- 28. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
